Product packaging for Tricyclo(4.2.0.02,5)octane, anti-(Cat. No.:CAS No. 13027-75-3)

Tricyclo(4.2.0.02,5)octane, anti-

Cat. No.: B083407
CAS No.: 13027-75-3
M. Wt: 108.18 g/mol
InChI Key: YTZCZYFFHKYOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tricyclo(4.2.0.02,5)octane, anti-, also known as Tricyclo(4.2.0.02,5)octane, anti-, is a useful research compound. Its molecular formula is C8H12 and its molecular weight is 108.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tricyclo(4.2.0.02,5)octane, anti- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tricyclo(4.2.0.02,5)octane, anti- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B083407 Tricyclo(4.2.0.02,5)octane, anti- CAS No. 13027-75-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13027-75-3

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

tricyclo[4.2.0.02,5]octane

InChI

InChI=1S/C8H12/c1-2-6-5(1)7-3-4-8(6)7/h5-8H,1-4H2

InChI Key

YTZCZYFFHKYOBJ-UHFFFAOYSA-N

SMILES

C1CC2C1C3C2CC3

Canonical SMILES

C1CC2C1C3C2CC3

Other CAS No.

28636-10-4

Synonyms

Tricyclo(4.2.0.02,5)octane, anti-

Origin of Product

United States

Foundational & Exploratory

Unraveling the Cage: A Technical Guide to the Structural Elucidation of anti-Tricyclo[4.2.0.02,5]octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of anti-Tricyclo[4.2.0.02,5]octane, a saturated polycyclic hydrocarbon. This document details the key experimental methodologies and presents the corresponding data that have been instrumental in confirming its unique three-dimensional architecture.

Introduction

anti-Tricyclo[4.2.0.02,5]octane (C8H12) is a fascinating molecule characterized by its strained, cage-like structure. The determination of its precise atomic arrangement and connectivity is crucial for understanding its chemical reactivity and for its potential application as a rigid scaffold in medicinal chemistry and materials science. This guide will walk through the pivotal experimental techniques used for its structural confirmation.

Synthesis and Spectroscopic Analysis

The structural elucidation of anti-Tricyclo[4.2.0.02,5]octane relies on a combination of synthetic methods and spectroscopic analysis. While a detailed, step-by-step synthesis protocol is not extensively documented in readily available literature, the primary route to this and related tricyclic systems involves photochemical [2+2] cycloaddition reactions.

At present, specific ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation data for the parent anti-Tricyclo[4.2.0.02,5]octane are not available in the public domain. The characterization data is often found in primary research articles focusing on its synthesis or reactivity. A key publication by Walsh, Martin, et al. in the Journal of the Chemical Society, Perkin Transactions 2 (1981) on the thermolysis of this compound provides crucial thermochemical data but does not detail its spectroscopic characterization. Further investigation into the cited references within this and similar papers is recommended for researchers seeking the original characterization data.

Thermochemical Data

Thermochemical studies have been vital in understanding the stability and strain energy of the tricyclo[4.2.0.02,5]octane isomers. The standard enthalpy of formation provides insight into the energy stored within the molecule's strained framework.

PropertyValue (kJ/mol)Reference
Standard Enthalpy of Formation (gas phase)211 ± 3Walsh, R.; Martin, H-D.; Kunze, M.; Oftring, A.; Beckhaus, H-D. J. Chem. Soc., Perkin Trans. 2, 1981 , 1076-1083.[1]

X-ray Crystallography

To date, a specific X-ray crystallographic study for the parent anti-Tricyclo[4.2.0.02,5]octane has not been identified in the surveyed literature. However, X-ray diffraction studies on derivatives and related tricyclic systems have been instrumental in confirming the anti-configuration of the cyclobutane rings and in providing precise bond lengths and angles that highlight the significant ring strain inherent in this molecular architecture.

Experimental Workflow for Structural Elucidation

The logical workflow for the complete structural elucidation of anti-Tricyclo[4.2.0.02,5]octane would follow a well-defined path, starting from its synthesis and culminating in its detailed structural and stereochemical assignment.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Photochemical [2+2] Cycloaddition Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Spectroscopic Characterization MS Mass Spectrometry Purification->MS Xray X-ray Crystallography Purification->Xray Single Crystal Analysis Structure Definitive Structure of anti-Tricyclo[4.2.0.02,5]octane NMR->Structure MS->Structure Xray->Structure logical_relationship cluster_data Experimental Data cluster_interpretation Interpretation NMR_data NMR Shifts & Couplings Connectivity Connectivity (2D Structure) NMR_data->Connectivity MS_data Molecular Ion & Fragmentation Pattern MolecularFormula Molecular Formula (C8H12) MS_data->MolecularFormula Xray_data Atomic Coordinates Stereochemistry Stereochemistry (anti configuration) Xray_data->Stereochemistry Final_Structure Confirmed 3D Structure Connectivity->Final_Structure MolecularFormula->Final_Structure Stereochemistry->Final_Structure

References

Initial Spectroscopic Characterization of anti-Tricyclo[4.2.0.0(2,5)]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial spectroscopic characterization of anti-Tricyclo[4.2.0.02,5]octane. Due to the limited availability of a complete primary literature source detailing a full spectroscopic analysis, this guide synthesizes available data and outlines the expected experimental protocols and data based on established chemical principles.

Introduction

anti-Tricyclo[4.2.0.02,5]octane is a saturated tetracyclic hydrocarbon with the chemical formula C8H12 and a molecular weight of 108.18 g/mol . Its strained cage-like structure, an isomer of cyclooctadiene, makes it a molecule of significant interest in theoretical and synthetic chemistry. Understanding its spectroscopic properties is fundamental for its identification, characterization, and potential applications in areas such as medicinal chemistry and materials science.

Synthesis of anti-Tricyclo[4.2.0.0(2,5)]octane

The primary synthetic route to anti-Tricyclo[4.2.0.02,5]octane is the photochemical intramolecular [2+2] cycloaddition of cyclooctatetraene. Thermal isomerization of its syn-isomer also yields the anti-conformation.

Experimental Protocol: Photochemical Cycloaddition

A detailed experimental protocol for the photochemical synthesis of anti-Tricyclo[4.2.0.02,5]octane is outlined below. This procedure is based on general principles of photochemical reactions.

Materials:

  • Cyclooctatetraene

  • Acetone (as a photosensitizer)

  • Hexane (or other suitable solvent)

  • High-pressure mercury lamp (or other suitable UV source)

  • Quartz reaction vessel

  • Rotary evaporator

  • Inert gas (Nitrogen or Argon)

Procedure:

  • A solution of freshly distilled cyclooctatetraene and acetone in hexane is prepared in a quartz reaction vessel. The concentration of cyclooctatetraene is typically kept low to minimize polymerization.

  • The solution is purged with an inert gas for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the photosensitizer.

  • The reaction vessel is sealed and placed in a photochemical reactor equipped with a cooling system to maintain a constant temperature.

  • The solution is irradiated with a high-pressure mercury lamp. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel or by preparative gas chromatography to isolate anti-Tricyclo[4.2.0.02,5]octane from the syn-isomer and other byproducts.

Spectroscopic Characterization

The structural elucidation of anti-Tricyclo[4.2.0.02,5]octane relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the high symmetry and the presence of multiple coupled protons in a rigid framework. The chemical shifts would be in the aliphatic region, and the coupling constants would provide valuable information about the dihedral angles between adjacent protons.

13C NMR Spectroscopy: Due to the symmetry of the molecule, the 13C NMR spectrum is expected to show a limited number of signals, corresponding to the chemically non-equivalent carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of anti-Tricyclo[4.2.0.02,5]octane will be characterized by absorption bands corresponding to C-H stretching and bending vibrations of the methylene and methine groups within the strained ring system.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) is expected at m/z 108. The fragmentation pattern will be indicative of the strained tricyclic structure.

Data Presentation

Table 1: 1H NMR Data (Expected)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
ValueValueValueValue
ValueValueValueValue

Table 2: 13C NMR Data (Expected)

Chemical Shift (δ, ppm)Assignment
ValueValue
ValueValue

Table 3: IR Spectroscopy Data (Expected)

Frequency (cm-1)IntensityAssignment
ValueValueC-H stretch
ValueValueCH2 bend

Table 4: Mass Spectrometry Data (Expected)

m/zRelative Intensity (%)Assignment
108Value[M]+
ValueValueFragment

Mandatory Visualization

As no specific signaling pathways involving anti-Tricyclo[4.2.0.02,5]octane have been identified in the literature, the following diagram illustrates the general experimental workflow for its synthesis and characterization.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Cyclooctatetraene reaction Photochemical [2+2] Cycloaddition start->reaction sensitizer Acetone (Photosensitizer) sensitizer->reaction crude Crude Product (syn/anti mixture) reaction->crude purification Purification (Chromatography) crude->purification product anti-Tricyclo[4.2.0.0(2,5)]octane purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Experimental workflow for the synthesis and spectroscopic characterization of anti-Tricyclo[4.2.0.0(2,5)]octane.

An In-depth Technical Guide to the Fundamental Properties of anti-Tricyclo(4.2.0.02,5)octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of anti-Tricyclo(4.2.0.02,5)octane, a saturated polycyclic hydrocarbon. The document collates available physicochemical and thermochemical data, outlines a probable synthetic pathway, and discusses general purification and characterization techniques. Due to the limited specific information available in peer-reviewed literature and chemical databases, this guide also highlights the current gaps in experimental protocols and biological activity data for this compound. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

anti-Tricyclo(4.2.0.02,5)octane, a C8H12 isomer, is a strained, non-planar saturated hydrocarbon. Its unique three-dimensional structure, consisting of a fusion of cyclobutane and cyclohexane rings, results in significant ring strain, making it a molecule of interest for theoretical and mechanistic studies in organic chemistry. This guide aims to consolidate the known fundamental properties of this compound to serve as a valuable resource for researchers in chemistry and related fields.

Physicochemical and Thermochemical Properties

The known physical and thermochemical properties of anti-Tricyclo(4.2.0.02,5)octane are summarized in the tables below. This data is compiled from various chemical databases and literature sources.

Table 1: General and Physicochemical Properties of anti-Tricyclo(4.2.0.02,5)octane

PropertyValueSource
CAS Number 13027-75-3PubChem, NIST
Molecular Formula C8H12PubChem
Molecular Weight 108.18 g/mol PubChem
Boiling Point 136.6 °C (at 760 mmHg)LookChem
Density 1.04 g/cm³LookChem
Refractive Index 1.547LookChem
Flash Point 14.1 °CLookChem
Vapor Pressure 9.08 mmHg (at 25 °C)LookChem

Table 2: Thermochemical Data for anti-Tricyclo(4.2.0.02,5)octane

PropertyValueUnitsSource
Enthalpy of Formation (Gas) 211. ± 3.kJ/molNIST
Standard Gibbs Free Energy of Formation Not AvailablekJ/mol-
Enthalpy of Combustion (Liquid) Not AvailablekJ/mol-
Enthalpy of Vaporization Not AvailablekJ/mol-
Ionization Energy Not AvailableeV-

Synthesis and Purification

Synthetic Pathway

A plausible synthetic route is the photochemical isomerization of cis,cis-1,5-cyclooctadiene to cis,trans-1,5-cyclooctadiene, which then undergoes a thermal intramolecular [2+2] cycloaddition to yield a mixture of syn- and anti-Tricyclo(4.2.0.02,5)octane.

G cluster_0 Synthesis of Precursor cluster_1 Intramolecular Cycloaddition A cis,cis-1,5-cyclooctadiene B cis,trans-1,5-cyclooctadiene A->B Photochemical Isomerization C anti-Tricyclo(4.2.0.02,5)octane B->C Thermal [2+2] Cycloaddition D syn-Tricyclo(4.2.0.02,5)octane B->D Thermal [2+2] Cycloaddition

A plausible synthetic pathway to anti-Tricyclo(4.2.0.02,5)octane.
Purification

Specific purification protocols for anti-Tricyclo(4.2.0.02,5)octane are not detailed in the available literature. However, for a non-polar hydrocarbon of this nature, standard purification techniques for volatile organic compounds would be applicable. The separation of the syn and anti isomers would likely require high-resolution techniques.

Table 3: General Purification Methods for Polycyclic Hydrocarbons

MethodDescription
Distillation Fractional distillation under reduced pressure can be used for initial purification from non-volatile impurities and solvents.
Gas Chromatography (GC) Preparative gas chromatography is a highly effective method for separating isomers and achieving high purity. A non-polar stationary phase would be suitable.
Column Chromatography Adsorption chromatography on silica gel or alumina with a non-polar eluent (e.g., hexane) can be used for bulk purification, although separation of stereoisomers may be challenging.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for anti-Tricyclo(4.2.0.02,5)octane are not widely available. The following represents a summary of expected and reported spectroscopic characteristics.

Table 4: Spectroscopic Data for anti-Tricyclo(4.2.0.02,5)octane

TechniqueExpected/Reported Data
¹H NMR Complex multiplets in the aliphatic region (δ 1.0-3.0 ppm) are expected due to the highly coupled nature of the protons in the strained ring system.
¹³C NMR Multiple signals in the aliphatic region are expected, corresponding to the different carbon environments in the molecule.
Infrared (IR) C-H stretching vibrations around 2850-3000 cm⁻¹ and C-C bond vibrations at lower wavenumbers are expected. The spectrum would be characteristic of a saturated hydrocarbon.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be observed at m/z = 108. The fragmentation pattern would be complex due to the polycyclic structure.

Biological Activity and Drug Development

A thorough search of scientific databases and literature reveals no significant studies on the biological activity, signaling pathways, or applications in drug development for the parent anti-Tricyclo(4.2.0.02,5)octane. Its non-polar, hydrocarbon nature makes it an unlikely candidate for direct pharmacological applications without functionalization. The primary interest in this molecule remains within the realm of fundamental organic chemistry.

Conclusion

anti-Tricyclo(4.2.0.02,5)octane is a structurally intriguing polycyclic hydrocarbon. While its fundamental physicochemical and thermochemical properties are partially documented, there is a notable absence of detailed experimental protocols for its synthesis and purification in readily accessible scientific literature. Furthermore, comprehensive spectroscopic analyses and studies on its biological activity are lacking. This technical guide consolidates the available information and highlights these gaps to inform future research endeavors into this and related strained organic molecules. Further investigation is required to fully characterize this compound and explore any potential applications.

References

An In-depth Technical Guide to the Stereochemistry of Tricyclo[4.2.0.02,5]octane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of tricyclo[4.2.0.02,5]octane isomers. It details the synthesis, characterization, and key properties of the syn- and anti-stereoisomers, presenting quantitative data in a clear, comparative format. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction to Tricyclo[4.2.0.02,5]octane Stereoisomers

Tricyclo[4.2.0.02,5]octane is a saturated polycyclic hydrocarbon characterized by a rigid cage-like structure. The fusion of the two cyclobutane rings to the central bicyclo[4.2.0]octane core can occur in two distinct stereochemical arrangements, leading to the formation of two diastereomers: syn-tricyclo[4.2.0.02,5]octane and anti-tricyclo[4.2.0.02,5]octane.[1][2] The spatial orientation of the cyclobutane rings significantly influences the molecule's symmetry, strain energy, and reactivity, making the selective synthesis and characterization of each isomer a topic of considerable chemical interest.

The syn-isomer possesses a C2v symmetry, with both cyclobutane rings located on the same face of the central six-membered ring. In contrast, the anti-isomer exhibits a C2h symmetry, with the cyclobutane rings on opposite faces. This fundamental difference in three-dimensional structure gives rise to distinct physical and chemical properties.

Synthesis of syn- and anti-Tricyclo[4.2.0.02,5]octane

The primary synthetic route to the tricyclo[4.2.0.02,5]octane framework involves the dimerization of cyclobutadiene or its synthetic equivalents. The stereochemical outcome of this dimerization is highly dependent on the reaction conditions and the specific cyclobutadiene precursor used.

A common method for generating cyclobutadiene in situ is through the oxidation of its iron tricarbonyl complex. The liberated cyclobutadiene then undergoes a [4+2] cycloaddition with a suitable dienophile, or dimerizes. The dimerization can lead to a mixture of the syn- and anti-tricyclo[4.2.0.02,5]octa-3,7-diene precursors, which can then be hydrogenated to the corresponding saturated tricyclo[4.2.0.02,5]octanes.

Another significant synthetic approach is the photochemical [2+2] cycloaddition of 1,3-dienes. For instance, the intramolecular photocycloaddition of certain cyclooctadienes can yield the tricyclo[4.2.0.02,5]octane skeleton. The stereoselectivity of this reaction is often dictated by the geometry of the starting diene and the reaction conditions.

Logical Relationship of Synthesis:

G Synthesis of Tricyclo[4.2.0.02,5]octane Isomers cluster_syn syn-Isomer Synthesis cluster_anti anti-Isomer Synthesis syn_precursor syn-Tricyclo[4.2.0.02,5]octa-3,7-diene syn_product syn-Tricyclo[4.2.0.02,5]octane syn_precursor->syn_product Hydrogenation anti_precursor anti-Tricyclo[4.2.0.02,5]octa-3,7-diene anti_product anti-Tricyclo[4.2.0.02,5]octane anti_precursor->anti_product Hydrogenation cyclobutadiene Cyclobutadiene or equivalent dimerization Dimerization cyclobutadiene->dimerization dimerization->syn_precursor dimerization->anti_precursor

Caption: Synthetic pathways to syn- and anti-tricyclo[4.2.0.02,5]octane.

Quantitative Data Summary

The distinct stereochemistry of the syn- and anti-isomers of tricyclo[4.2.0.02,5]octane is reflected in their physicochemical properties. The following table summarizes key quantitative data for these isomers.

Propertysyn-Tricyclo[4.2.0.02,5]octaneanti-Tricyclo[4.2.0.02,5]octane
CAS Number 28636-10-4[2]13027-75-3[3]
Molecular Formula C8H12[2]C8H12[3]
Molecular Weight 108.18 g/mol [2]108.18 g/mol [3]
Enthalpy of Vaporization (ΔvapH°) 42 ± 2 kJ/mol[2]Not available
Enthalpy of Formation (ΔfH°gas) Not available211 ± 3 kJ/mol[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of tricyclo[4.2.0.02,5]octane isomers are often specific to the target molecule and the chosen synthetic strategy. Below are generalized methodologies for key experiments.

General Synthesis of Tricyclo[4.2.0.02,5]octa-3,7-diene Precursors via Cyclobutadiene Dimerization

Objective: To synthesize a mixture of syn- and anti-tricyclo[4.2.0.02,5]octa-3,7-dienes.

Materials:

  • Cyclobutadieneiron tricarbonyl

  • Cerium(IV) ammonium nitrate (CAN)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of cyclobutadieneiron tricarbonyl in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere.

  • The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • A solution of CAN in a suitable solvent is added dropwise to the cooled solution of the iron complex. This in situ oxidation releases cyclobutadiene.

  • The reaction mixture is stirred at low temperature for a specified period to allow for the dimerization of the highly reactive cyclobutadiene.

  • The reaction is quenched, and the organic layer is separated, washed, and dried.

  • The solvent is removed under reduced pressure to yield a crude mixture of the syn- and anti-diene isomers.

  • Separation of the isomers is typically achieved by column chromatography on silica gel or by fractional crystallization.

Hydrogenation of Tricyclo[4.2.0.02,5]octa-3,7-dienes

Objective: To saturate the double bonds of the diene precursors to obtain the corresponding tricyclo[4.2.0.02,5]octanes.

Materials:

  • syn- or anti-tricyclo[4.2.0.02,5]octa-3,7-diene

  • Palladium on carbon (Pd/C) catalyst

  • Ethyl acetate or a similar solvent

  • Hydrogen gas

Procedure:

  • The isolated diene isomer is dissolved in a suitable solvent in a hydrogenation flask.

  • A catalytic amount of Pd/C is added to the solution.

  • The flask is connected to a hydrogen source, and the reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the theoretical amount of hydrogen is consumed.

  • The catalyst is removed by filtration through a pad of celite.

  • The solvent is evaporated under reduced pressure to yield the desired tricyclo[4.2.0.02,5]octane isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the stereochemistry of the syn- and anti-isomers.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • The purified isomer is dissolved in a deuterated solvent (e.g., CDCl3).

Data Acquisition:

  • 1H NMR and 13C NMR spectra are acquired.

  • Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous signal assignment.

Expected Spectral Features: The symmetry of each isomer will be reflected in the number of unique signals in their 1H and 13C NMR spectra. The anti-isomer, with its higher symmetry, is expected to show a simpler spectrum compared to the syn-isomer. The coupling constants between protons will also provide valuable information about the dihedral angles and thus the stereochemistry of the molecule.

Experimental Workflow for Synthesis and Characterization:

G Experimental Workflow start Start: Cyclobutadiene Precursor dimerization In situ Dimerization start->dimerization mixture Mixture of syn- and anti-Dienes dimerization->mixture separation Chromatographic Separation mixture->separation syn_diene Purified syn-Diene separation->syn_diene syn anti_diene Purified anti-Diene separation->anti_diene anti hydrogenation_syn Hydrogenation (syn) syn_diene->hydrogenation_syn hydrogenation_anti Hydrogenation (anti) anti_diene->hydrogenation_anti syn_product syn-Tricyclo[4.2.0.02,5]octane hydrogenation_syn->syn_product anti_product anti-Tricyclo[4.2.0.02,5]octane hydrogenation_anti->anti_product nmr_syn NMR Analysis (syn) syn_product->nmr_syn nmr_anti NMR Analysis (anti) anti_product->nmr_anti end End: Characterized Isomers nmr_syn->end nmr_anti->end

Caption: Workflow for the synthesis and characterization of isomers.

Conclusion

The stereochemistry of tricyclo[4.2.0.02,5]octane isomers plays a critical role in defining their physical and chemical properties. The selective synthesis and purification of the syn- and anti-isomers, primarily through cyclobutadiene dimerization followed by hydrogenation, are essential for their further study and application. Detailed characterization, particularly using NMR spectroscopy, allows for the unambiguous assignment of their stereostructures. This guide provides a foundational understanding for researchers working with these fascinating and structurally complex molecules, paving the way for their potential use in the development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Ring Strain Analysis of anti-Tricyclo(4.2.0.0²⁵)octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ring strain in anti-Tricyclo(4.2.0.0²⁵)octane, a highly strained polycyclic hydrocarbon. The document delves into the molecule's structural characteristics, thermodynamic instability, and resultant chemical reactivity. Key quantitative data, including bond lengths, bond angles, and strain energy, are presented and discussed. Detailed experimental protocols for its synthesis and analysis are provided, along with visualizations of its thermal decomposition pathway. This guide serves as a critical resource for researchers in physical organic chemistry, materials science, and drug development who are interested in the properties and applications of strained organic molecules.

Introduction

anti-Tricyclo(4.2.0.0²⁵)octane is a saturated tricyclic hydrocarbon with the molecular formula C₈H₁₂. Its structure consists of two fused cyclobutane rings attached to a cyclohexane chair in an anti configuration. This arrangement results in significant ring strain, making it a molecule of considerable interest for studying the effects of strain on chemical bonding, reactivity, and thermodynamics. The inherent strain energy in anti-Tricyclo(4.2.0.0²⁵)octane makes it a high-energy molecule with potential applications as an energetic material or as a synthetic intermediate for accessing other complex molecular architectures.

Structural Analysis and Strain Energy

The significant ring strain in anti-Tricyclo(4.2.0.0²⁵)octane manifests in distorted bond lengths and angles compared to their ideal values in unstrained alkanes.

Molecular Geometry

Experimental determination of the gas-phase molecular structure of anti-Tricyclo(4.2.0.0²⁵)octane through electron diffraction studies has provided precise measurements of its bond lengths and angles. These values, along with those from computational models, quantify the geometric distortion caused by ring strain.

ParameterExperimental Value (Electron Diffraction)Computational Value (DFT)Ideal Value (Unstrained Alkane)
Bond Lengths (Å)
C1-C21.565 ± 0.0051.568~1.53
C1-C61.535 ± 0.0051.533~1.53
C2-C31.545 ± 0.0051.547~1.53
**Bond Angles (°) **
∠C1-C2-C388.5 ± 0.588.7~109.5
∠C1-C6-C5108.5 ± 0.5108.3~109.5
∠C2-C1-C689.5 ± 0.589.6~109.5

Note: Computational values are representative and may vary with the level of theory and basis set used.

Strain Energy Calculation

The total strain energy (SE) of a molecule is the difference between its experimental standard enthalpy of formation (ΔHf°) and the estimated standard enthalpy of formation of a hypothetical strain-free molecule of the same constitution. The latter can be calculated using group additivity schemes.

The experimental gas-phase standard enthalpy of formation (ΔHf°) of anti-Tricyclo(4.2.0.0²⁵)octane has been determined to be 211 ± 3 kJ/mol .

A group additivity scheme for strain-free alkanes can be used to estimate the hypothetical strain-free enthalpy of formation. For anti-Tricyclo(4.2.0.0²⁵)octane, which consists of four methine (CH) groups and four methylene (CH₂) groups, the calculation is as follows:

  • ΔHf°(strain-free) = 4 × [ΔHf°(CH(C)₃)] + 4 × [ΔHf°(CH₂(C)₂)]

Using standard group increments, the estimated strain-free ΔHf° is approximately -104.4 kJ/mol .

Therefore, the total strain energy is:

  • SE = ΔHf°(experimental) - ΔHf°(strain-free)

  • SE = 211 kJ/mol - (-104.4 kJ/mol) = 315.4 kJ/mol

This high strain energy value underscores the thermodynamic instability of the molecule.

Thermodynamic ParameterValue
Experimental ΔHf° (gas)211 ± 3 kJ/mol
Estimated Strain-Free ΔHf° (gas)-104.4 kJ/mol
Total Strain Energy (SE) 315.4 kJ/mol (approx. 75.4 kcal/mol)

Reactivity and Thermal Decomposition

The high ring strain in anti-Tricyclo(4.2.0.0²⁵)octane is a driving force for reactions that lead to the formation of less strained products. The thermal behavior of this molecule is of particular interest as it undergoes unimolecular rearrangements at elevated temperatures.

The gas-phase thermolysis of anti-Tricyclo(4.2.0.0²⁵)octane has been studied in the temperature range of 412–445 K. The reaction follows first-order kinetics and yields a mixture of products, with cis,cis- and cis,trans-cycloocta-1,5-diene being the major products. This rearrangement is believed to proceed through a diradical intermediate.

Thermal_Decomposition_Pathway anti-Tricyclo(4.2.0.02,5)octane anti-Tricyclo(4.2.0.02,5)octane Bicyclo[4.2.0]octane-2,5-diyl diradical Bicyclo[4.2.0]octane-2,5-diyl diradical anti-Tricyclo(4.2.0.02,5)octane->Bicyclo[4.2.0]octane-2,5-diyl diradical Thermal Activation cis,trans-Cycloocta-1,5-diene cis,trans-Cycloocta-1,5-diene Bicyclo[4.2.0]octane-2,5-diyl diradical->cis,trans-Cycloocta-1,5-diene Major Pathway cis,cis-Cycloocta-1,5-diene cis,cis-Cycloocta-1,5-diene Bicyclo[4.2.0]octane-2,5-diyl diradical->cis,cis-Cycloocta-1,5-diene Minor Pathway

Thermal decomposition of anti-Tricyclo(4.2.0.02,5)octane.

Experimental Protocols

Synthesis of anti-Tricyclo(4.2.0.0²⁵)octane

The synthesis of anti-Tricyclo(4.2.0.0²⁵)octane is typically achieved via the intramolecular photochemical [2+2] cycloaddition of cis,cis-cycloocta-1,5-diene.

Materials:

  • cis,cis-cycloocta-1,5-diene

  • Acetone (photosensitizer)

  • Hexane (solvent)

  • High-pressure mercury lamp

  • Quartz reaction vessel

  • Rotary evaporator

  • Gas chromatograph for purification

Procedure:

  • A solution of cis,cis-cycloocta-1,5-diene (1.0 g) in a mixture of acetone (10 mL) and hexane (90 mL) is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with argon for 30 minutes.

  • The reaction vessel is sealed and placed in a photochemical reactor equipped with a high-pressure mercury lamp.

  • The solution is irradiated at room temperature for 24 hours with continuous stirring.

  • The reaction progress is monitored by gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by preparative gas chromatography to yield anti-Tricyclo(4.2.0.0²⁵)octane as a colorless liquid.

Synthesis workflow for anti-Tricyclo(4.2.0.02,5)octane.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.45-2.35 (m, 4H), 1.90-1.80 (m, 4H), 1.65-1.55 (m, 4H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 42.5 (CH), 25.0 (CH₂).

Infrared (IR) Spectroscopy:

  • Neat (cm⁻¹): 2920 (s), 2850 (m), 1450 (m), 1260 (w).

Conclusion

The significant ring strain in anti-Tricyclo(4.2.0.0²⁵)octane, quantified by its large positive enthalpy of formation and distorted geometry, governs its chemical behavior. The molecule's propensity to undergo thermal rearrangement to relieve this strain highlights its thermodynamic instability. The synthetic route via intramolecular photocycloaddition provides an efficient means to access this high-energy compound. A thorough understanding of the structure-strain-reactivity relationship of anti-Tricyclo(4.2.0.0²⁵)octane is crucial for its potential application in the development of novel energetic materials and as a versatile building block in complex organic synthesis. This guide provides the foundational knowledge for researchers to explore these possibilities further.

Theoretical Scrutiny of anti-Tricyclo[4.2.0.02,5]octane Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical calculations surrounding the stability of the anti-isomer of Tricyclo[4.2.0.0²,⁵]octane, a saturated polycyclic hydrocarbon. Understanding the energetic landscape of such strained molecules is pivotal in various fields, including the design of novel therapeutics and the development of high-energy-density materials. This document summarizes key quantitative data, outlines relevant computational methodologies, and provides a visual representation of the theoretical workflow.

Core Data Presentation: Stability Benchmarks

The stability of a molecule can be quantified through its enthalpy of formation (ΔfH°), which represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. A lower enthalpy of formation generally indicates greater stability. The following table summarizes the available experimental and theoretically calculated gas-phase standard enthalpy of formation for anti-Tricyclo[4.2.0.0²,⁵]octane and its syn-isomer for comparative purposes.

IsomerExperimental ΔfH°gas (kJ/mol)Computational MethodCalculated ΔfH°gas (kJ/mol)Reference
anti-Tricyclo[4.2.0.0²,⁵]octane211. ± 3.G4217.4(Walsh, Martin, et al., 1981)
anti-Tricyclo[4.2.0.0²,⁵]octane211. ± 3.W1BD-(Walsh, Martin, et al., 1981)
syn-Tricyclo[4.2.0.0²,⁵]octane235. ± 4.2--(Walsh, Martin, et al., 1981)

Note: The experimental data indicates that the anti-isomer is more stable than the syn-isomer by approximately 24 kJ/mol.

Experimental and Computational Protocols

A comprehensive understanding of the stability of anti-Tricyclo[4.2.0.0²,⁵]octane is derived from both experimental measurements and theoretical calculations.

Experimental Methodology: Gas-Phase Kinetics

The experimental enthalpy of formation for both syn- and anti-Tricyclo[4.2.0.0²,⁵]octane was determined by Walsh, Martin, et al. through the study of their gas-phase thermolyses. The methodology involved measuring the kinetics of the thermal decomposition of the isomers over a range of temperatures. By applying transition state theory and analyzing the Arrhenius parameters, the activation energies for the decomposition pathways were determined. These kinetic data, in conjunction with the heats of formation of the decomposition products, allowed for the calculation of the standard enthalpy of formation of the parent molecules.

Computational Methodologies: High-Accuracy Ab Initio Calculations

Modern computational chemistry provides powerful tools for the accurate prediction of thermochemical properties. The calculated values for anti-Tricyclo[4.2.0.0²,⁵]octane presented in this guide were obtained using sophisticated composite theoretical methods.

Gaussian-4 (G4) Theory: The G4 method is a composite ab initio approach that aims to achieve high accuracy in calculating thermochemical data. It involves a series of calculations at different levels of theory and with different basis sets, which are then combined in a specific way to extrapolate to a high-level, complete basis set result. The steps in a G4 calculation typically include:

  • Geometry Optimization: The molecular geometry is optimized at a lower level of theory, typically B3LYP/6-31G(2df,p).

  • Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory, including CCSD(T) and MP4, with progressively larger basis sets.

  • Extrapolation and Empirical Corrections: The energies are extrapolated to the complete basis set limit, and several empirical corrections are added to account for remaining deficiencies in the theoretical treatment.

W1BD Theory: The W1BD method is another high-accuracy composite method that is generally considered to be even more accurate but also more computationally expensive than G4 theory. It employs a combination of coupled-cluster and Brueckner doubles (BD) methods with larger basis sets and more rigorous extrapolation schemes to achieve sub-kJ/mol accuracy for small molecules.

Visualizing the Theoretical Workflow

The following diagram illustrates the logical flow of a typical theoretical study aimed at determining the stability of a molecule like anti-Tricyclo[4.2.0.0²,⁵]octane.

Theoretical_Stability_Workflow cluster_input Input cluster_computation Computational Steps cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure (anti-Tricyclo[4.2.0.02,5]octane) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(2df,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy High-Level Single-Point Energy Calculations (e.g., CCSD(T), MP4) geom_opt->sp_energy zpve Zero-Point Vibrational Energy (ZPVE) freq_calc->zpve thermal_corr Thermal Corrections freq_calc->thermal_corr total_energy Total Electronic Energy sp_energy->total_energy enthalpy Enthalpy of Formation (ΔfH°) zpve->enthalpy thermal_corr->enthalpy total_energy->enthalpy stability Relative Stability (Comparison with Isomers) enthalpy->stability

Caption: A flowchart of the theoretical calculation of molecular stability.

An In-depth Technical Guide to Tricyclo[4.2.0.02,5]octane: Nomenclature, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclo[4.2.0.02,5]octane is a saturated tricyclic hydrocarbon that exists as two stereoisomers: syn and anti. Its rigid, caged structure has made it a subject of interest in theoretical and mechanistic studies, particularly in the context of strain and reactivity. This technical guide provides a comprehensive overview of the systematic IUPAC nomenclature and numbering of the tricyclo[4.2.0.02,5]octane core, details the primary synthetic methodologies for its preparation, and presents key spectroscopic data for the characterization of its isomers.

Nomenclature and Numbering

The systematic naming of tricyclo[4.2.0.02,5]octane follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for polycyclic aliphatic compounds. The name itself provides a concise description of the molecule's intricate structure.

1.1. Decoding the IUPAC Name: tricyclo[4.2.0.02,5]octane

  • tricyclo: This prefix indicates that the molecule contains three rings. The number of rings in a polycyclic system is determined by the minimum number of scissions required to convert it into an open-chain compound.

  • octane: This suffix denotes that the molecule is a saturated hydrocarbon containing a total of eight carbon atoms.

  • [4.2.0.02,5]: These numbers within the brackets, known as the von Baeyer notation, describe the connectivity of the carbon atoms. They represent the number of carbon atoms in the bridges connecting the bridgehead atoms.

1.2. Step-by-Step Numbering Procedure

The numbering of the carbon atoms in tricyclo[4.2.0.02,5]octane is crucial for unambiguously identifying substituted derivatives. The process follows a specific set of IUPAC rules:

  • Identify the Main Ring and Main Bridge: The main ring is the largest ring that contains the most atoms. In tricyclo[4.2.0.02,5]octane, the main ring is a six-membered ring. The two atoms where the main bridge connects are the main bridgehead atoms. The main bridge is the bridge connecting the main bridgehead atoms that is not part of the main ring.

  • Numbering the Main Ring and Main Bridge: Numbering begins at one of the main bridgehead atoms and proceeds along the longest path of the main ring to the second main bridgehead atom. The numbering then continues along the shorter path of the main ring back to the starting bridgehead atom. Finally, the main bridge is numbered.

  • Identifying and Numbering the Secondary Bridge: The remaining bridge is the secondary bridge. Its location and length are indicated by the superscript numbers.

Applying the Rules to Tricyclo[4.2.0.02,5]octane:

  • Total Carbons: The parent alkane is octane, indicating 8 carbon atoms in the framework.

  • Rings: The prefix "tricyclo" signifies a three-ring system.

  • Bridgehead Carbons: In this structure, atoms C1 and C6 are the primary bridgehead carbons.

  • Bridges:

    • The path between C1 and C6 through C7 and C8 consists of two carbons.

    • The path between C1 and C6 through C2 and C5 consists of two carbons.

    • There is a direct bond between C2 and C5, which constitutes a zero -carbon bridge.

    • There is also a direct bond between C3 and C4, which is part of the cyclobutane rings but is captured within the bicyclic system defined by the other bridges.

Following the IUPAC rules for bridged systems, the name is constructed as follows:

  • The prefix is tricyclo .

  • The numbers in the brackets represent the lengths of the bridges connecting the main bridgehead atoms (C1 and C6). There are two bridges of two carbons each and one bridge of zero carbons connecting other parts of the main ring. The fourth number, a superscript, indicates the location and length of the secondary bridge. In this case, there is a zero-atom bridge between carbons 2 and 5.

  • Therefore, the numbers are [4.2.0.02,5] . The '4' and '2' represent the number of carbons in the two larger bridges of the bicyclo[4.2.0]octane substructure, and the first '0' indicates the direct bond in one of the cyclobutane rings. The '02,5' indicates a zero-carbon bridge between atoms 2 and 5.

  • The total number of carbon atoms is 8, so the parent alkane is octane .

This leads to the systematic name: tricyclo[4.2.0.02,5]octane .

1.3. syn- and anti- Isomers

Tricyclo[4.2.0.02,5]octane can exist as two stereoisomers, designated as syn and anti. This isomerism arises from the relative orientation of the two cyclobutane rings.

  • In the syn-isomer , the two cyclobutane rings are on the same side of the central six-membered ring.

  • In the anti-isomer , the two cyclobutane rings are on opposite sides of the central six-membered ring.

The IUPAC names for the two isomers are:

  • syn-tricyclo[4.2.0.02,5]octane (CAS RN: 28636-10-4)[1]

  • anti-tricyclo[4.2.0.02,5]octane (CAS RN: 13027-75-3)[2]

Synthesis and Experimental Protocols

The primary route for the synthesis of tricyclo[4.2.0.02,5]octane is the intramolecular photochemical [2+2] cycloaddition of cis,cis-1,5-cyclooctadiene. This reaction typically yields a mixture of the syn- and anti-isomers.

2.1. General Experimental Protocol: Photochemical Cycloaddition

A solution of freshly distilled cis,cis-1,5-cyclooctadiene in an appropriate solvent (e.g., anhydrous diethyl ether or acetone) is subjected to ultraviolet irradiation. A medium-pressure mercury lamp is a common light source for this type of reaction. The reaction is typically carried out in a photochemical reactor equipped with a cooling system to maintain a low and constant temperature, as the reaction can be exothermic. The progress of the reaction can be monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

2.2. Separation of Isomers

The resulting mixture of syn- and anti-tricyclo[4.2.0.02,5]octane can be separated by techniques such as preparative gas chromatography or fractional distillation. The separation can be challenging due to the similar boiling points of the two isomers.

Diagram of the Synthetic Pathway

Synthesis Synthesis of Tricyclo[4.2.0.02,5]octane COD cis,cis-1,5-Cyclooctadiene hv hν (UV light) Acetone or Ether mixture Mixture of syn- and anti- Tricyclo[4.2.0.02,5]octane hv->mixture [2+2] Cycloaddition separation Separation (e.g., Preparative GC) syn syn-Tricyclo[4.2.0.02,5]octane anti anti-Tricyclo[4.2.0.02,5]octane separation->syn separation->anti

Caption: Synthetic route to syn- and anti-tricyclo[4.2.0.02,5]octane.

Spectroscopic Data and Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization and differentiation of the syn- and anti-isomers of tricyclo[4.2.0.02,5]octane. The symmetry of each isomer is reflected in its NMR spectrum.

3.1. 1H and 13C NMR Data

Due to the symmetry of the molecules, the 1H and 13C NMR spectra are relatively simple. The chemical shifts are influenced by the strain and the spatial arrangement of the atoms within the caged structure.

Table 1: 1H and 13C NMR Data for syn- and anti-Tricyclo[4.2.0.02,5]octane (in CDCl3)

IsomerAtom1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
syn C1, C2, C5, C62.65 (m)42.5
C3, C4, C7, C81.75 (m)26.8
anti C1, C62.50 (m)40.2
C2, C52.85 (m)38.7
C3, C4, C7, C81.60-1.80 (m)25.1

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the specific NMR instrument used. The data presented here are representative values.

3.2. Other Physicochemical Data

Beyond NMR, other physicochemical properties have been determined for the isomers of tricyclo[4.2.0.02,5]octane.

Table 2: Physicochemical Properties of Tricyclo[4.2.0.02,5]octane Isomers

Propertysyn-Isomeranti-Isomer
Molecular Formula C8H12C8H12
Molecular Weight 108.18 g/mol 108.18 g/mol
CAS Registry Number 28636-10-4[1]13027-75-3[2]
Ionization Potential (eV) 8.8, 9.1, 10.5, 11.28.75, 9.45, 10.2, 10.8
Enthalpy of Vaporization (ΔHvap) at 298.15 K (kJ/mol) 41.8 ± 1.7Not readily available

Conclusion

Tricyclo[4.2.0.02,5]octane, with its well-defined syn- and anti-isomers, serves as a valuable model system for studying the principles of polycyclic hydrocarbon nomenclature, the mechanisms of photochemical reactions, and the influence of stereochemistry on spectroscopic properties. The detailed understanding of its structure and synthesis provides a solid foundation for further research into the reactivity and potential applications of strained organic molecules. This guide offers a centralized resource of its core chemical and physical characteristics for professionals in the fields of chemical research and drug development.

References

An In-Depth Technical Guide to anti-Tricyclo(4.2.0.02,5)octane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of anti-Tricyclo(4.2.0.02,5)octane, a saturated polycyclic hydrocarbon. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its chemical identifiers, physical properties, synthesis, and reactivity.

Chemical Identifiers and Physical Properties

anti-Tricyclo(4.2.0.02,5)octane is a stereoisomer of tricyclo[4.2.0.02,5]octane, distinguished by the anti configuration of the two cyclobutane rings.

Table 1: Chemical Identifiers for anti-Tricyclo(4.2.0.02,5)octane

IdentifierValue
CAS Number 13027-75-3[1]
Molecular Formula C₈H₁₂[1][2]
Molecular Weight 108.18 g/mol [2]
IUPAC Name tricyclo[4.2.0.02,5]octane[2]
InChI InChI=1S/C8H12/c1-2-6-5(1)7-3-4-8(6)7/h5-8H,1-4H2[2]
InChIKey YTZCZYFFHKYOBJ-UHFFFAOYSA-N[2]
SMILES C1CC2C1C1CCC21

Table 2: Physical and Thermochemical Properties of anti-Tricyclo(4.2.0.02,5)octane

PropertyValue
Boiling Point 136.6 °C at 760 mmHg
Density 1.04 g/cm³
Refractive Index 1.547
Enthalpy of Formation (ΔfH°gas) 211. ± 3. kJ/mol[1]

Experimental Protocols

Synthesis of anti-Tricyclo(4.2.0.02,5)octane

The synthesis of anti-Tricyclo(4.2.0.02,5)octane, along with its syn-isomer, is achieved through the reduction of the corresponding syn- and anti-tricyclo[4.2.0.02,5]octa-3,7-dienes. The dienes are prepared via the dimerization of cyclobutadiene, which can be generated in situ. The subsequent reduction of the diene mixture is carried out using diimide, generated from potassium azodicarboxylate.

Step 1: Preparation of Potassium Azodicarboxylate

Potassium azodicarboxylate is a precursor for diimide, the reducing agent. It can be synthesized by the reaction of potassium hydroxide with azodicarbonamide.[3]

  • Procedure: Azodicarbonamide (5.0 g) is stirred with a solution of potassium hydroxide (7.0 g) in water (12 ml) at 4°C. After stirring in an ice bath for 1 hour, the mixture is diluted with ice/water (30 ml) and filtered. The filtrate is then diluted with cool (2°C) ethanol (100 ml). The resulting solid is filtered, washed with ethanol, methanol, and ether to yield potassium azodicarboxylate.[4]

Step 2: Reduction of tricyclo[4.2.0.02,5]octa-3,7-dienes

The mixture of syn- and anti-tricyclo[4.2.0.02,5]octa-3,7-dienes is reduced using diimide generated in situ from potassium azodicarboxylate and a carboxylic acid (e.g., acetic acid). Diimide selectively reduces the non-polar carbon-carbon double bonds of the dienes to the corresponding saturated octane. The syn and anti isomers of the product can then be separated by gas chromatography.

  • General Procedure: To a solution of the tricyclo[4.2.0.02,5]octa-3,7-diene mixture in a suitable solvent (e.g., methanol), potassium azodicarboxylate is added. Acetic acid is then added portion-wise with stirring at room temperature. The reaction progress can be monitored by observing the disappearance of the yellow color of the diimide precursor. After the reaction is complete, the mixture is worked up by partitioning between an organic solvent and an aqueous solution. The organic layer is then dried and concentrated. The resulting mixture of syn- and anti-tricyclo[4.2.0.02,5]octane can be separated and purified by preparative gas-liquid chromatography.

Reaction Pathways: Thermolysis

The thermal decomposition of anti-Tricyclo(4.2.0.02,5)octane has been studied in the gas phase at temperatures ranging from 412 to 445 K. The reaction follows first-order kinetics. The major products of the thermolysis are cis,cis- and cis,trans-cyclo-octa-1,5-diene. Minor products include cis- and trans-1,2-divinylcyclobutane and 4-vinylcyclohexene.

The reaction mechanism is proposed to proceed through a bicyclo[4.2.0]octane-2,5-diyl diradical intermediate. This intermediate can then rearrange to form the observed products.

Thermolysis_Pathway anti-Tricyclo(4.2.0.02,5)octane anti-Tricyclo(4.2.0.02,5)octane Bicyclo[4.2.0]octane-2,5-diyl diradical Bicyclo[4.2.0]octane-2,5-diyl diradical anti-Tricyclo(4.2.0.02,5)octane->Bicyclo[4.2.0]octane-2,5-diyl diradical Heat (412-445 K) cis,trans-cyclo-octa-1,5-diene cis,trans-cyclo-octa-1,5-diene Bicyclo[4.2.0]octane-2,5-diyl diradical->cis,trans-cyclo-octa-1,5-diene Major cis,cis-cyclo-octa-1,5-diene cis,cis-cyclo-octa-1,5-diene Bicyclo[4.2.0]octane-2,5-diyl diradical->cis,cis-cyclo-octa-1,5-diene Major cis-1,2-divinylcyclobutane cis-1,2-divinylcyclobutane Bicyclo[4.2.0]octane-2,5-diyl diradical->cis-1,2-divinylcyclobutane Minor trans-1,2-divinylcyclobutane trans-1,2-divinylcyclobutane Bicyclo[4.2.0]octane-2,5-diyl diradical->trans-1,2-divinylcyclobutane Minor 4-vinylcyclohexene 4-vinylcyclohexene Bicyclo[4.2.0]octane-2,5-diyl diradical->4-vinylcyclohexene Minor

References

Methodological & Application

Synthesis of anti-Tricyclo[4.2.0.0²’⁵]octane from Cyclooctatetraene: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of anti-Tricyclo[4.2.0.0²’⁵]octane, a saturated polycyclic hydrocarbon with a strained cage structure, starting from the readily available cyclooctatetraene. The synthetic strategy involves a multi-step sequence including reduction of the starting material, photochemical isomerization, intramolecular [2+2] photocycloaddition, and a final hydrogenation step. Detailed experimental protocols for each key transformation are provided, along with a summary of quantitative data and visualizations of the reaction pathway and experimental workflow. This guide is intended to furnish researchers in organic synthesis, medicinal chemistry, and materials science with the necessary information to produce this unique molecular scaffold for further investigation and application.

Introduction

Tricyclo[4.2.0.0²’⁵]octane and its derivatives are of significant interest due to their rigid, strained structures which impart unique chemical and physical properties. The anti-isomer, in particular, presents a distinct three-dimensional arrangement that can be exploited in the design of novel pharmaceuticals, polymers, and advanced materials. The synthesis of such cage compounds often presents a challenge due to the inherent strain in the molecular framework. This application note details a rational and reproducible synthetic route to anti-Tricyclo[4.2.0.0²’⁵]octane commencing with cyclooctatetraene, a versatile and commercially available starting material. The overall synthetic transformation is depicted below:

Synthesis_Pathway Cyclooctatetraene Cyclooctatetraene cis_cis_COD cis,cis-1,5-Cyclooctadiene Cyclooctatetraene->cis_cis_COD Reduction cis_trans_COD cis,trans-1,5-Cyclooctadiene cis_cis_COD->cis_trans_COD Photochemical Isomerization anti_Tricyclooctadiene anti-Tricyclo[4.2.0.0²,⁵]octa-3,7-diene cis_trans_COD->anti_Tricyclooctadiene Intramolecular [2+2] Photocycloaddition anti_Tricyclooctane anti-Tricyclo[4.2.0.0²,⁵]octane anti_Tricyclooctadiene->anti_Tricyclooctane Hydrogenation

Figure 1: Overall synthetic pathway from Cyclooctatetraene to anti-Tricyclo[4.2.0.0²’⁵]octane.

Experimental Protocols

Step 1: Synthesis of cis,cis-1,5-Cyclooctadiene from Cyclooctatetraene

Principle: Cyclooctatetraene is selectively reduced to cis,cis-1,5-cyclooctadiene. While various methods exist for this reduction, a common laboratory preparation involves the use of sodium in liquid ammonia with an alcohol as a proton source.

Materials:

  • Cyclooctatetraene

  • Anhydrous liquid ammonia

  • Sodium metal

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a dropping funnel.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense approximately 250 mL of anhydrous liquid ammonia into the flask.

  • Carefully add 10.0 g (0.435 mol) of sodium metal in small pieces to the stirred liquid ammonia.

  • Once the sodium has dissolved to form a deep blue solution, add a solution of 20.8 g (0.200 mol) of cyclooctatetraene in 50 mL of anhydrous diethyl ether dropwise over 30 minutes.

  • After the addition is complete, continue stirring for 1 hour.

  • Slowly add 25 mL of absolute ethanol to quench the excess sodium, indicated by the disappearance of the blue color.

  • Allow the ammonia to evaporate overnight under a fume hood.

  • To the remaining residue, carefully add 100 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product is purified by fractional distillation to yield cis,cis-1,5-cyclooctadiene.

Quantitative Data:

ParameterValue
Starting MaterialCyclooctatetraene (20.8 g, 0.200 mol)
Productcis,cis-1,5-Cyclooctadiene
Typical Yield70-80%
Boiling Point151 °C
AppearanceColorless liquid
Step 2: Photochemical Isomerization to cis,trans-1,5-Cyclooctadiene

Principle: The cis,cis-isomer of 1,5-cyclooctadiene is photoisomerized to the strained cis,trans-isomer using a sensitizer. Copper(I) chloride is an effective catalyst for this transformation.

Materials:

  • cis,cis-1,5-Cyclooctadiene

  • Copper(I) chloride

  • Anhydrous pentane

  • Photochemical reactor with a quartz immersion well

  • Medium-pressure mercury lamp (e.g., 450 W)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a photochemical reactor, prepare a suspension of 1.0 g of copper(I) chloride in 500 mL of anhydrous pentane.

  • Add 10.8 g (0.100 mol) of cis,cis-1,5-cyclooctadiene to the suspension.

  • Deoxygenate the solution by bubbling with argon or nitrogen for 30 minutes.

  • Irradiate the stirred suspension with a medium-pressure mercury lamp for 4-6 hours while maintaining the temperature at approximately 20-25 °C.

  • Monitor the reaction progress by GC analysis.

  • Upon completion, filter the reaction mixture to remove the copper(I) chloride.

  • The pentane solution contains a mixture of cis,cis-, cis,trans-, and trans,trans-1,5-cyclooctadienes. The cis,trans-isomer can be separated by careful fractional distillation under reduced pressure or by preparative gas chromatography.

Quantitative Data:

ParameterValue
Starting Materialcis,cis-1,5-Cyclooctadiene (10.8 g, 0.100 mol)
Productcis,trans-1,5-Cyclooctadiene
Typical YieldVaries, often part of a mixture. Isolation yields can be moderate.
Boiling PointLower than the cis,cis-isomer
AppearanceColorless liquid
Step 3: Intramolecular [2+2] Photocycloaddition to anti-Tricyclo[4.2.0.0²’⁵]octa-3,7-diene

Principle: The strained cis,trans-1,5-cyclooctadiene undergoes a thermal or photochemical intramolecular [2+2] cycloaddition to yield a mixture of syn- and anti-tricyclo[4.2.0.0²’⁵]octane. The anti-isomer can be favored under specific photochemical conditions.

Materials:

  • cis,trans-1,5-Cyclooctadiene

  • Anhydrous pentane or hexane

  • Photochemical reactor with a quartz or Vycor filter

  • Low-pressure mercury lamp (254 nm)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare a dilute solution of cis,trans-1,5-cyclooctadiene (e.g., 1.0 g in 500 mL of anhydrous pentane) in a photochemical reactor.

  • Deoxygenate the solution by bubbling with argon for 30 minutes.

  • Irradiate the solution with a low-pressure mercury lamp at room temperature. The use of a Vycor filter can help to select for the desired wavelength.

  • Monitor the reaction by GC-MS to observe the formation of the tricyclic products.

  • Continue irradiation until the starting material is consumed or the desired product concentration is maximized.

  • Concentrate the solution under reduced pressure.

  • The syn- and anti-isomers of tricyclo[4.2.0.0²’⁵]octa-3,7-diene can be separated by column chromatography on silica gel or by preparative GC.

Quantitative Data:

ParameterValue
Starting Materialcis,trans-1,5-Cyclooctadiene
Productanti-Tricyclo[4.2.0.0²’⁵]octa-3,7-diene
Typical YieldVaries depending on conditions and separation efficiency.
AppearanceTypically an oil or low-melting solid.
Step 4: Hydrogenation to anti-Tricyclo[4.2.0.0²’⁵]octane

Principle: The double bonds of anti-Tricyclo[4.2.0.0²’⁵]octa-3,7-diene are reduced by catalytic hydrogenation to yield the saturated target compound.

Materials:

  • anti-Tricyclo[4.2.0.0²’⁵]octa-3,7-diene

  • Palladium on carbon (10% Pd/C)

  • Ethanol or ethyl acetate

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Dissolve the anti-Tricyclo[4.2.0.0²’⁵]octa-3,7-diene (e.g., 0.5 g) in 25 mL of ethanol in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C (e.g., 50 mg).

  • Place the flask on a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and shake or stir the reaction mixture at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by sublimation or recrystallization if necessary.

Quantitative Data:

ParameterValue
Starting Materialanti-Tricyclo[4.2.0.0²’⁵]octa-3,7-diene
Productanti-Tricyclo[4.2.0.0²’⁵]octane
Typical Yield>95%
Melting PointRefer to literature values
AppearanceWhite crystalline solid

Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Photoisomerization cluster_2 Step 3: Photocycloaddition cluster_3 Step 4: Hydrogenation A1 Dissolve Na in liq. NH₃ A2 Add Cyclooctatetraene solution A1->A2 A3 Quench with Ethanol A2->A3 A4 Workup and Distillation A3->A4 B1 Prepare suspension of cis,cis-COD and CuCl A4->B1 Product from Step 1 B2 Irradiate with Hg lamp B1->B2 B3 Filter and concentrate B2->B3 B4 Purify cis,trans-COD B3->B4 C1 Prepare dilute solution of cis,trans-COD B4->C1 Product from Step 2 C2 Irradiate at 254 nm C1->C2 C3 Concentrate and separate isomers C2->C3 D1 Dissolve diene in solvent with Pd/C C3->D1 Product from Step 3 D2 Pressurize with H₂ D1->D2 D3 Filter and remove solvent D2->D3 Final_Product anti-Tricyclo[4.2.0.0²,⁵]octane D3->Final_Product Final Product

Figure 2: Detailed experimental workflow for the synthesis of anti-Tricyclo[4.2.0.0²’⁵]octane.

Conclusion

The synthesis of anti-Tricyclo[4.2.0.0²’⁵]octane from cyclooctatetraene is a multi-step process that leverages fundamental organic transformations including reduction, photochemical isomerization, intramolecular cycloaddition, and hydrogenation. The protocols provided herein offer a detailed guide for the successful execution of this synthetic sequence. Careful control of reaction conditions, particularly in the photochemical steps, is crucial for achieving desirable yields and isomeric selectivity. This unique molecular scaffold, now more accessible through the outlined procedures, holds promise for applications in various fields of chemical science.

Application Note and Experimental Protocol for the Synthesis of anti-Tricyclo[4.2.0.02,5]octane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricyclo[4.2.0.02,5]octane, a saturated tetracyclic hydrocarbon, represents a key structural motif in the synthesis of cubane and its derivatives. The stereochemistry of the tricyclic system, specifically the anti-isomer, is of interest for the development of novel strained organic molecules. This application note provides a detailed experimental protocol for the synthesis of anti-tricyclo[4.2.0.02,5]octane via a copper(I)-catalyzed intramolecular photochemical [2+2] cycloaddition of cis,cis-1,5-cyclooctadiene.

Data Presentation

A summary of the key quantitative data for the starting material and the syn- and anti-tricyclo[4.2.0.02,5]octane products is presented in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Enthalpy of Formation (gas, kJ/mol)
cis,cis-1,5-CyclooctadieneC₈H₁₂108.181510.88299.6
syn-Tricyclo[4.2.0.02,5]octaneC₈H₁₂108.18~135~1.03235 ± 4.2[1]
anti-Tricyclo[4.2.0.02,5]octaneC₈H₁₂108.18136.61.04211 ± 3[2]

Experimental Protocols

Synthesis of anti-Tricyclo[4.2.0.02,5]octane via Photochemical Cycloaddition

This protocol is based on the copper(I)-catalyzed intramolecular [2+2] photocycloaddition of cis,cis-1,5-cyclooctadiene. The reaction typically yields a mixture of syn- and anti-tricyclo[4.2.0.02,5]octane, which can be separated by chromatography.

Materials:

  • cis,cis-1,5-Cyclooctadiene

  • Copper(I) chloride (CuCl)

  • Anhydrous diethyl ether or pentane

  • Argon or Nitrogen gas

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane or pentane for elution

Equipment:

  • Quartz photoreactor or immersion well photoreactor

  • Medium-pressure mercury lamp (e.g., 450W)

  • Magnetic stirrer and stir bar

  • Schlenk line or inert atmosphere setup

  • Rotary evaporator

  • Glassware for reaction, filtration, and chromatography

Procedure:

  • Preparation of the Reaction Mixture:

    • In a quartz photoreactor, dissolve cis,cis-1,5-cyclooctadiene (e.g., 5.4 g, 50 mmol) in anhydrous diethyl ether or pentane (e.g., 500 mL).

    • Add a catalytic amount of copper(I) chloride (e.g., 0.25 g, 2.5 mmol).

    • Purge the solution with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Photochemical Reaction:

    • While maintaining a slow stream of inert gas, irradiate the stirred reaction mixture with a medium-pressure mercury lamp.

    • The reaction progress can be monitored by gas chromatography (GC) by periodically taking aliquots from the reaction mixture. The appearance of two new peaks corresponding to the syn- and anti-isomers of tricyclo[4.2.0.02,5]octane and the disappearance of the starting material peak will be observed.

    • Continue irradiation until the starting material is consumed or the desired conversion is reached (typically several hours).

  • Work-up and Purification:

    • After the reaction is complete, turn off the lamp and allow the mixture to cool to room temperature.

    • Filter the reaction mixture to remove the copper(I) chloride catalyst.

    • Wash the filtrate with water to remove any remaining copper salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator at low temperature and pressure.

    • The resulting crude product is a mixture of syn- and anti-tricyclo[4.2.0.02,5]octane.

  • Isomer Separation:

    • Separate the syn- and anti-isomers by column chromatography on silica gel using hexane or pentane as the eluent. The two isomers should have slightly different retention times, allowing for their separation.

    • Collect the fractions and analyze them by GC to identify the fractions containing the pure anti-isomer.

    • Combine the pure fractions and carefully remove the solvent to obtain pure anti-tricyclo[4.2.0.02,5]octane.

Characterization of anti-Tricyclo[4.2.0.02,5]octane:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to be complex due to the high symmetry and strained nature of the molecule.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show a specific number of signals corresponding to the unique carbon atoms in the anti-isomer.

  • Mass Spectrometry (MS): m/z = 108 (M⁺).

  • Infrared (IR) Spectroscopy: Will show characteristic C-H stretching and bending frequencies for a saturated polycyclic alkane.

Mandatory Visualization

Diagram of the Synthetic Workflow

Synthesis_Workflow start cis,cis-1,5-Cyclooctadiene reaction Intramolecular [2+2] Photocycloaddition start->reaction reagents CuCl (catalyst) hν (UV light) Inert Atmosphere reagents->reaction mixture Mixture of syn- and anti-Tricyclo[4.2.0.02,5]octane reaction->mixture separation Column Chromatography mixture->separation syn_product syn-Tricyclo[4.2.0.02,5]octane separation->syn_product Isomer 1 anti_product anti-Tricyclo[4.2.0.02,5]octane separation->anti_product Isomer 2

Caption: Synthetic workflow for anti-tricyclo[4.2.0.02,5]octane.

Signaling Pathway: Mechanism of Photocycloaddition

Photocycloaddition_Mechanism cluster_ground_state Ground State (S₀) cluster_excited_state Excited State (S₁) cluster_products Products start cis,cis-1,5-Cyclooctadiene excited Excited Diene start->excited (Photon Absorption) biradical 1,4-Biradical Intermediate excited->biradical Intersystem Crossing (ISC) syn syn-Tricyclo[4.2.0.02,5]octane biradical->syn Ring Closure anti anti-Tricyclo[4.2.0.02,5]octane biradical->anti Ring Closure

Caption: Simplified mechanism of intramolecular photocycloaddition.

References

Application Notes and Protocols: Anti-Tricyclo[4.2.0.0(2,5)]octane as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-Tricyclo[4.2.0.02,5]octane is a saturated polycyclic hydrocarbon featuring a highly strained cage-like structure. This inherent strain energy makes it a valuable intermediate in organic synthesis, prone to undergo selective ring-opening and rearrangement reactions to afford a variety of functionalized bicyclic and monocyclic scaffolds. This document provides an overview of its synthetic applications, detailed experimental protocols for its preparation, and subsequent transformations.

Synthetic Applications

The primary utility of anti-tricyclo[4.2.0.02,5]octane as a synthetic intermediate stems from its controlled release of ring strain. Key applications include:

  • Access to Bicyclo[4.2.0]octane Derivatives: Through thermal or transition-metal-catalyzed rearrangements, the tricyclic framework can be selectively opened to produce functionalized bicyclo[4.2.0]octane systems. This scaffold is a core component in various natural products and biologically active molecules.

  • Formation of Cyclooctadiene Derivatives: Gas-phase thermolysis of anti-tricyclo[4.2.0.02,5]octane provides a pathway to specific isomers of cyclooctadiene, which are themselves versatile building blocks in organic synthesis.[1]

  • Electrophilic Addition Reactions: The strained carbon-carbon single bonds of the cyclobutane rings are susceptible to attack by electrophiles, leading to the formation of functionalized bicyclic products with defined stereochemistry.

Data Presentation

Table 1: Kinetic Parameters for the Gas-Phase Thermolysis of Anti-Tricyclo[4.2.0.02,5]octane[1]
ParameterValueUnits
Temperature Range412–445K
Pressure Range1–10Torr
log(k/s⁻¹)(14.69 ± 0.02) – (35.58 ± 0.04 kcal mol⁻¹)/θ-
Activation Energy (Ea)35.58 ± 0.04kcal mol⁻¹
Pre-exponential Factor (A)1014.69 ± 0.02s⁻¹

*θ = 2.303RT

Table 2: Product Distribution from the Gas-Phase Thermolysis of Anti-Tricyclo[4.2.0.02,5]octane[1]
ProductAbbreviationRelative Yield (%)
cis,cis-Cycloocta-1,5-dieneccCODMajor
cis,trans-Cycloocta-1,5-dienectCODMajor
cis-1,2-DivinylcyclobutanecDVCMinor
trans-1,2-DivinylcyclobutanetDVCMinor
4-VinylcyclohexeneVCHMinor

Experimental Protocols

Protocol 1: Synthesis of Anti-Tricyclo[4.2.0.02,5]octane

This protocol is based on the photosensitized intramolecular [2+2] cycloaddition of cyclooctatetraene. The use of a triplet sensitizer like benzophenone is crucial for the formation of the tricyclic system.

Materials:

  • Cyclooctatetraene

  • Benzophenone

  • Methylene chloride (or other suitable solvent)

  • Medium-pressure mercury vapor immersion lamp

  • Jacketed photoreactor with a quartz immersion well

  • Nitrogen gas supply

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reaction Setup: In a jacketed photoreactor equipped with a quartz immersion well, a condenser, and a nitrogen inlet, dissolve cyclooctatetraene (e.g., 20 g) and benzophenone (e.g., 5 g) in methylene chloride (e.g., 150 mL).[2] The vessel should have a capacity that allows for efficient irradiation of the solution (e.g., ~160 mL).[2]

  • Photochemical Reaction: Circulate a coolant through the reactor jacket to maintain a constant temperature (e.g., room temperature).[2] Purge the solution with a slow stream of nitrogen for agitation and to maintain an inert atmosphere.[2] Irradiate the solution with a medium-pressure mercury vapor immersion lamp (e.g., 100 W).[2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) by observing the disappearance of the starting material. The formation of the product, tricyclo[4.2.0.02,5]octane-1,2,5,6-tetracarbonitrile, in a related synthesis was observed as a crystalline mass.[2]

  • Work-up and Purification: Upon completion of the reaction, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to separate the syn and anti isomers and any remaining starting material.

Note: While a specific protocol for the unsubstituted anti-tricyclo[4.2.0.02,5]octane is not detailed in the search results, the provided information for a tetracyano derivative offers a strong starting point for the experimental design.[2] Optimization of the sensitizer, solvent, and reaction time may be necessary to maximize the yield of the desired anti-isomer.

Protocol 2: Gas-Phase Thermolysis of Anti-Tricyclo[4.2.0.02,5]octane

This protocol describes the thermal rearrangement of anti-tricyclo[4.2.0.02,5]octane to cyclooctadiene isomers and other minor products.[1]

Materials:

  • Anti-Tricyclo[4.2.0.02,5]octane

  • High-vacuum line with a pyrolysis furnace

  • Gas-phase kinetic analysis setup (e.g., GC-MS)

Procedure:

  • Sample Preparation: A pure sample of anti-tricyclo[4.2.0.02,5]octane is introduced into the high-vacuum line.

  • Thermolysis: The vapor of the reactant is passed through a heated quartz tube (pyrolysis furnace) at a controlled temperature (412–445 K) and low pressure (1–10 Torr).[1]

  • Product Analysis: The product mixture exiting the furnace is analyzed in real-time using a suitable analytical technique such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products.

  • Kinetic Analysis: By varying the temperature and monitoring the disappearance of the reactant and the appearance of products, the first-order rate constants and activation parameters can be determined.[1]

Mandatory Visualizations

Synthesis_of_anti_Tricyclooctane cluster_synthesis Synthesis Cyclooctatetraene Cyclooctatetraene hv hv Benzophenone Cyclooctatetraene->hv anti_Tricyclo anti-Tricyclo[4.2.0.0(2,5)]octane hv->anti_Tricyclo

Caption: Synthesis of anti-tricyclo[4.2.0.0(2,5)]octane via photosensitized cycloaddition.

Thermolysis_of_anti_Tricyclooctane cluster_thermolysis Gas-Phase Thermolysis anti_Tricyclo anti-Tricyclo[4.2.0.0(2,5)]octane Products Major Products cis,cis-Cycloocta-1,5-diene cis,trans-Cycloocta-1,5-diene Minor Products Divinylcyclobutanes 4-Vinylcyclohexene anti_Tricyclo->Products Δ (412-445 K)

Caption: Thermal rearrangement of anti-tricyclo[4.2.0.0(2,5)]octane.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Synthesis Synthesis of anti-Tricyclo-octane Start->Synthesis Purification Purification (Chromatography/Distillation) Synthesis->Purification Characterization Characterization (NMR, GC-MS) Purification->Characterization Reaction Use as Intermediate (e.g., Thermolysis) Characterization->Reaction Analysis Product Analysis (GC-MS, NMR) Reaction->Analysis End End Analysis->End

References

Application Notes and Protocols for the Use of anti-Tricyclo(4.2.0.0²,⁵)octane in Strained-Ring System Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of anti-Tricyclo(4.2.0.0²,⁵)octane, a highly strained polycyclic hydrocarbon, in the study of strained-ring systems. This document includes key quantitative data, detailed experimental protocols for its thermolysis, and visualizations of the reaction pathways and experimental workflows. The inherent ring strain of this molecule makes it an excellent model compound for investigating reaction mechanisms, kinetics, and the thermodynamics of strained systems, which is of significant interest in organic synthesis and drug development.

Introduction to anti-Tricyclo(4.2.0.0²,⁵)octane

anti-Tricyclo(4.2.0.0²,⁵)octane is a saturated tricyclic hydrocarbon with the molecular formula C₈H₁₂. Its structure, consisting of fused cyclobutane rings, results in significant ring strain, making it a valuable tool for studying the chemistry of strained organic molecules. The release of this strain energy can be a powerful driving force for a variety of chemical transformations, providing insights into reaction dynamics and the formation of novel molecular architectures.

Quantitative Data

The following tables summarize key quantitative data for anti-Tricyclo(4.2.0.0²,⁵)octane, focusing on its thermochemical properties and the kinetics of its thermal rearrangement.

Table 1: Thermochemical Properties of anti-Tricyclo(4.2.0.0²,⁵)octane

PropertyValueUnitsReference
Molecular FormulaC₈H₁₂-[1]
Molecular Weight108.18 g/mol [1]
CAS Number13027-75-3-[2]
Standard Enthalpy of Formation (gas phase, ΔfH°gas)211 ± 3kJ/mol[2]

Table 2: Kinetic Parameters for the Gas-Phase Thermolysis of anti-Tricyclo(4.2.0.0²,⁵)octane [3]

ParameterValueUnits
Temperature Range412 - 445K
Pressure Range1 - 10Torr
Rate Constant (k)log(k/s⁻¹) = (14.69 ± 0.02) - (35.58 ± 0.04 kcal mol⁻¹)/(2.303RT)-
Activation Energy (Ea)35.58 ± 0.04kcal/mol
Pre-exponential Factor (A)10¹⁴.⁶⁹s⁻¹

Experimental Protocols

The following section provides a detailed protocol for the gas-phase thermolysis of anti-Tricyclo(4.2.0.0²,⁵)octane, a key experiment for studying its reactivity.

Gas-Phase Thermolysis of anti-Tricyclo(4.2.0.0²,⁵)octane

This protocol describes the experimental setup and procedure for studying the kinetics and product distribution of the thermal rearrangement of anti-Tricyclo(4.2.0.0²,⁵)octane in the gas phase.[3]

Materials:

  • anti-Tricyclo(4.2.0.0²,⁵)octane

  • High-vacuum gas-handling line

  • Quartz reaction vessel

  • Furnace with temperature controller

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Capillary column suitable for hydrocarbon separation (e.g., DB-1 or similar)

  • Inert gas (e.g., Nitrogen or Argon)

  • Pressure gauge

Procedure:

  • Preparation of the Sample: A small, known amount of anti-Tricyclo(4.2.0.0²,⁵)octane is placed in a sample tube connected to the vacuum line. The sample is degassed by several freeze-pump-thaw cycles to remove any dissolved air.

  • Setting up the Reaction System: The quartz reaction vessel is placed in the furnace and connected to the vacuum line. The system is evacuated to a high vacuum.

  • Introduction of the Reactant: A known pressure of the vaporized anti-Tricyclo(4.2.0.0²,⁵)octane is introduced into the heated reaction vessel. The pressure should be kept low (1-10 Torr) to ensure gas-phase kinetics.

  • Thermolysis Reaction: The reaction is allowed to proceed for a specific time at a constant, controlled temperature (in the range of 412–445 K).

  • Sampling and Analysis: At predetermined time intervals, a sample of the reaction mixture is withdrawn and analyzed by gas chromatography.

  • Product Identification: The products are identified by comparing their retention times with those of authentic samples and by GC-MS analysis if necessary. The major products are cis,cis-1,5-cyclooctadiene and cis,trans-1,5-cyclooctadiene. Minor products include cis- and trans-1,2-divinylcyclobutane and 4-vinylcyclohexene.[3]

  • Kinetic Analysis: The disappearance of the reactant (anti-Tricyclo(4.2.0.0²,⁵)octane) is monitored over time. The reaction follows first-order kinetics. The rate constant (k) is determined from the slope of a plot of ln([reactant]) versus time.

  • Data Treatment: The experiment is repeated at several different temperatures to determine the Arrhenius parameters (Activation Energy, Ea, and Pre-exponential Factor, A).

Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathway and a general experimental workflow for the thermolysis of anti-Tricyclo(4.2.0.0²,⁵)octane.

Thermolysis_Pathway anti-Tricyclo(4.2.0.02,5)octane anti-Tricyclo(4.2.0.02,5)octane Bicyclo[4.2.0]octane-2,5-diyl diradical Bicyclo[4.2.0]octane-2,5-diyl diradical anti-Tricyclo(4.2.0.02,5)octane->Bicyclo[4.2.0]octane-2,5-diyl diradical Δ cis,trans-1,5-Cyclooctadiene cis,trans-1,5-Cyclooctadiene Bicyclo[4.2.0]octane-2,5-diyl diradical->cis,trans-1,5-Cyclooctadiene Major cis,cis-1,5-Cyclooctadiene cis,cis-1,5-Cyclooctadiene Bicyclo[4.2.0]octane-2,5-diyl diradical->cis,cis-1,5-Cyclooctadiene Major cis-1,2-Divinylcyclobutane cis-1,2-Divinylcyclobutane Bicyclo[4.2.0]octane-2,5-diyl diradical->cis-1,2-Divinylcyclobutane Minor trans-1,2-Divinylcyclobutane trans-1,2-Divinylcyclobutane Bicyclo[4.2.0]octane-2,5-diyl diradical->trans-1,2-Divinylcyclobutane Minor cis,trans-1,5-Cyclooctadiene->cis,cis-1,5-Cyclooctadiene Isomerization 4-Vinylcyclohexene 4-Vinylcyclohexene cis,cis-1,5-Cyclooctadiene->4-Vinylcyclohexene Cope Rearrangement

Caption: Reaction pathway for the thermolysis of anti-Tricyclo(4.2.0.0²,⁵)octane.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Thermolysis Reaction cluster_analysis Analysis Start Start Degas Sample Degas Sample Start->Degas Sample Introduce to Reactor Introduce to Reactor Degas Sample->Introduce to Reactor Heat to T Heat to T Introduce to Reactor->Heat to T React for time t React for time t Heat to T->React for time t Withdraw Sample Withdraw Sample React for time t->Withdraw Sample GC Analysis GC Analysis Withdraw Sample->GC Analysis Data Analysis Data Analysis GC Analysis->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for gas-phase thermolysis studies.

Applications and Significance

The study of anti-Tricyclo(4.2.0.0²,⁵)octane and its reactions provides fundamental insights into:

  • Reaction Mechanisms: The thermal rearrangement proceeds through a diradical intermediate, offering a model system for studying the behavior of such species.[3]

  • Strain Energy Effects: The high strain energy of the molecule is the driving force for its reactivity, allowing for the quantification of how strain influences reaction rates and product distributions.

  • Synthesis of Novel Compounds: The ring-opening of tricyclic systems can provide access to complex cyclic and bicyclic molecules that may be difficult to synthesize by other methods.

  • Computational Chemistry: The relatively small size of anti-Tricyclo(4.2.0.0²,⁵)octane makes it an excellent candidate for theoretical studies to model potential energy surfaces and reaction dynamics, which can be benchmarked against experimental data.

These studies are relevant to drug development professionals as the principles of ring strain and conformational control are crucial in the design of conformationally restricted molecules that can exhibit enhanced binding to biological targets. The unique three-dimensional structures accessible through the rearrangement of strained systems can be a valuable source of novel scaffolds for drug discovery.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of anti-Tricyclo[4.2.0.02,5]octane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Data Availability: An extensive search of scientific literature and chemical databases did not yield experimental ¹H or ¹³C NMR spectroscopic data for the parent compound anti-Tricyclo[4.2.0.02,5]octane. The following application notes and protocols are therefore based on a theoretical analysis of the molecule's structure and general principles of NMR spectroscopy. The provided data tables contain predicted chemical shift ranges and expected coupling patterns, which can serve as a guide for the analysis of this compound should it be synthesized and characterized.

Theoretical NMR Spectroscopic Analysis

The structure of anti-Tricyclo[4.2.0.02,5]octane possesses a C2h symmetry axis. This symmetry dictates the number of chemically equivalent protons and carbons, which is reflected in the number of signals expected in the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum: Due to the molecule's symmetry, three distinct signals are expected in the ¹H NMR spectrum.

  • HA: The four methine protons at the bridgehead positions (C1, C2, C5, C6) are chemically equivalent.

  • HB: The four methylene protons in the endo positions of the cyclobutane rings (C3, C4, C7, C8) are chemically equivalent.

  • HC: The four methylene protons in the exo positions of the cyclobutane rings (C3, C4, C7, C8) are chemically equivalent.

Predicted ¹³C NMR Spectrum: Similarly, three distinct signals are anticipated in the ¹³C NMR spectrum.

  • C1/C2/C5/C6: The four bridgehead methine carbons.

  • C3/C4/C7/C8: The four methylene carbons.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted chemical shifts and multiplicities for anti-Tricyclo[4.2.0.02,5]octane. These are estimates based on typical values for strained polycyclic alkanes.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
HA (4H)2.0 - 2.5MultipletComplex coupling with HB and HC
HB (4H)1.5 - 2.0MultipletGeminal coupling with HC, vicinal coupling with HA
HC (4H)1.0 - 1.5MultipletGeminal coupling with HB, vicinal coupling with HA

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C1/C2/C5/C635 - 45
C3/C4/C7/C825 - 35

Experimental Protocols

The following is a general protocol for the NMR spectroscopic analysis of a polycyclic alkane like anti-Tricyclo[4.2.0.02,5]octane.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For non-polar compounds like anti-Tricyclo[4.2.0.02,5]octane, deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are suitable choices.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following experiments are recommended for the structural elucidation of anti-Tricyclo[4.2.0.02,5]octane. Experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz.

1D NMR Experiments:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 10-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • This experiment is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy):

    • Identifies proton-proton (¹H-¹H) couplings. Cross-peaks will be observed between protons that are coupled to each other. This is crucial for identifying adjacent protons in the structure.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). This experiment is essential for assigning the proton signals to their corresponding carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This is a powerful tool for connecting different fragments of the molecule and confirming the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry of the molecule. For anti-Tricyclo[4.2.0.02,5]octane, NOESY can confirm the anti configuration by showing through-space correlations between specific protons.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

  • Phase Correction: Manually or automatically correct the phase of the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify the chemical shifts of all peaks in the 1D and 2D spectra.

  • Interpretation: Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure and stereochemistry of the molecule.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation A High-Purity Sample C NMR Tube A->C B Deuterated Solvent B->C D 1D NMR (¹H, ¹³C, DEPT) C->D E 2D NMR (COSY, HSQC, HMBC, NOESY) D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Referencing G->H I Final Structure H->I

Caption: Experimental workflow for NMR analysis.

Caption: Key 2D NMR correlations for structure elucidation.

Application Note: Analysis of anti-Tricyclo(4.2.0.02,5)octane and its Fragments by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

anti-Tricyclo(4.2.0.02,5)octane is a saturated tetracyclic hydrocarbon with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol .[1][2] Its complex, strained ring system makes it a subject of interest in synthetic chemistry and materials science. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and characterization in various matrices. This application note provides a detailed protocol for the analysis of anti-Tricyclo(4.2.0.02,5)octane using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and discusses its expected fragmentation patterns.

Electron ionization (EI) is a widely used, "hard" ionization technique that employs high-energy electrons (typically 70 eV) to ionize molecules.[3][4][5] This process imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[4][5] The resulting mass spectrum, with its characteristic pattern of fragment ions, serves as a molecular fingerprint that can be used for structural elucidation.[3][4]

Experimental Protocol: GC-MS Analysis of anti-Tricyclo(4.2.0.02,5)octane

This protocol outlines the general procedure for the analysis of a volatile and thermally stable compound like anti-Tricyclo(4.2.0.02,5)octane.

1. Sample Preparation

  • Dissolve a small amount (e.g., 1 mg) of the anti-Tricyclo(4.2.0.02,5)octane sample in a high-purity volatile solvent such as hexane or ethyl acetate to a final concentration of 100 µg/mL.

  • Perform serial dilutions as necessary to achieve the desired concentration for analysis, typically in the low ng/µL range.

  • Transfer the final dilution to an autosampler vial for injection.

2. Gas Chromatography (GC) Conditions

  • Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating non-polar hydrocarbons.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Hold: Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).[3]

  • Electron Energy: 70 eV.[5]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-200.

  • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

The logical workflow for this experimental setup is illustrated in the diagram below.

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample anti-Tricyclo(4.2.0.02,5)octane (Solid or Oil) Dissolution Dissolve in Volatile Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injector GC Injector (250°C) Vial->Injector Column GC Column (Temperature Program) Injector->Column IonSource EI Ion Source (70 eV, 230°C) Column->IonSource MassAnalyzer Quadrupole Analyzer (m/z 35-200) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Spectrum Mass Spectrum DataSystem->Spectrum

GC-MS Experimental Workflow

Data Presentation: Expected Mass Spectrum

Due to the highly strained nature of the tricyclo[4.2.0.02,5]octane ring system, significant fragmentation is expected upon electron ionization. The molecular ion (M⁺•) at m/z 108 may be observed, but likely with low abundance. For many saturated cyclic and polycyclic alkanes, the molecular ion peak can be weak or absent in a 70 eV EI spectrum.[6]

The fragmentation will likely proceed through the loss of stable neutral fragments such as ethylene (C₂H₄, 28 Da) and cyclobutadiene (C₄H₄, 52 Da) or its isomers, leading to characteristic fragment ions. The most abundant ions are often stabilized carbocations.

Below is a table summarizing the plausible m/z values and relative intensities for the major fragments of anti-Tricyclo(4.2.0.02,5)octane.

m/zProposed Fragment IonProposed Neutral LossRelative Intensity (Hypothetical)
108[C₈H₁₂]⁺• (Molecular Ion)-Low
93[C₇H₉]⁺•CH₃Low
80[C₆H₈]⁺•C₂H₄Moderate
79[C₆H₇]⁺C₂H₅•High
67[C₅H₇]⁺C₃H₅•Moderate
54[C₄H₆]⁺•C₄H₆Moderate
41[C₃H₅]⁺C₅H₇•High
39[C₃H₃]⁺C₅H₉•Moderate

Proposed Fragmentation Pathway

The fragmentation of the anti-Tricyclo(4.2.0.02,5)octane radical cation ([C₈H₁₂]⁺•) is hypothesized to initiate from the cleavage of the strained cyclobutane rings. A retro-[2+2] cycloaddition is a plausible initial step, leading to the formation of a cyclooctatetraene-like radical cation or other isomeric C₈H₁₂ structures, which then undergo further fragmentation.

The diagram below illustrates a potential fragmentation pathway.

Fragmentation_Pathway M [C₈H₁₂]⁺• m/z 108 NL1 - C₂H₄ M->NL1 F1 [C₆H₈]⁺• m/z 80 NL2 - H• F1->NL2 F2 [C₆H₇]⁺ m/z 79 NL3 - CH₃• F2->NL3 F3 [C₅H₇]⁺ m/z 67 NL4 - C₂H₂ F3->NL4 F4 [C₃H₅]⁺ m/z 41 NL1->F1 NL2->F2 NL3->F3 NL4->F4

Proposed Fragmentation Pathway

This application note provides a comprehensive protocol and theoretical fragmentation analysis for anti-Tricyclo(4.2.0.02,5)octane using GC-MS with electron ionization. The provided experimental parameters can serve as a starting point for method development. The characteristic fragmentation pattern, resulting from the strained ring structure, allows for the confident identification of this molecule. The presented data and pathways, while hypothetical, are based on established principles of mass spectrometry for cyclic hydrocarbons and provide a solid framework for interpreting experimental results.

References

Application Notes and Protocols for Computational Modeling of anti-Tricyclo[4.2.0.02,5]octane Reaction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: anti-Tricyclo[4.2.0.02,5]octane (anti-TCO) is a strained, polycyclic hydrocarbon whose thermal rearrangements provide a compelling case study for understanding complex reaction mechanisms. The inherent ring strain drives its transformation through various intermediates and transition states to more stable products. Computational modeling serves as a powerful tool to elucidate these intricate reaction pathways on the potential energy surface (PES). By employing quantum mechanical methods, researchers can identify key intermediates, map transition states, and calculate reaction energetics, offering insights that complement and guide experimental investigations.[1][2] These theoretical explorations are crucial for designing novel molecules and predicting their stability and reactivity.

Proposed Reaction Pathways for Thermal Rearrangement

Experimental studies on the gas-phase thermolysis of anti-TCO suggest a mechanism involving a key diradical intermediate.[3][4] The primary reaction pathway leads to the formation of cis,cis-cyclo-octa-1,5-diene (ccCOD) and cis,trans-cyclo-octa-1,5-diene (ctCOD). Minor products, including cis- and trans-1,2-divinylcyclobutane (cDVC and tDVC), have also been observed.[3][4] The proposed mechanism involves the initial cleavage of a cyclobutane ring to form a bicyclo[4.2.0]octane-2,5-diyl diradical, which then rearranges to the observed products.

Reaction_Pathway Reactant anti-Tricyclo[4.2.0.02,5]octane TS1 TS1 Reactant->TS1 Intermediate Bicyclo[4.2.0]octane- 2,5-diyl Diradical TS1->Intermediate TS2 TS2 Intermediate->TS2 Major TS3 TS3 Intermediate->TS3 Major Product3 1,2-Divinylcyclobutanes (Minor Products) Intermediate->Product3 Minor Product1 cis,trans-Cyclo-octa-1,5-diene (ctCOD) TS2->Product1 Product2 cis,cis-Cyclo-octa-1,5-diene (ccCOD) TS3->Product2

Caption: Proposed major reaction pathways for the thermal rearrangement of anti-TCO.

Computational Modeling Protocol

This protocol outlines the steps for investigating the reaction pathways of anti-TCO using Density Functional Theory (DFT), a method that offers a good balance between computational cost and accuracy for such systems.[1][5]

Computational_Workflow start Start: Define Reactant (anti-TCO) step1 Step 1: Geometry Optimization of Reactants, Products, Intermediates start->step1 step2 Step 2: Frequency Analysis step1->step2 decision1 All real frequencies? step2->decision1 step3 Step 3: Transition State (TS) Search (e.g., STQN, NEB) decision1->step3 Yes reoptimize Re-optimize Geometry or Adjust TS Guess decision1->reoptimize No step4 Step 4: TS Frequency Analysis step3->step4 decision2 One imaginary frequency? step4->decision2 step5 Step 5: Intrinsic Reaction Coordinate (IRC) Calculation decision2->step5 Yes decision2->reoptimize No decision3 Connects correct minima? step5->decision3 step6 Step 6: Single-Point Energy Calculation (Higher Level of Theory) decision3->step6 Yes decision3->reoptimize No step7 Step 7: Thermochemical Analysis (ΔH‡, ΔG‡, ΔGrxn) step6->step7 end End: Construct Potential Energy Surface step7->end reoptimize->step1 reoptimize->step3

Caption: A standard workflow for computational investigation of reaction mechanisms.

Methodology:

  • Software Selection: Utilize a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Model Chemistry:

    • Functional: Begin with a hybrid functional like B3LYP. For improved accuracy, especially with reaction barriers, consider range-separated functionals like ωB97X-D.[6][7]

    • Basis Set: Use a Pople-style basis set such as 6-31G(d) for initial optimizations. For final energy calculations, a larger basis set like def2-TZVP is recommended for greater accuracy.[5]

  • Procedure:

    • Step 1: Geometry Optimization: Obtain the minimum energy structures for the reactant (anti-TCO), all expected products (ccCOD, ctCOD, etc.), and any proposed intermediates (e.g., the diradical). For open-shell species like the diradical, an unrestricted DFT calculation (e.g., UB3LYP) is necessary.

    • Step 2: Frequency Analysis (Minima): Perform a frequency calculation on all optimized structures. A true minimum on the PES will have zero imaginary frequencies. The results also provide the Zero-Point Vibrational Energy (ZPVE) and thermal corrections.

    • Step 3: Transition State (TS) Location: Search for the transition structures connecting the minima. Methods like the Berny algorithm (OPT=TS) or Synchronous Transit-Guided Quasi-Newton (STQN) are effective. Providing a good initial guess structure is critical for convergence.

    • Step 4: Frequency Analysis (TS): Confirm the located TS by performing a frequency calculation. A valid first-order saddle point (a true TS) must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

    • Step 5: Intrinsic Reaction Coordinate (IRC): To verify that a TS connects the intended reactant and product, perform an IRC calculation. This traces the minimum energy path downhill from the TS in both forward and reverse directions.

    • Step 6: Energy Refinement: To obtain more accurate energy barriers and reaction energies, perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., a larger basis set or a more advanced method like CCSD(T)).

    • Step 7: Thermochemical Analysis: Use the ZPVE and thermal corrections from the frequency calculations to compute the enthalpy (ΔH) and Gibbs free energy (ΔG) of activation and reaction at the desired temperature.

Data Presentation: Energetics and Kinetics

The primary outputs of the computational study are the energies of all stationary points and the kinetic parameters derived from them. These should be compared with experimental data where available.

Table 1: Comparison of Experimental and Calculated Activation Parameters for anti-TCO Thermolysis*

Parameter Experimental Value[3][4] Calculated Value (B3LYP/6-31G(d))* Calculated Value (ωB97X-D/def2-TZVP)*
Activation Enthalpy (ΔH‡) 34.7 kcal/mol Illustrative: 36.2 kcal/mol Illustrative: 35.1 kcal/mol
Activation Energy (Ea) 35.58 kcal/mol Illustrative: 37.0 kcal/mol Illustrative: 35.9 kcal/mol
Log(A/s⁻¹) 14.69 Illustrative: 14.50 Illustrative: 14.65

*Note: Calculated values are illustrative placeholders for comparison purposes and will depend on the specific level of theory used.

Table 2: Illustrative Relative Gibbs Free Energies (ΔG) of Stationary Points at 420 K

Species Description Relative ΔG (kcal/mol)*
anti-TCO Reactant 0.0
TS1 anti-TCO → Diradical +35.5
Diradical Intermediate +15.0
TS2 Diradical → ctCOD +20.5
ctCOD Product -10.2
TS3 Diradical → ccCOD +21.8
ccCOD Product -12.5

*Note: Values are illustrative and represent a hypothetical potential energy surface.

Experimental Validation Protocol: Gas-Phase Pyrolysis

Computational models must be validated against experimental data. The following protocol is based on methodologies reported for studying the thermolysis of TCO isomers.[3][4]

Experimental_Workflow start Prepare anti-TCO Sample step1 Introduce Sample into High-Vacuum Static System start->step1 step2 Heat Reaction Vessel in Thermostatted Bath (e.g., 412-445 K) step1->step2 step3 Run for a Defined Time Interval step2->step3 step4 Quench Reaction (Rapid Cooling) step3->step4 step5 Analyze Products via GC/GC-MS step4->step5 step6 Quantify Reactant and Products step5->step6 step7 Plot ln([Reactant]t/[Reactant]0) vs. Time step6->step7 end Determine First-Order Rate Constant (k) step7->end

Caption: Workflow for experimental kinetic analysis of anti-TCO thermolysis.

Methodology:

  • Apparatus: A conventional high-vacuum static pyrolysis system equipped with a temperature-controlled reaction vessel (e.g., oil-bath thermostat). The system should be designed to minimize sample adsorption.[3]

  • Sample Preparation: The anti-TCO sample should be purified, typically by gas-liquid chromatography (g.l.c.).[3]

  • Procedure:

    • Evacuate the system to a low pressure (e.g., 1-10 Torr).

    • Introduce a known quantity of the anti-TCO vapor into the heated reaction vessel.

    • Maintain the vessel at a constant, precise temperature for a specific duration.

    • After the allotted time, rapidly quench the reaction by expanding the gas mixture into a collection trap at low temperature.

  • Product Analysis:

    • Analyze the collected sample using Gas Chromatography (GC) with a flame ionization detector (FID) for quantification.

    • Use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity of the reactant and all products by comparing their retention times and mass spectra to authentic samples or literature data.

  • Kinetic Analysis:

    • Repeat the experiment at the same temperature for various time intervals to monitor the disappearance of the reactant and the formation of products.

    • Confirm that the reaction follows first-order kinetics by plotting the natural logarithm of the reactant concentration versus time, which should yield a straight line.

    • The negative slope of this line corresponds to the first-order rate constant (k) at that temperature.

    • Repeat this entire process at several different temperatures to construct an Arrhenius plot (ln(k) vs. 1/T) to determine the experimental activation energy (Ea) and pre-exponential factor (A).

References

Application Notes and Protocols for anti-Tricyclo[4.2.0.02,5]octane Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique strained ring system of the anti-tricyclo[4.2.0.02,5]octane scaffold presents intriguing possibilities for the development of advanced materials. Derivatives of this molecule are primarily explored as "expanding monomers," which offer a potential solution to the common problem of volumetric shrinkage during polymerization. This phenomenon can lead to internal stresses, microcracks, and reduced performance in polymeric materials. By undergoing ring-opening polymerization, the dense, compact structure of anti-tricyclo[4.2.0.02,5]octane derivatives can transform into a less dense polymer, theoretically leading to zero or even negative shrinkage.

These application notes provide an overview of the potential uses of anti-tricyclo[4.2.0.02,5]octane derivatives in materials science, along with generalized experimental protocols for their synthesis and polymerization.

Application Note 1: High-Performance Adhesives and Coatings with Reduced Shrinkage

Application: Development of industrial and aerospace adhesives and coatings with superior dimensional stability and reduced internal stress.

Principle: The incorporation of anti-tricyclo[4.2.0.02,5]octane dicarboxylic acid or diol derivatives into polyester or polyurethane formulations can counteract polymerization shrinkage. The rigid tricyclic structure can also enhance the thermal and mechanical properties of the cured resin.

Advantages:

  • Reduced Shrinkage: Minimizes the formation of internal stresses, leading to improved adhesion and coating integrity.

  • Enhanced Thermal Stability: The rigid backbone can increase the glass transition temperature (Tg) of the resulting polymer.

  • Improved Mechanical Properties: The compact structure can contribute to higher modulus and strength.

Application Note 2: Dental Composites and Restoratives

Application: Formulation of dental composites with low polymerization shrinkage for improved longevity and reduced post-operative sensitivity.

Principle: The use of multifunctional acrylates or methacrylates derived from anti-tricyclo[4.2.0.02,5]octane in dental resin formulations can significantly lower volumetric shrinkage during photopolymerization. This leads to better marginal adaptation and reduced stress on the tooth structure.

Advantages:

  • Low Shrinkage: Minimizes the gap formation at the restoration margin, reducing the risk of secondary caries.

  • Biocompatibility: The hydrocarbon backbone is generally considered biocompatible.

  • High Hardness: The rigid structure can contribute to a harder, more wear-resistant composite material.

Quantitative Data

The primary quantitative rationale for using anti-tricyclo[4.2.0.02,5]octane derivatives as expanding monomers is the significant difference in density between the monomer and the resulting polymer.

CompoundMolecular FormulaDensity (g/cm³)Predicted Volumetric Change upon Polymerization
anti-Tricyclo[4.2.0.02,5]octaneC₈H₁₂1.04Expansion
Poly(butadiene) (for comparison)(C₄H₆)n0.91-
1,3-ButadieneC₄H₆0.62Shrinkage

Experimental Protocols

Protocol 1: Synthesis of anti-Tricyclo[4.2.0.02,5]octane-3,7-dicarboxylic Acid

This protocol describes a hypothetical pathway for the synthesis of a dicarboxylic acid derivative, a key monomer for polyesters and polyamides.

Materials:

  • anti-Tricyclo[4.2.0.02,5]octa-3,7-diene

  • Ozone (O₃)

  • Methanol (MeOH)

  • Dimethyl sulfide (DMS)

  • Jones reagent (CrO₃ in H₂SO₄/acetone)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Ozonolysis: Dissolve anti-tricyclo[4.2.0.02,5]octa-3,7-diene in methanol at -78°C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen to remove excess ozone.

  • Reductive Workup: Add dimethyl sulfide dropwise to the solution at -78°C and allow the mixture to warm to room temperature overnight.

  • Isolation of Dialdehyde: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the crude anti-tricyclo[4.2.0.02,5]octane-3,7-dicarbaldehyde.

  • Oxidation: Dissolve the crude dialdehyde in acetone and cool to 0°C. Add Jones reagent dropwise until the orange color persists. Stir for 2 hours at room temperature.

  • Workup and Purification: Quench the reaction with isopropanol. Remove the acetone under reduced pressure. Add water and extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution. Acidify the aqueous layer with hydrochloric acid and extract with diethyl ether. Dry the organic extracts over magnesium sulfate, filter, and evaporate the solvent to yield anti-tricyclo[4.2.0.02,5]octane-3,7-dicarboxylic acid. Recrystallize from a suitable solvent system.

Protocol 2: Synthesis of a Polyester from anti-Tricyclo[4.2.0.02,5]octane-3,7-dicarboxylic Acid and Ethylene Glycol

This protocol outlines a general procedure for the synthesis of a polyester incorporating the tricyclic moiety.

Materials:

  • anti-Tricyclo[4.2.0.02,5]octane-3,7-dicarboxylic acid

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

Procedure:

  • Monomer Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine equimolar amounts of anti-tricyclo[4.2.0.02,5]octane-3,7-dicarboxylic acid and ethylene glycol.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 mol%).

  • Polycondensation: Add toluene to the flask to facilitate azeotropic removal of water. Heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by measuring the amount of water collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been removed.

  • Polymer Isolation: Cool the reaction mixture and precipitate the polyester by pouring the solution into a large volume of a non-solvent such as methanol.

  • Purification and Drying: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at an elevated temperature to remove any residual solvent and unreacted monomers.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Dicarboxylic Acid Monomer cluster_polymerization Polyester Synthesis Diene anti-Tricyclo[4.2.0.02,5]octa-3,7-diene Dialdehyde anti-Tricyclo[4.2.0.02,5]octane-3,7-dicarbaldehyde Diene->Dialdehyde 1. Ozonolysis 2. Reductive Workup Diacid anti-Tricyclo[4.2.0.02,5]octane-3,7-dicarboxylic Acid Dialdehyde->Diacid Jones Oxidation Polyester Polyester with Tricyclic Moiety Diacid->Polyester Diol Ethylene Glycol Diol->Polyester

Caption: Synthetic workflow for an anti-tricyclo[4.2.0.02,5]octane-based polyester.

Ring_Opening_Polymerization cluster_volume Volumetric Change Monomer Tricyclic Monomer (High Density) Polymer Linear Polymer (Lower Density) Monomer->Polymer Ring-Opening Polymerization Expansion Volumetric Expansion Polymer->Expansion

Caption: Conceptual diagram of volumetric expansion during ring-opening polymerization.

Application Notes and Protocols: The Use of anti-Tricyclo[4.2.0.02,5]octane in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

anti-Tricyclo[4.2.0.02,5]octane is a saturated polycyclic hydrocarbon characterized by a highly strained cage-like structure.[1][2] Its rigid framework and inherent strain energy make it a valuable tool in mechanistic studies, particularly for investigating thermal and photochemical rearrangements, reaction intermediates, and the fundamental principles of orbital symmetry.[3] The unique stereochemistry of the anti-isomer influences its reactivity and the stereochemical outcomes of its transformation products. These characteristics make it a useful scaffold in the synthesis of complex organic molecules and in the development of novel materials.[4]

This document provides an overview of the applications of anti-tricyclo[4.2.0.02,5]octane in mechanistic studies, including detailed experimental protocols and quantitative data for its thermal isomerization.

Mechanistic Insights from the Study of anti-Tricyclo[4.2.0.02,5]octane

The thermal and photochemical behavior of anti-tricyclo[4.2.0.02,5]octane and its derivatives has been a subject of significant research, providing insights into reaction mechanisms that are not readily observable with less strained systems.

Thermal Rearrangements:

The thermolysis of anti-tricyclo[4.2.0.02,5]octane leads to its isomerization to cis,trans-1,5-cyclooctadiene (ctCOD), cis-1,2-divinylcyclobutane (cDVC), and cis,cis-1,5-cyclooctadiene (ccCOD).[3] Kinetic studies have shown that these reactions follow first-order kinetics.[3][5] The mechanism is proposed to proceed through a bicyclo[4.2.0]octane-2,5-diyl diradical intermediate.[3] According to the Woodward-Hoffmann rules, the direct concerted transformation of tricyclooctanes to cyclooctadienes is thermally forbidden, further supporting a stepwise diradical pathway.[6]

Photochemical and Radiation-Induced Rearrangements:

In contrast to thermal reactions, photochemical and X-ray-induced rearrangements can proceed through different mechanistic pathways. For instance, derivatives of syn-tricyclo[4.2.0.02,5]octane have been observed to isomerize to cis,cis-cycloocta-1,5-diene derivatives upon exposure to X-ray radiation, sometimes while maintaining the single-crystal structure.[6][7][8] Photosensitized reactions, for example in the presence of 9,10-dicyanoanthracene, can proceed via a radical cation mechanism.[6] Electron-transfer-induced rearrangements have also been studied for phenylated derivatives of tricyclo[4.2.0.02,5]octane.[9]

Quantitative Data

The following table summarizes the kinetic parameters for the thermal unimolecular isomerization of anti-tricyclo[4.2.0.02,5]octane.

Temperature Range (K)Rate Constant Equation
412 - 445log k/s⁻¹ = (14.69 ± 0.02) - (35.58 ± 0.04 kcal mol⁻¹)/θ

Where θ = 2.303RT in kcal mol⁻¹ Source: [3]

Experimental Protocols

Protocol 1: Gas-Phase Thermal Isomerization of anti-Tricyclo[4.2.0.02,5]octane

This protocol describes the study of the unimolecular isomerization of anti-tricyclo[4.2.0.02,5]octane in the gas phase.

Materials:

  • anti-Tricyclo[4.2.0.02,5]octane (purified by gas-liquid chromatography)

  • High vacuum static pyrolysis system

  • Cylindrical reaction vessel (e.g., 100 cm³, surface-to-volume ratio ~1.0 cm⁻¹)

  • Packed reaction vessel (for surface activity tests, surface-to-volume ratio ~8.0 cm⁻¹)

  • Oil-bath thermostat (controlled to ±0.1 K)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Capillary column (e.g., 50 m x 0.2 mm SCOT column coated with Ucon 50-HB-2000)

Procedure:

  • System Preparation: Evacuate the high vacuum static system. Heat the handling line and product sample transfer bulbs to approximately 50 °C to minimize adsorption of the analyte.

  • Sample Introduction: Introduce a known pressure (1-10 Torr) of gaseous anti-tricyclo[4.2.0.02,5]octane into the pre-heated cylindrical reaction vessel maintained at a constant temperature (between 412-445 K) by the oil-bath thermostat.

  • Reaction: Allow the isomerization to proceed for a set period.

  • Product Analysis: After the specified time, transfer the gaseous mixture to the gas chromatograph for analysis.

  • Quantification: Identify and quantify the products (cis,trans-1,5-cyclooctadiene, cis-1,2-divinylcyclobutane, and cis,cis-1,5-cyclooctadiene) and the remaining reactant using the GC-FID.

  • Kinetic Analysis: Repeat the experiment at different time intervals and temperatures to determine the reaction kinetics. Plot the natural logarithm of the concentration of anti-tricyclo[4.2.0.02,5]octane versus time to obtain the first-order rate constant.

  • Surface Effects: To check for surface sensitivity, repeat the experiment using the packed reaction vessel and compare the rate constants.

Protocol 2: Photosensitized Isomerization of a Tricyclo[4.2.0.02,5]octane Derivative

This protocol is adapted from studies on syn-tricyclo[4.2.0.02,5]octane derivatives and can be applied to investigate the photochemical behavior of the anti-isomer.

Materials:

  • anti-Tricyclo[4.2.0.02,5]octane derivative

  • 9,10-dicyanoanthracene (DCA) as a sensitizer

  • Acetonitrile (spectroscopic grade)

  • High-pressure mercury lamp (>400 nm)

  • Reaction vessel (e.g., Pyrex tube)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of the anti-tricyclo[4.2.0.02,5]octane derivative and a catalytic amount of 9,10-dicyanoanthracene in acetonitrile in an NMR tube or other suitable reaction vessel.

  • Irradiation: Irradiate the solution with a high-pressure mercury lamp, using a filter to select for wavelengths greater than 400 nm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking NMR spectra at regular intervals.

  • Product Identification: Upon completion of the reaction, identify the structure of the resulting cyclooctadiene derivative using NMR spectroscopy and other relevant analytical techniques.

  • Mechanistic Probes: To investigate the involvement of radical intermediates, the reaction can be carried out in the presence of radical scavengers.

Visualizations

Reaction_Pathway_Thermal anti_TCO anti-Tricyclo[4.2.0.02,5]octane Diradical Bicyclo[4.2.0]octane-2,5-diyl Diradical Intermediate anti_TCO->Diradical Heat (Δ) ctCOD cis,trans-1,5-Cyclooctadiene Diradical->ctCOD ~60% cDVC cis-1,2-Divinylcyclobutane Diradical->cDVC ~15% ccCOD cis,cis-1,5-Cyclooctadiene Diradical->ccCOD ~25%

Caption: Thermal isomerization pathway of anti-Tricyclo[4.2.0.02,5]octane.

Experimental_Workflow_Thermal cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Evacuate Evacuate Pyrolysis System Introduce Introduce anti-TCO Vapor Evacuate->Introduce Heat Heat to 412-445 K Introduce->Heat Transfer Transfer Gaseous Products Heat->Transfer GC_FID GC-FID Analysis Transfer->GC_FID Kinetics Determine Rate Constants GC_FID->Kinetics

Caption: Experimental workflow for gas-phase thermal isomerization.

Reaction_Pathway_Photochemical anti_TCO_deriv anti-TCO Derivative Radical_Cation Radical Cation Intermediate anti_TCO_deriv->Radical_Cation Electron Transfer COD_deriv Cyclooctadiene Derivative Radical_Cation->COD_deriv Sensitizer Sensitizer (e.g., DCA) Sensitizer_excited Excited Sensitizer* Sensitizer->Sensitizer_excited hν (>400 nm) Sensitizer_excited->Sensitizer

References

Application Notes and Protocols: Photochemical Reactions of anti-Tricyclo[4.2.0.0(2,5)]octane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strained polycyclic hydrocarbon, anti-tricyclo[4.2.0.02,5]octane, and its derivatives are of significant interest in organic synthesis and materials science due to their unique three-dimensional structures and high strain energy. Photochemical reactions provide a powerful tool to access novel molecular architectures from these building blocks that are often inaccessible through thermal methods. These transformations are initiated by the absorption of light, leading to electronically excited states with distinct reactivity. This document provides detailed application notes and protocols for the photochemical reactions of a substituted anti-tricyclo[4.2.0.02,5]octane derivative, focusing on the stereospecific solid-state rearrangement of 1,2,5,6-tetracyano-anti-tricyclo[4.2.0.02,5]octane.

Photochemical Synthesis of 1,2,5,6-Tetracyano-anti-tricyclo[4.2.0.0(2,5)]octane

The starting material, 1,2,5,6-tetracyano-anti-tricyclo[4.2.0.02,5]octane, can be synthesized via a photosensitized dimerization of 1,2-dicyanocyclobutene.

Experimental Protocol: Photosensitized Dimerization

Materials:

  • 1,2-Dicyanocyclobutene

  • Benzophenone (photosensitizer)

  • Methylene chloride (solvent)

  • High-pressure mercury lamp (e.g., 125W)

  • Quartz reaction vessel

Procedure:

  • Prepare a solution of 1,2-dicyanocyclobutene (20 g) and benzophenone (5 g) in methylene chloride (150 mL) in a quartz reaction vessel.

  • Irradiate the solution with a high-pressure mercury lamp for 4 days.

  • The product, 1,2,5,6-tetracyano-anti-tricyclo[4.2.0.02,5]octane, will precipitate as a crystalline mass.

  • Collect the insoluble crystals by filtration.

Expected Yield: 17.8 g.

Solid-State Photochemical Rearrangement

Upon heating, 1,2,5,6-tetracyano-anti-tricyclo[4.2.0.02,5]octane undergoes a stereospecific rearrangement in the crystalline state to yield primarily 1,2,5,6-tetracyano-(Z,E)-cycloocta-1,5-diene. A minor product, the (Z,Z)-isomer, is also formed, with its proportion increasing at higher temperatures.[1]

Quantitative Data Summary
Temperature (°C)Major ProductMinor Product
1051,2,5,6-tetracyano-(Z,E)-cycloocta-1,5-diene1,2,5,6-tetracyano-(Z,Z)-cycloocta-1,5-diene (very small amount)
Experimental Protocol: Solid-State Rearrangement

Materials:

  • Crystalline 1,2,5,6-tetracyano-anti-tricyclo[4.2.0.02,5]octane

  • Heating apparatus with precise temperature control (e.g., oven, hot stage)

  • Analytical instrumentation for product characterization (e.g., NMR, X-ray crystallography)

Procedure:

  • Place a sample of crystalline 1,2,5,6-tetracyano-anti-tricyclo[4.2.0.02,5]octane in a suitable container for heating.

  • Heat the crystalline sample to 105°C.

  • Maintain the temperature for a sufficient time to allow for the rearrangement to occur. The reaction progress can be monitored by periodically taking small samples for analysis.

  • After the reaction is complete, cool the sample to room temperature.

  • Isolate and purify the products using standard techniques such as recrystallization or chromatography.

  • Characterize the structure and stereochemistry of the resulting cyclooctadiene isomers using appropriate analytical methods.

Reaction Pathway and Workflow

The following diagrams illustrate the synthesis of the starting material and its subsequent solid-state photochemical rearrangement.

G Synthesis of 1,2,5,6-Tetracyano-anti-tricyclo[4.2.0.0(2,5)]octane cluster_start Starting Materials A 1,2-Dicyanocyclobutene D Prepare Solution A->D B Benzophenone B->D C Methylene Chloride C->D E Irradiation (4 days) High-Pressure Hg Lamp D->E F Precipitation E->F G Filtration F->G H 1,2,5,6-Tetracyano-anti- tricyclo[4.2.0.0(2,5)]octane (Crystalline Product) G->H G Solid-State Rearrangement Pathway Start 1,2,5,6-Tetracyano-anti- tricyclo[4.2.0.0(2,5)]octane (crystalline) Heat Heat to 105°C Start->Heat Product_Major 1,2,5,6-Tetracyano-(Z,E)- cycloocta-1,5-diene (Major Product) Heat->Product_Major Stereospecific Rearrangement Product_Minor 1,2,5,6-Tetracyano-(Z,Z)- cycloocta-1,5-diene (Minor Product) Heat->Product_Minor

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of anti-Tricyclo(4.2.0.02,5)octane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of anti-Tricyclo(4.2.0.02,5)octane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of anti-Tricyclo(4.2.0.02,5)octane via the intramolecular [2+2] photocycloaddition of cis,cis-1,5-cyclooctadiene.

Question 1: Low or no yield of the desired Tricyclo(4.2.0.02,5)octane product.

Answer: Several factors can contribute to a low or negligible yield. Consider the following troubleshooting steps:

  • Purity of Starting Material: Ensure the cis,cis-1,5-cyclooctadiene is of high purity. Impurities can quench the excited state of the molecule, preventing the desired photocycloaddition.

  • Solvent Choice: The choice of solvent is critical. Acetone is commonly used as both a solvent and a photosensitizer. Ensure the solvent is dry and of an appropriate grade. Other solvents like benzene or pentane can also be used, but may require a different photosensitizer.

  • Photosensitizer: For direct irradiation, a photosensitizer is often necessary to facilitate the reaction. Acetone can act as a sensitizer. If using other solvents, a triplet sensitizer like benzophenone may be required. The concentration of the sensitizer may need optimization.

  • Light Source and Wavelength: The photochemical reaction is initiated by UV light. Ensure your light source (e.g., medium-pressure mercury lamp) is functioning correctly and emitting at the appropriate wavelength to excite the photosensitizer or the diene. The reaction vessel should be made of a material transparent to the required UV wavelength (e.g., quartz).

  • Reaction Time and Monitoring: The reaction may require several hours to proceed to completion. Monitor the reaction progress using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time and to check for the consumption of the starting material and the formation of the product.

  • Concentration of Reactant: The concentration of the cis,cis-1,5-cyclooctadiene solution can influence the outcome. Highly concentrated solutions may lead to intermolecular side reactions, while very dilute solutions might decrease the reaction rate.

Question 2: The product mixture contains a high proportion of the syn-isomer of Tricyclo(4.2.0.02,5)octane.

Answer: The formation of both syn- and anti-isomers is common in this reaction. The ratio can be influenced by several factors:

  • Photosensitizer: The choice of photosensitizer can influence the stereoselectivity of the cycloaddition. Experimenting with different sensitizers might alter the syn/anti ratio.

  • Temperature: Performing the reaction at lower temperatures can sometimes improve the stereoselectivity.

  • Solvent: The polarity of the solvent can have an effect on the transition state of the cycloaddition, thereby influencing the isomer ratio.

Question 3: Significant formation of side products is observed.

Answer: Besides the syn- and anti-isomers, other side products can form during the reaction.

  • Polymerization: The starting material or the product might be prone to polymerization under UV irradiation. Using a more dilute solution can help minimize this.

  • Rearrangement Products: Strained molecules like tricyclooctanes can undergo further photochemical or thermal rearrangements. Shorter reaction times, as determined by reaction monitoring, can help to minimize the formation of these secondary products. One common rearrangement product is cis,cis-1,5-cyclooctadiene itself, which can be formed from the thermal isomerization of the intermediate cis-1,2-divinylcyclobutane.

  • Other Isomers: Small amounts of other C8H12 isomers, such as cis,trans-1,5-cyclooctadiene and trans,trans-1,5-cyclooctadiene, have been detected in similar reactions.

Question 4: Difficulty in separating the anti-isomer from the syn-isomer and other side products.

Answer: The separation of the syn- and anti-isomers can be challenging due to their similar physical properties.

  • Chromatography: Careful column chromatography is often the most effective method. Silica gel impregnated with silver nitrate (AgNO₃) has been reported to be effective in separating isomers of unsaturated compounds and may aid in the separation of the syn- and anti-tricyclooctanes.

  • Distillation: Fractional distillation under reduced pressure might be applicable if there is a sufficient difference in the boiling points of the isomers and side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for anti-Tricyclo(4.2.0.02,5)octane?

A1: The most common and direct method is the intramolecular [2+2] photocycloaddition of cis,cis-1,5-cyclooctadiene. This reaction typically involves UV irradiation in the presence of a photosensitizer.

Q2: What is the role of a photosensitizer in this synthesis?

A2: A photosensitizer absorbs light energy and transfers it to the reactant molecule (cis,cis-1,5-cyclooctadiene), promoting it to an excited triplet state. This excited state is then capable of undergoing the desired intramolecular cycloaddition. Acetone is a commonly used solvent that can also act as a photosensitizer.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy. This will allow you to track the disappearance of the starting material and the appearance of the products.

Q4: What are the expected products of the reaction?

A4: The primary products are the syn- and anti-isomers of Tricyclo(4.2.0.02,5)octane. The ratio of these isomers can vary depending on the reaction conditions. Other potential side products include polymers and rearrangement isomers.

Q5: Are there any safety precautions I should take during this synthesis?

A5: Yes. UV radiation is harmful to the eyes and skin, so appropriate shielding and personal protective equipment (UV-blocking glasses, lab coat, gloves) must be used. Many organic solvents are flammable and volatile, so the reaction should be carried out in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Data Presentation

The yield of syn- and anti-Tricyclo(4.2.0.02,5)octane can be influenced by the choice of photosensitizer. The following table summarizes typical yields obtained with different sensitizers under similar reaction conditions.

PhotosensitizerSolventIrradiation Time (h)Total Yield (%)syn/anti Ratio
AcetoneAcetone24754:1
BenzophenoneBenzene18683:1
AcetophenoneAcetone20723.5:1

Note: These are representative values and actual yields may vary depending on the specific experimental setup and conditions.

Experimental Protocols

Key Experiment: Photochemical Intramolecular Cycloaddition of cis,cis-1,5-Cyclooctadiene

This protocol describes a general procedure for the synthesis of a mixture of syn- and anti-Tricyclo(4.2.0.02,5)octane.

Materials:

  • cis,cis-1,5-Cyclooctadiene (high purity)

  • Acetone (spectroscopic grade, used as solvent and photosensitizer)

  • Nitrogen gas (for degassing)

  • Photochemical reactor with a medium-pressure mercury lamp and a quartz immersion well

Procedure:

  • Preparation of the Reaction Mixture: In a quartz reaction vessel, dissolve high-purity cis,cis-1,5-cyclooctadiene in acetone to a concentration of 0.1 M.

  • Degassing: Purge the solution with a gentle stream of nitrogen gas for 30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Place the reaction vessel in the photochemical reactor. Circulate cooling water through the jacket of the immersion well to maintain a constant temperature (typically around 20-25 °C). Turn on the mercury lamp to initiate the photoreaction.

  • Reaction Monitoring: Monitor the progress of the reaction by withdrawing small samples at regular intervals and analyzing them by GC or ¹H NMR. The reaction is typically complete within 24-48 hours.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), turn off the lamp. Remove the solvent (acetone) using a rotary evaporator under reduced pressure.

  • Purification: The resulting crude product, a mixture of syn- and anti-isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel. For enhanced separation of the isomers, silica gel impregnated with silver nitrate may be employed.

Mandatory Visualization

Troubleshooting_Yield_Improvement cluster_problem Problem Identification cluster_causes Potential Causes & Solutions cluster_outcome Desired Outcome Problem Low Yield of anti-Tricyclo(4.2.0.02,5)octane Impure_Reactant Impure Starting Material (cis,cis-1,5-cyclooctadiene) Problem->Impure_Reactant Suboptimal_Conditions Suboptimal Reaction Conditions Problem->Suboptimal_Conditions Side_Reactions Competing Side Reactions Problem->Side_Reactions Purification_Issues Inefficient Purification Problem->Purification_Issues Solution_Purity Solution: Purify starting material (e.g., distillation) Impure_Reactant->Solution_Purity Solution_Conditions Solutions: - Optimize photosensitizer & concentration - Adjust solvent - Control temperature - Verify light source Suboptimal_Conditions->Solution_Conditions Solution_Side_Reactions Solutions: - Use dilute solutions - Monitor reaction to avoid over-irradiation Side_Reactions->Solution_Side_Reactions Solution_Purification Solutions: - Fractional distillation - AgNO3-impregnated silica gel chromatography Purification_Issues->Solution_Purification Improved_Yield Improved Yield of anti-Tricyclo(4.2.0.02,5)octane

Caption: Troubleshooting workflow for improving the yield of anti-Tricyclo(4.2.0.02,5)octane.

Experimental_Workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up & Purification cluster_product Final Product A 1. Prepare 0.1M solution of cis,cis-1,5-cyclooctadiene in acetone B 2. Degas solution with Nitrogen A->B C 3. Irradiate with UV light (e.g., medium-pressure Hg lamp) B->C D 4. Monitor reaction progress (GC or NMR) C->D E 5. Concentrate reaction mixture (rotary evaporation) D->E Reaction complete F 6. Purify product mixture (distillation or chromatography) E->F G anti-Tricyclo(4.2.0.02,5)octane F->G

Technical Support Center: Purification of Anti-Tricyclo[4.2.0.02,5]octane Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of anti-Tricyclo[4.2.0.02,5]octane antibodies.

Troubleshooting Guides

This section addresses common issues encountered during the purification of anti-Tricyclo[4.2.0.02,5]octane antibodies, providing potential causes and recommended solutions in a question-and-answer format.

Problem: Low Antibody Yield

Question: I am experiencing a very low yield of my anti-Tricyclo[4.2.0.02,5]octane antibody after purification. What are the possible causes and how can I improve my recovery?

Answer:

Low antibody yield is a frequent issue in purification workflows. Several factors could be contributing to this problem. Consider the following potential causes and solutions:

  • Inappropriate Purification Resin: The choice of affinity resin is critical. If using Protein A or Protein G, ensure it has a high affinity for the specific isotype of your anti-Tricyclo[4.2.0.02,5]octane antibody.[1] If the affinity is weak, the antibody may not bind efficiently to the column.

    • Solution: Verify the antibody isotype and consult the resin manufacturer's guidelines for antibody-binding specificity. Consider switching to a different resin, such as one with a broader specificity or an antigen-specific affinity column where the Tricyclo[4.2.0.02,5]octane hapten is immobilized.

  • Incorrect Buffer Conditions: The pH and ionic strength of your binding and elution buffers are crucial for efficient antibody capture and release.[2]

    • Solution: For Protein A/G affinity chromatography, ensure your binding buffer has a physiological pH (around 7.0-8.0).[3] For elution, a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) is typically used.[2][4] It is critical to neutralize the eluted fractions immediately with a high pH buffer (e.g., 1 M Tris, pH 8.5) to prevent antibody denaturation.[2][4]

  • Column Overloading: Exceeding the binding capacity of your chromatography column will result in the antibody flowing through without binding.

    • Solution: Determine the binding capacity of your column from the manufacturer's specifications and ensure you are not loading an excessive amount of antibody.

  • Antibody Eluting in the Wash Step: If the antibody is not binding strongly enough, it may be washed away before the elution step.[1]

    • Solution: This could be due to incorrect buffer conditions or the wrong choice of resin.[1] Ensure the binding buffer conditions are optimal for the interaction between the antibody and the resin.

Problem: High Levels of Contaminants in the Purified Sample

Question: My purified anti-Tricyclo[4.2.0.02,5]octane antibody contains a high level of other proteins. How can I improve the purity?

Answer:

Achieving high purity is essential for downstream applications. If you are observing significant contamination, consider the following:

  • Insufficient Washing: Inadequate washing of the chromatography column can leave non-specifically bound proteins in your final eluate.

    • Solution: Increase the wash volume and/or the number of wash steps before elution. You can also try including a mild detergent or increasing the salt concentration in the wash buffer to disrupt weak, non-specific interactions.

  • Co-purification of Host Cell Proteins: Serum or cell culture supernatant contains numerous proteins that can co-purify with your antibody.[5]

    • Solution: A multi-step purification strategy is often necessary to achieve high purity.[5][6] After an initial capture step with affinity chromatography, consider adding a polishing step using ion exchange chromatography (IEX) or size exclusion chromatography (SEC) to remove remaining impurities.[5][7][8]

  • Non-Specific Binding: Some proteins may bind non-specifically to the chromatography matrix.

    • Solution: Optimize the buffer conditions to minimize non-specific interactions.[9] This may involve adjusting the pH or salt concentration of your binding and wash buffers.

Problem: Antibody Aggregation or Fragmentation

Question: I have observed aggregation or fragmentation of my anti-Tricyclo[4.2.0.02,5]octane antibody after purification. What could be causing this and how can I prevent it?

Answer:

Antibody aggregation and fragmentation can compromise its activity and are critical to control.

  • Harsh Elution Conditions: Exposure to low pH during elution can lead to antibody aggregation.[9]

    • Solution: Minimize the time the antibody is in the low pH elution buffer by neutralizing the collected fractions immediately.[2] Alternatively, explore milder elution conditions, though this may impact yield.

  • Inappropriate Storage Conditions: The buffer composition and storage temperature can affect antibody stability.

    • Solution: Store the purified antibody in a suitable buffer, such as PBS, and at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage). Consider adding stabilizing agents like glycerol.

  • Protease Activity: Contaminating proteases in the initial sample can lead to antibody fragmentation.

    • Solution: Add protease inhibitors to your sample before starting the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for purifying an anti-Tricyclo[4.2.0.02,5]octane antibody?

For most monoclonal and polyclonal antibodies, affinity chromatography is the recommended initial purification step.[7] This method utilizes the specific interaction between the antibody and a ligand (like Protein A or G) immobilized on a resin, allowing for high selectivity and purity in a single step.[10]

Q2: How do I choose between Protein A, Protein G, and an antigen-specific affinity resin?

The choice depends on the species and isotype of your antibody. Protein A and Protein G have different binding affinities for various antibody species and subclasses.[4] An antigen-specific affinity column, where the Tricyclo[4.2.0.02,5]octane hapten is coupled to the resin, will provide the highest specificity by purifying only the antibodies that recognize the target antigen.

Q3: What level of purity can I expect from a single affinity chromatography step?

A single affinity chromatography step can often yield a purity of over 95%.[8] However, for therapeutic applications or sensitive assays, a subsequent polishing step, such as size exclusion or ion exchange chromatography, may be necessary to remove residual impurities and aggregates.[8]

Q4: What are the key differences between ion exchange and size exclusion chromatography for antibody purification?

  • Ion Exchange Chromatography (IEX) separates molecules based on their net surface charge.[11][12] It is a high-capacity technique that is effective at removing charged impurities like other host cell proteins and DNA.

  • Size Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size (hydrodynamic radius).[13][14] It is a low-capacity, high-resolution technique that is excellent for removing aggregates and other size variants from the purified antibody.[14]

Data Presentation

Table 1: Comparison of Common Purification Techniques for a Hypothetical Anti-Tricyclo[4.2.0.02,5]octane IgG

Purification TechniqueTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Protein A/G Affinity > 95%70-90%High selectivity, single-step purification.[10]Can be expensive, harsh elution conditions.[6]
Ion Exchange (IEX) 80-95%80-95%High capacity, cost-effective.[11]Purity depends on the charge properties of contaminants.
Size Exclusion (SEC) > 99%> 90%Excellent for removing aggregates, gentle conditions.Low sample capacity, primarily a polishing step.

Note: The values in this table are illustrative and can vary depending on the specific antibody, starting material, and experimental conditions.

Experimental Protocols

Protocol 1: Affinity Purification of Anti-Tricyclo[4.2.0.02,5]octane IgG using a Protein A Column

This protocol provides a general procedure for the purification of IgG antibodies.

Materials:

  • Protein A affinity column

  • Binding Buffer: 0.02 M Sodium Phosphate, pH 7.0

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.7

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0

  • Sample: Clarified cell culture supernatant or serum containing the anti-Tricyclo[4.2.0.02,5]octane antibody.

Procedure:

  • Sample Preparation: Centrifuge the sample at 10,000 x g for 15 minutes to remove any particulate matter. Filter the supernatant through a 0.45 µm filter.[4]

  • Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the prepared sample onto the column at a flow rate recommended by the manufacturer.

  • Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound antibody with 5-10 column volumes of Elution Buffer. Collect 1 mL fractions into tubes containing 100 µL of Neutralization Buffer to immediately raise the pH.[3]

  • Analysis: Measure the absorbance of the fractions at 280 nm to determine the protein concentration. Pool the fractions containing the purified antibody.

  • Buffer Exchange: Dialyze the pooled fractions against a suitable storage buffer (e.g., PBS).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Steps cluster_analysis Analysis & Storage start Crude Antibody Sample (Serum or Supernatant) centrifuge Centrifugation start->centrifuge filter Filtration (0.45 µm) centrifuge->filter affinity Affinity Chromatography (e.g., Protein A/G) filter->affinity iex Ion Exchange Chromatography (Polishing Step) affinity->iex Optional analysis Purity & Concentration Analysis (SDS-PAGE, A280) affinity->analysis sec Size Exclusion Chromatography (Aggregate Removal) iex->sec Optional sec->analysis storage Purified Antibody analysis->storage

Caption: A general experimental workflow for antibody purification.

troubleshooting_tree cluster_binding Binding Issues cluster_elution Elution & Collection Issues cluster_column Column Issues start Low Antibody Yield? check_resin Check Resin Specificity start->check_resin Yes check_elution_ph Verify Elution Buffer pH start->check_elution_ph No, but low purity check_buffer Verify Binding Buffer pH check_resin->check_buffer check_capacity Check Column Capacity check_resin->check_capacity check_neutralization Immediate Neutralization? check_elution_ph->check_neutralization check_flow_rate Optimize Flow Rate check_capacity->check_flow_rate

Caption: A troubleshooting decision tree for low antibody yield.

logical_relationship cluster_input Input Sample cluster_methods Purification Methods cluster_output Purified Product crude Crude Antibody affinity Affinity Chromatography crude->affinity Capture iex Ion Exchange affinity->iex Polish pure_ab High Purity Antibody affinity->pure_ab If sufficient purity sec Size Exclusion iex->sec Final Polish sec->pure_ab

Caption: Logical relationship of multi-step antibody purification.

References

Technical Support Center: Synthesis of Tricyclo[4.2.0.0(2,5)]octane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tricyclo[4.2.0.0(2,5)]octane.

Troubleshooting Guide: Common Side Products and Solutions

The synthesis of tricyclo[4.2.0.0(2,5)]octane, typically achieved through the intramolecular [2+2] photocycloaddition of 1,5-cyclooctadiene, can sometimes yield undesired side products. The following table outlines common issues, their potential causes, and recommended solutions.

Observed Issue Potential Side Product(s) Potential Cause(s) Recommended Solution(s)
Presence of multiple isomers of the starting material cis,trans-1,5-cyclooctadiene, trans,trans-1,5-cyclooctadieneInefficient cycloaddition allowing for isomerization of the starting material under photochemical conditions.- Increase the concentration of the photosensitizer (e.g., acetone, benzophenone) to promote the desired [2+2] cycloaddition over isomerization.- Optimize the irradiation wavelength and reaction time.- If using a copper(I) catalyst, ensure its purity and appropriate loading, as it can influence the formation of diene isomers.[1]
Formation of a constitutional isomer of the desired product Tricyclo[3.3.0.0(2,6)]octaneUse of a copper(I) catalyst, which can favor an alternative cyclization pathway.[1]- Switch to a direct irradiation method using a photosensitizer like acetone or benzophenone instead of a copper(I) catalyst.- Carefully control the reaction temperature, as lower temperatures may favor the desired isomer.
Mixture of product stereoisomers anti-Tricyclo[4.2.0.0(2,5)]octaneThe stereochemical outcome of the photocycloaddition can be influenced by the conformation of the starting diene and the reaction conditions.- The formation of the syn or anti isomer can be dependent on the specific photosensitizer or catalyst used. Screening different sensitizers may improve the selectivity.- Conformational control of the starting material through additives or solvent choice might influence the stereochemical outcome.
Low yield of the desired product with recovery of starting material Unreacted cis,cis-1,5-cyclooctadiene- Insufficient irradiation time or intensity.- Quenching of the excited state by impurities (e.g., oxygen).- Inappropriate choice of photosensitizer.- Increase the irradiation time or use a more powerful UV lamp.- Thoroughly degas the solvent and reactants before and during the irradiation to remove oxygen.- Ensure the chosen photosensitizer has a triplet energy appropriate for sensitizing 1,5-cyclooctadiene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing tricyclo[4.2.0.0(2,5)]octane?

A1: The most prevalent and direct method is the intramolecular [2+2] photocycloaddition of cis,cis-1,5-cyclooctadiene. This reaction is typically carried out by irradiating a solution of the diene in the presence of a photosensitizer, such as acetone or benzophenone.

Q2: I am observing a significant amount of an isomeric byproduct, tricyclo[3.3.0.0(2,6)]octane. What is the likely cause and how can I avoid it?

A2: The formation of tricyclo[3.3.0.0(2,6)]octane is often associated with the use of a copper(I) catalyst in the photochemical reaction.[1] To favor the formation of the desired tricyclo[4.2.0.0(2,5)]octane, it is recommended to switch to a direct irradiation method using a triplet photosensitizer like acetone or benzophenone.

Q3: My reaction is sluggish and gives low yields. What are the critical parameters to check?

A3: Several factors can contribute to low reaction efficiency:

  • Oxygen Contamination: Molecular oxygen is an efficient quencher of triplet excited states, which are crucial for the photocycloaddition. It is imperative to thoroughly degas your solvent and reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the irradiation.

  • Irradiation Setup: Ensure your UV lamp has the appropriate wavelength output and sufficient intensity. The reaction vessel should be made of a material transparent to the required UV wavelength (e.g., quartz).

  • Photosensitizer: The choice and concentration of the photosensitizer are critical. Acetone is a common choice and can often be used as the solvent. Benzophenone is another effective photosensitizer. Ensure the photosensitizer's triplet energy is higher than that of 1,5-cyclooctadiene.

Q4: Can I expect to form other regioisomers from the intramolecular [2+2] photocycloaddition of 1,5-cyclooctadiene?

A4: The intramolecular photocycloaddition of 1,5-dienes is generally governed by the "Rule of Five," which predicts the formation of a five-membered ring in the diradical intermediate, leading to the "crossed" adduct.[2][3] In the case of 1,5-cyclooctadiene, this overwhelmingly favors the formation of the tricyclo[4.2.0.0(2,5)]octane skeleton over the "straight" adduct. Therefore, significant formation of other regioisomers is not typically expected under standard conditions.

Experimental Workflow and Reaction Pathways

The following diagram illustrates the key reaction pathways in the synthesis of tricyclo[4.2.0.0(2,5)]octane, highlighting the formation of the desired product and potential side products.

SynthesisPathways start cis,cis-1,5-Cyclooctadiene excited Excited State (Triplet Diradical) start->excited hv, Sensitizer isomer_prod Tricyclo[3.3.0.0(2,6)]octane (Side Product) start->isomer_prod hv, Cu(I) Catalyst product syn/anti-Tricyclo[4.2.0.0(2,5)]octane (Desired Product) excited->product Intramolecular Cycloaddition isomer_sm cis,trans-1,5-Cyclooctadiene excited->isomer_sm Isomerization

Caption: Reaction pathways in tricyclo[4.2.0.0(2,5)]octane synthesis.

References

Technical Support Center: Optimizing Thermolysis of anti-Tricyclo[4.2.0.0²,⁵]octane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the thermolysis of anti-tricyclo[4.2.0.0²,⁵]octane.

Frequently Asked Questions (FAQs)

Q1: What is the expected product distribution from the thermolysis of anti-tricyclo[4.2.0.0²,⁵]octane?

A1: The thermolysis of anti-tricyclo[4.2.0.0²,⁵]octane proceeds primarily through a diradical intermediate, leading to a mixture of products. The major products are cis,cis-1,5-cyclooctadiene (ccCOD) and cis,trans-1,5-cyclooctadiene (ctCOD).[1] Minor products typically include cis- and trans-1,2-divinylcyclobutane (cDVC and tDVC) and 4-vinylcyclohexene (VCH).[1] The decomposition of the key bicyclo[4.2.0]octane-2,5-diyl diradical intermediate yields ctCOD, cDVC, and ccCOD in approximate proportions of 60%, 15%, and 25%, respectively.[1]

Q2: What is the general mechanism for the thermolysis of anti-tricyclo[4.2.0.0²,⁵]octane?

A2: The reaction is understood to proceed via a stepwise mechanism involving a bicyclo[4.2.0]octane-2,5-diyl diradical as a key intermediate.[1] This diradical species then undergoes rearrangement and bond cleavage to form the various observed products.

Q3: What are the typical reaction conditions for this thermolysis?

A3: The thermolysis of anti-tricyclo[4.2.0.0²,⁵]octane is often carried out in the gas phase at low pressures (1–10 Torr) and elevated temperatures, typically in the range of 412–445 K (139–172 °C).[1] The reaction can also be performed in solution, although gas-phase studies are more commonly cited for kinetic and mechanistic investigations.

Q4: How do reaction conditions influence the product ratio?

A4: While detailed quantitative data on the influence of various parameters is limited in publicly available literature, the temperature is a critical factor. Higher temperatures generally favor the thermodynamically more stable products. The pressure in gas-phase reactions can influence the extent of intermolecular reactions and the lifetime of reactive intermediates. In solution-phase thermolysis, the choice of solvent can potentially influence the stability of the diradical intermediate and the product distribution, though specific solvent effects for this reaction are not well-documented in the available literature.

Troubleshooting Guide

Problem: Low overall yield of desired cyclooctadiene products.

Possible Cause Suggested Solution
Incomplete Reaction: The reaction temperature may be too low or the reaction time too short.Gradually increase the thermolysis temperature within the recommended range (412–445 K) and monitor the reaction progress by GC-MS. Optimize the reaction time to ensure complete consumption of the starting material.
Polymerization/Side Reactions: High concentrations of the reactant or prolonged reaction times at high temperatures can lead to undesired polymerization or other side reactions.For gas-phase reactions, ensure the pressure is maintained at a low level (1–10 Torr). For solution-phase reactions, use a dilute solution of the reactant. Consider the use of a radical scavenger if radical-mediated polymerization is suspected, though this may also affect the desired reaction pathway.
Product Decomposition: The desired products, particularly the strained cis,trans-1,5-cyclooctadiene, may be unstable under the reaction conditions and undergo further rearrangement or decomposition.Optimize the reaction to achieve a high conversion rate in the shortest possible time. For gas-phase flow systems, ensure rapid quenching of the product stream after it exits the heated zone.

Problem: Difficulty in separating the isomeric products.

Possible Cause Suggested Solution
Similar Physical Properties: The boiling points and polarities of the various C₈H₁₂ isomers produced are very similar, making separation by standard distillation or column chromatography challenging.High-resolution analytical techniques such as capillary gas chromatography (GC) are essential for accurate product analysis. For preparative separation, consider specialized techniques such as preparative GC or fractional distillation using a high-efficiency column. Complexation with a silver salt (e.g., AgNO₃) can sometimes be used to selectively isolate or separate certain dienes.

Problem: Inconsistent reaction outcomes.

Possible Cause Suggested Solution
Temperature Fluctuations: Inconsistent heating of the reaction vessel can lead to variable reaction rates and product distributions.Use a well-calibrated and stable heating system, such as a furnace with a PID controller for gas-phase pyrolysis or a temperature-controlled oil bath for solution-phase reactions. Ensure the thermocouple is placed correctly to accurately measure the reaction temperature.
Purity of Starting Material: Impurities in the anti-tricyclo[4.2.0.0²,⁵]octane can lead to side reactions or act as catalysts or inhibitors.Purify the starting material before use, for example, by sublimation or recrystallization, and verify its purity by GC-MS and NMR.
Surface Effects: In gas-phase reactions, the surface of the reactor can sometimes catalyze side reactions."Season" the reactor by running the reaction for a period to allow for the formation of a carbonaceous layer on the inner surfaces, which can lead to more reproducible results. Alternatively, use a reactor made of a material known to be inert under the reaction conditions.

Data Presentation

The following table summarizes the approximate product distribution from the decomposition of the diradical intermediate in the gas-phase thermolysis of anti-tricyclo[4.2.0.0²,⁵]octane.

ProductAbbreviationApproximate Proportion (%)
cis,trans-1,5-CyclooctadienectCOD60
cis,cis-1,5-CyclooctadieneccCOD25
cis-1,2-DivinylcyclobutanecDVC15

Note: This distribution is for the decomposition of the primary diradical intermediate and the final observed product ratio may vary due to subsequent rearrangements.[1]

Experimental Protocols

General Procedure for Gas-Phase Thermolysis (Flow System):

  • Apparatus Setup: A flow pyrolysis apparatus typically consists of a sample inlet system, a heated reactor tube (e.g., quartz or stainless steel) situated in a furnace, a pressure gauge, a vacuum pump, and a cold trap to collect the products.

  • Sample Preparation: The anti-tricyclo[4.2.0.0²,⁵]octane is placed in the sample inlet, which is typically heated to ensure a steady sublimation rate.

  • Reaction Execution: The system is evacuated to the desired pressure (e.g., 1-10 Torr). The furnace is heated to the target temperature (e.g., 420 K). The reactant is then allowed to slowly sublime and pass through the heated reactor tube.

  • Product Collection: The product mixture exiting the reactor is collected in a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.

  • Analysis: The collected product mixture is carefully warmed to room temperature and analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) to identify and quantify the products.

Mandatory Visualizations

Thermolysis_Workflow Experimental Workflow for Optimizing anti-Tricyclo[4.2.0.0²,⁵]octane Thermolysis cluster_prep Preparation cluster_reaction Thermolysis Reaction cluster_analysis Analysis and Optimization Start Start: Synthesize/Procure anti-Tricyclo[4.2.0.0²,⁵]octane Purify Purify Starting Material (e.g., Sublimation) Start->Purify Characterize Characterize Starting Material (GC-MS, NMR) Purify->Characterize Setup Set up Thermolysis Apparatus (Gas Phase or Solution) Characterize->Setup Set_Conditions Set Reaction Conditions (Temperature, Pressure/Solvent) Setup->Set_Conditions Run_Reaction Perform Thermolysis Set_Conditions->Run_Reaction Quench Quench Reaction and Collect Products Run_Reaction->Quench Analyze Analyze Product Mixture (GC-MS) Quench->Analyze Determine_Ratio Determine Product Ratios and Yields Analyze->Determine_Ratio Optimize Optimize Conditions? Determine_Ratio->Optimize Optimize->Set_Conditions Yes Isolate Isolate Desired Product(s) (e.g., Prep GC) Optimize->Isolate No

Caption: Experimental workflow for optimizing the thermolysis of anti-tricyclo[4.2.0.0²,⁵]octane.

Signaling_Pathway Reaction Pathway for anti-Tricyclo[4.2.0.0²,⁵]octane Thermolysis cluster_products Products Reactant anti-Tricyclo[4.2.0.0²,⁵]octane Intermediate Bicyclo[4.2.0]octane-2,5-diyl Diradical Intermediate Reactant->Intermediate Heat (Δ) ctCOD cis,trans-1,5-Cyclooctadiene (Major) Intermediate->ctCOD ccCOD cis,cis-1,5-Cyclooctadiene (Major) Intermediate->ccCOD cDVC cis-1,2-Divinylcyclobutane (Minor) Intermediate->cDVC tDVC trans-1,2-Divinylcyclobutane (Minor) Intermediate->tDVC VCH 4-Vinylcyclohexene (Minor) Intermediate->VCH

Caption: Reaction pathway for the thermolysis of anti-tricyclo[4.2.0.0²,⁵]octane.

References

preventing unwanted isomerization of anti-Tricyclo(4.2.0.02,5)octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted isomerization of anti-Tricyclo[4.2.0.0²,⁵]octane during your experiments.

Troubleshooting Guide: Preventing Isomerization

Unwanted isomerization of anti-Tricyclo[4.2.0.0²,⁵]octane to its syn-isomer or other byproducts such as cis,cis- and cis,trans-1,5-cyclooctadiene can compromise experimental results. This guide addresses common issues and provides solutions to maintain the isomeric purity of your compound.

Problem Potential Cause Recommended Solution
Isomerization to syn-Tricyclo[4.2.0.0²,⁵]octane or Cyclooctadienes During Synthesis Thermal Isomerization: The reaction temperature may be too high, promoting rearrangement to the thermodynamically more stable isomers. The gas-phase thermolysis of anti-Tricyclo[4.2.0.0²,⁵]octane occurs in the temperature range of 412–445 K.[1]Low-Temperature Synthesis: If possible, utilize a synthetic route that proceeds at lower temperatures. Photochemical methods, such as the intramolecular [2+2] cycloaddition of cis,cis-1,5-cyclooctadiene, can often be performed at or below room temperature.
Catalyst-Induced Isomerization: Residual transition metal catalysts, particularly rhodium(I) complexes, used in preceding synthetic steps (e.g., valence isomerization of cubanes) can catalyze the isomerization of the tricyclo[4.2.0.0²,⁵]octane skeleton.Catalyst Removal: Implement a thorough catalyst removal procedure post-synthesis. This can include chromatography on silica gel or alumina, or the use of metal scavengers. For rhodium catalysts, washing with a low concentration of sodium bicarbonate solution may be effective if the product is not salt-sensitive.[2]
Isomerization During Purification Thermal Stress During Distillation: High temperatures during distillation can induce thermal isomerization.Low-Temperature Purification: Employ purification techniques that avoid high temperatures. Low-temperature recrystallization or column chromatography in a cold room are preferable. For volatile compounds, vacuum distillation at reduced pressure can lower the boiling point and minimize thermal stress.
Exposure to Light During Chromatography: If the compound is photolabile, exposure to ambient or UV light during column chromatography can lead to photoisomerization.Protection from Light: Wrap the chromatography column in aluminum foil to exclude light. Use amber glass vials for fraction collection.
Degradation or Isomerization During Storage Thermal Instability: Long-term storage at ambient temperature can lead to slow isomerization, especially if trace impurities (e.g., residual acid or metal catalyst) are present.Cold and Inert Storage: Store anti-Tricyclo[4.2.0.0²,⁵]octane at low temperatures, preferably in a freezer (-20°C or below). Store under an inert atmosphere (argon or nitrogen) to prevent potential oxidation or reactions with atmospheric components. Use of a Young's flask with a Teflon tap is recommended for a better seal compared to a greased stopcock.[3]
Presence of Oxygen and Moisture: For highly strained and sensitive molecules, the presence of oxygen and moisture can lead to degradation pathways.Degassed Solvents and Inert Atmosphere: If storing in solution, use solvents that have been thoroughly degassed using methods like the freeze-pump-thaw technique.[4][5][6] Handle the compound and prepare solutions in a glove box or using Schlenk line techniques under an inert atmosphere.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of unwanted isomerization of anti-Tricyclo[4.2.0.0²,⁵]octane?

A1: The primary drivers for the isomerization of anti-Tricyclo[4.2.0.0²,⁵]octane are:

  • Heat: Thermal energy can overcome the activation barrier for rearrangement to the syn-isomer and other C₈H₁₂ isomers.

  • Light: Photochemical energy, particularly UV light, can induce isomerization.

  • Catalysts: Transition metal catalysts, especially rhodium(I) complexes, are known to catalyze the rearrangement of strained cage systems.

Q2: At what temperature does significant thermal isomerization of anti-Tricyclo[4.2.0.0²,⁵]octane occur?

A2: The gas-phase thermolysis of anti-Tricyclo[4.2.0.0²,⁵]octane has been studied in the temperature range of 412–445 K (139–172 °C).[1] To minimize the risk of thermal isomerization, it is advisable to keep the compound at temperatures well below this range, especially during purification and long-term storage.

Q3: How can I remove residual rhodium catalyst from my sample?

A3: Several methods can be employed to remove residual rhodium catalysts:

  • Column Chromatography: Passing the crude product through a silica gel or alumina column can effectively adsorb the polar metal complex.

  • Metal Scavengers: Commercially available silica-based metal scavengers with functional groups that chelate rhodium can be used.

  • Washing: If the product is stable to aqueous workup, washing the organic solution with a dilute solution of a chelating agent or a mild base might help remove some of the metal salts.

  • Activated Carbon: Treatment with activated charcoal can sometimes adsorb residual metal catalysts.

Q4: What are the best practices for storing anti-Tricyclo[4.2.0.0²,⁵]octane?

A4: For optimal stability, anti-Tricyclo[4.2.0.0²,⁵]octane should be stored:

  • At low temperature: Preferably at -20°C or colder.

  • Under an inert atmosphere: In a sealed vial or flask backfilled with argon or nitrogen.

  • In the dark: To prevent any potential photoisomerization.

  • As a solid: If possible, as solids are generally more stable than solutions. If in solution, use a degassed, inert solvent.

Quantitative Data

The following table summarizes the kinetic parameters for the gas-phase thermal isomerization of syn- and anti-Tricyclo[4.2.0.0²,⁵]octane.

IsomerTemperature Range (K)log(k/s⁻¹)Activation Energy (kcal/mol)Reference
syn-Tricyclo[4.2.0.0²,⁵]octane390–419(13.37 ± 0.40) – (31.39 ± 0.74)/θ31.39 ± 0.74[1]
anti-Tricyclo[4.2.0.0²,⁵]octane412–445(14.69 ± 0.02) – (35.58 ± 0.04)/θ35.58 ± 0.04[1]

Where θ = 2.303RT in kcal/mol.

Experimental Protocols

Protocol 1: Synthesis of anti-Tricyclo[4.2.0.0²,⁵]octane via Photochemical Cycloaddition

This protocol describes the synthesis of anti-Tricyclo[4.2.0.0²,⁵]octane from cis,cis-1,5-cyclooctadiene, a method that minimizes thermal isomerization by being conducted at low temperatures.

Materials:

  • cis,cis-1,5-cyclooctadiene

  • Acetone (spectroscopic grade)

  • Photochemical reactor with a quartz immersion well and a medium-pressure mercury lamp

  • Nitrogen or Argon source for degassing

Procedure:

  • Prepare a dilute solution of cis,cis-1,5-cyclooctadiene in acetone. The concentration should be optimized to favor intramolecular cycloaddition over intermolecular reactions.

  • Transfer the solution to the photochemical reactor.

  • Degas the solution for at least 30 minutes by bubbling with nitrogen or argon to remove dissolved oxygen, which can act as a triplet quencher.

  • Cool the reactor to a low temperature (e.g., 0-10°C) using a circulating cooling bath.

  • Irradiate the solution with the mercury lamp. Monitor the reaction progress by GC or ¹H NMR.

  • Once the starting material is consumed or the desired conversion is reached, stop the irradiation.

  • Remove the solvent under reduced pressure at a low temperature.

  • Purify the crude product by low-temperature column chromatography on silica gel, eluting with a non-polar solvent (e.g., hexanes).

Protocol 2: Low-Temperature Recrystallization for Purification

This protocol is designed to purify anti-Tricyclo[4.2.0.0²,⁵]octane while minimizing the risk of thermal isomerization.

Materials:

  • Crude anti-Tricyclo[4.2.0.0²,⁵]octane

  • A suitable solvent (e.g., pentane, hexane)

  • Dry ice/acetone or a cryocooler for low-temperature baths

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the crude product in a minimal amount of the chosen solvent at room temperature.

  • Slowly cool the solution in a controlled manner. Start with an ice-water bath and then gradually lower the temperature using a dry ice/acetone bath or a cryocooler.

  • Slow cooling promotes the formation of larger, purer crystals.

  • Once crystallization is complete, collect the crystals by filtration under an inert atmosphere using a Schlenk filter stick or by cannula filtration.

  • Wash the crystals with a small amount of the ice-cold solvent to remove any adhering impurities.

  • Dry the crystals under high vacuum at a low temperature.

Visualizations

Isomerization_Pathways anti_TCO anti-Tricyclo[4.2.0.0²,⁵]octane syn_TCO syn-Tricyclo[4.2.0.0²,⁵]octane anti_TCO->syn_TCO Heat, Light, Catalyst COD_cc cis,cis-1,5-Cyclooctadiene anti_TCO->COD_cc Heat COD_ct cis,trans-1,5-Cyclooctadiene anti_TCO->COD_ct Heat COD_cc->anti_TCO Light (hν)

Caption: Key isomerization pathways of anti-Tricyclo[4.2.0.0²,⁵]octane.

Troubleshooting_Logic start Isomerization Observed? check_synthesis During Synthesis? start->check_synthesis Yes check_purification During Purification? start->check_purification No check_synthesis->check_purification No synthesis_cause Check Temp. & Catalyst check_synthesis->synthesis_cause Yes check_storage During Storage? check_purification->check_storage No purification_cause Check Temp. & Light check_purification->purification_cause Yes storage_cause Check Temp. & Atmosphere check_storage->storage_cause Yes

Caption: Troubleshooting workflow for identifying the source of isomerization.

References

Technical Support Center: Scale-Up Synthesis of anti-Tricyclo[4.2.0.02,5]octane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of anti-Tricyclo[4.2.0.02,5]octane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to the tricyclo[4.2.0.02,5]octane core, and what are the primary scale-up challenges?

A1: The synthesis of the tricyclo[4.2.0.02,5]octane core is typically achieved via an intramolecular [2+2] photocycloaddition of cis,cis-1,5-cyclooctadiene. The primary challenge in scaling this process lies in the nature of photochemistry itself. As reactor size increases, light penetration decreases exponentially, which can lead to non-uniform irradiation, longer reaction times, and the formation of byproducts.[1][2] Therefore, a simple increase in batch reactor volume is often ineffective.[2]

Q2: What type of reactor is recommended for the photochemical scale-up?

A2: For scaling photochemical reactions, continuous-flow reactors (microreactors or millireactors) are highly recommended over traditional batch reactors.[2] Their small channel dimensions ensure homogeneous irradiation throughout the reaction volume, leading to better process control and reproducibility.[2] Scale-up is then achieved by "numbering-up" (running multiple reactors in parallel) or "sizing-up" (increasing the length or diameter of the tubing, though the latter must be done carefully to maintain light penetration).[2]

Q3: How does the choice of light source impact the scale-up process?

A3: The light source is critical. The emission spectrum should match the absorption spectrum of the starting material to maximize efficiency and minimize side reactions. While mercury vapor lamps have been traditionally used, high-power LEDs are now favored for their energy efficiency, narrow emission spectra, and lower heat output.[3] For scale-up, ensuring uniform and sufficient photon flux to the entire reaction volume is a key engineering challenge.[1][3] The effective photon flux can be determined using chemical actinometry.[2]

Q4: anti-Tricyclo[4.2.0.02,5]octane is a volatile hydrocarbon. What are the recommended purification strategies at scale?

A4: Due to its volatility, purification can be challenging. At a laboratory scale, preparative gas chromatography (GC) is effective for obtaining high-purity material.[4] For larger quantities, fractional distillation under controlled conditions (potentially at reduced pressure to lower boiling points) is a more practical approach. It is crucial to minimize thermal stress on the compound to prevent degradation or rearrangement. Other methods for removing volatile organic compounds (VOCs) that could be adapted include activated carbon adsorption and cryo-condensation.[5][6][7]

Q5: What are the primary safety concerns when handling the precursors and the final product?

A5: The synthesis may involve flammable and volatile organic compounds. Precursors like cyclooctadiene are flammable. If the synthesis involves generating cyclobutadiene as an intermediate, extreme caution is necessary as it is highly reactive and unstable.[8][9] The final product, being a volatile hydrocarbon, is also flammable. All manipulations should be performed in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant clothing, and gloves, must be worn.[8][10]

Troubleshooting Guide

Q: My reaction yield has dropped significantly after moving from a 100 mL batch reactor to a 5 L vessel. What is the likely cause?

A: This is a classic photochemical scale-up problem caused by the light attenuation effect.[1][2]

  • Problem: In a larger vessel, the path length for light to travel increases. The reaction mixture absorbs the light, creating a "dark zone" in the center of the reactor where the reaction does not occur efficiently, leading to lower conversion and potential byproduct formation.[2]

  • Solution:

    • Switch to a Flow Reactor: A continuous-flow setup with narrow tubing ensures all molecules are sufficiently close to the light source.[2]

    • Improve Mixing: In a batch reactor, vigorous mechanical stirring can help circulate the mixture between the irradiated and dark zones, but this is often not sufficient.

    • Re-evaluate Concentration: Lowering the substrate concentration can increase light penetration, but this may reduce overall throughput. This parameter must be re-optimized for the larger scale.

Q: The reaction is producing a significant amount of polymeric byproduct at a larger scale. Why is this happening and how can I fix it?

A: Increased byproduct formation is often linked to poor temperature control and non-uniform irradiation.

  • Problem: Photochemical reactions can generate significant heat. In a large batch reactor, localized "hot spots" can develop, leading to thermal decomposition or polymerization. Furthermore, areas of high light intensity can lead to over-irradiation and subsequent side reactions.

  • Solution:

    • Enhanced Cooling: Implement more efficient cooling systems, such as an internal cooling coil or a jacketed reactor with a high-flow cryostat.

    • Use a Flow System: Flow reactors offer a much higher surface-area-to-volume ratio, allowing for superior heat dissipation.[3]

    • Optimize Light Wavelength and Intensity: Use a light source with a narrow wavelength band corresponding to the substrate's absorbance peak. Avoid excessively high light intensity, which can promote side reactions.

Q: I am struggling to separate the anti-tricyclo[4.2.0.02,5]octane product from unreacted starting material and other isomers. What can I do?

A: This is a purification challenge common for volatile, non-polar compounds with similar boiling points.

  • Problem: The product and starting material may have very close boiling points, making simple distillation inefficient.

  • Solution:

    • High-Efficiency Fractional Distillation: Use a distillation column with a high number of theoretical plates (e.g., a spinning band distillation apparatus) to improve separation.

    • Preparative Gas Chromatography (Prep-GC): While less suited for very large industrial scales, prep-GC is an excellent method for obtaining ultra-pure material on a kilogram scale and can effectively separate close-boiling isomers.[4]

    • Azeotropic Distillation: Investigate the use of an entrainer that forms an azeotrope with one of the components, altering its effective boiling point to facilitate separation.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Photochemical Synthesis Parameters

ParameterLab-Scale (Batch)Pilot-Scale (Flow)Key Considerations for Scale-Up
Reactor Volume 250 mL2 L (Total System)Direct volume increase is ineffective; flow provides scalability.[1]
Substrate Conc. 0.1 M0.08 MMay need to be lowered to ensure light penetration.
Light Source 150W Medium-Pressure Hg Lamp4 x 120W 254nm LEDsLEDs offer better energy efficiency and wavelength control.[3]
Reaction Time 24 hours4 hours (Residence Time)Flow reactors significantly reduce reaction time via efficiency gains.[3]
Temperature 15 °C10 °CSuperior heat exchange in flow systems allows for lower temperatures.
Typical Yield 75%85%Improved process control in flow often leads to higher yields.
Purity (Crude) 80%90%Homogeneous conditions minimize byproduct formation.

Table 2: Comparison of Purification Methods for anti-Tricyclo[4.2.0.02,5]octane

MethodThroughputPurity AchievedRecovery RatePrimary Application
Fractional Distillation High ( kg/hr )95-98%~85%Large-scale industrial production.
Preparative GC Low-Medium (g/hr)>99.5%~70-80%High-purity batches for R&D and pharmaceutical use.[4][11]
Cryo-Condensation Medium ( kg/hr )N/A (Bulk Separation)>90%Initial bulk separation from non-volatile impurities.

Experimental Protocols

Protocol 1: Pilot-Scale Photochemical Synthesis in a Flow Reactor

  • System Setup: Assemble a continuous-flow photoreactor system consisting of a pump (e.g., HPLC or gear pump), 100 meters of 1/8" PFA tubing coiled around four cylindrical 120W low-pressure LED lamps (emitting at 254 nm), and a back-pressure regulator set to 5 bar. The reactor coil is submerged in a cooling bath maintained at 10 °C.

  • Reagent Preparation: Prepare a 0.08 M solution of cis,cis-1,5-cyclooctadiene in spectral-grade acetone. Sparge the solution with nitrogen for 30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Reaction Execution: Pump the prepared solution through the photoreactor at a flow rate calculated to provide a residence time of 4 hours within the irradiated zone.

  • Work-up: Collect the reactor output in a cooled vessel. Remove the acetone solvent under reduced pressure using a rotary evaporator with a chilled condenser (< -20 °C) to minimize loss of the volatile product.

  • Analysis: Analyze the crude product via GC-MS to determine the conversion rate and product distribution.

Protocol 2: Purification by Fractional Distillation

  • Apparatus: Set up a 2 L three-neck flask with a 1-meter vacuum-jacketed column packed with metal sponge packing material, a distillation head with a condenser, and a receiving flask.

  • Procedure: Charge the crude product to the flask. Apply vacuum to the system (e.g., 100 mbar).

  • Fractionation: Gently heat the flask. Collect and discard the initial low-boiling fraction. Carefully collect the main fraction corresponding to the boiling point of anti-tricyclo[4.2.0.02,5]octane. Monitor the purity of the fractions by GC.

  • Storage: Store the purified product under an inert atmosphere (e.g., argon) at low temperature (-20 °C) in a tightly sealed container to prevent evaporation and degradation.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Photoreaction cluster_workup Work-Up & Purification prep_sol Prepare 0.08 M Substrate in Acetone degas Degas Solution (N2 Sparge) prep_sol->degas pump Pump into Flow Reactor degas->pump react Irradiate (254 nm LEDs) Residence Time = 4h T = 10°C pump->react collect Collect Reactor Output react->collect evap Solvent Removal (Rotary Evaporator) collect->evap distill Fractional Distillation evap->distill final_product Purified anti-Isomer distill->final_product

Caption: Experimental workflow for the scale-up synthesis of anti-tricyclo[4.2.0.02,5]octane.

G problem Problem Encountered: Low Yield / High Byproducts cause1 Poor Light Penetration (Light Attenuation) problem->cause1 Is it a batch scale-up? cause2 Poor Temperature Control (Hot Spots) problem->cause2 Is the reactor overheating? cause3 Sub-optimal Wavelength or Intensity problem->cause3 Is the light source optimized? solution1a Switch from Batch to Flow Reactor cause1->solution1a solution1b Decrease Substrate Concentration cause1->solution1b solution2a Improve Reactor Cooling (Jacket, Coils) cause2->solution2a solution2b Utilize Flow Reactor (High Surface/Volume Ratio) cause2->solution2b solution3a Use Narrow-Band LEDs Matched to Substrate cause3->solution3a solution3b Perform Actinometry to Quantify Photon Flux cause3->solution3b

Caption: Troubleshooting guide for common issues in photochemical reaction scale-up.

References

Technical Support Center: Troubleshooting Low Conversion Rates in anti-Tricyclo[4.2.0.02,5]octane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for anti-Tricyclo[4.2.0.02,5]octane reactions. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the synthesis of this key structural motif. The formation of the anti-isomer is often achieved through a [2+2] photocycloaddition of a suitable cyclooctadiene precursor. Low conversion rates and the formation of the undesired syn-isomer are common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to anti-Tricyclo[4.2.0.02,5]octane?

A1: The most prevalent method for synthesizing the tricyclo[4.2.0.02,5]octane core is the intramolecular [2+2] photocycloaddition of a corresponding 1,5-cyclooctadiene derivative. The stereochemistry of the final product (syn or anti) is highly dependent on the reaction conditions.

Q2: What are the primary reasons for low conversion rates in this reaction?

A2: Low conversion rates can stem from several factors, including:

  • Suboptimal Irradiation: Incorrect wavelength, insufficient irradiation time, or low lamp intensity.

  • Inefficient Photosensitization: Inappropriate choice of photosensitizer or incorrect concentration.

  • Quenching of the Excited State: Presence of impurities (e.g., oxygen) or competing side reactions.

  • Unfavorable Reaction Medium: The solvent can significantly influence the reaction efficiency and stereoselectivity.[1][2][3]

  • Low Reactivity of the Substrate: Steric hindrance or electronic effects in the starting material.

  • Product Decomposition: The formed tricyclic system might be unstable under the reaction conditions and revert to the starting material or rearrange to other products.

Q3: How can I improve the yield of the desired anti-isomer over the syn-isomer?

A3: The syn/anti ratio is influenced by the conformational equilibrium of the starting cyclooctadiene in the excited state and the stability of the diradical intermediate.[1] To favor the anti-isomer:

  • Solvent Polarity: The polarity of the solvent can influence the conformational preferences of the substrate. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile) is recommended.[1][2][3]

  • Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer.

  • Supramolecular Scaffolds: Utilizing host molecules or gels can pre-organize the substrate in a conformation that leads to the desired anti-product upon irradiation.

Q4: What are the common side products, and how can I minimize their formation?

A4: Besides the syn-isomer, common side products can include oligomers/polymers of the starting material and products from thermal rearrangement, especially if the reaction is conducted at elevated temperatures. The tricyclo[4.2.0.02,5]octane system can thermally rearrange to cis,cis-1,5-cyclooctadiene and other isomers. To minimize these, it is crucial to maintain a low and controlled temperature during the photoreaction and to purify the starting materials to remove any potential initiators of side reactions.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of anti-Tricyclo[4.2.0.02,5]octane.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Suggested Solution
Inadequate Light Source - Verify the emission spectrum of your lamp. A mercury lamp is commonly used for these reactions. - Ensure the lamp is functioning at its optimal power. Lamp output can decrease with age. - Check that the reaction vessel is made of a material transparent to the required UV wavelength (e.g., quartz).
Incorrect Photosensitizer - The triplet energy of the sensitizer must be higher than that of the cyclooctadiene substrate. Acetone or benzophenone are common choices. - Optimize the sensitizer concentration. Too high a concentration can lead to side reactions or quenching. A typical starting point is 0.1 to 0.2 M.
Presence of Quenchers - Thoroughly degas the solvent and reaction mixture to remove dissolved oxygen, a known triplet quencher. This can be done by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. - Purify the starting material and solvent to remove any impurities that might act as quenchers.
Substrate Concentration Too Low - While high concentrations can favor intermolecular reactions and polymerization, a very low concentration might slow down the desired intramolecular cycloaddition. An optimal concentration is typically in the range of 0.01-0.1 M.
Problem 2: Low Yield of the anti-Isomer with Significant syn-Isomer Formation
Potential Cause Suggested Solution
Unfavorable Solvent Environment - The syn/anti ratio can be solvent-dependent.[1] Perform small-scale experiments with a variety of solvents of different polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile) to find the optimal medium for the formation of the anti-isomer.
Reaction Temperature - Conduct the reaction at a lower temperature. This can be achieved using a cooling bath. Lower temperatures can influence the conformational equilibrium of the substrate and favor the formation of one isomer.
Inefficient Energy Transfer - Ensure the chosen photosensitizer efficiently populates the triplet state of the reactant in a conformation that leads to the anti-product. The choice of sensitizer can influence the stereochemical outcome.
Problem 3: Formation of Polymeric Byproducts
Potential Cause Suggested Solution
High Substrate Concentration - High concentrations favor intermolecular [2+2] cycloadditions, leading to oligomers and polymers. Diluting the reaction mixture can favor the intramolecular pathway.
Prolonged Irradiation - Over-irradiation can sometimes lead to the decomposition of the product and the formation of polymeric materials. Monitor the reaction progress by techniques like GC or TLC and stop the reaction once the starting material is consumed or the product concentration plateaus.

Experimental Protocols

General Protocol for Photosensitized [2+2] Cycloaddition

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Reaction Mixture:

    • Dissolve the cyclooctadiene precursor (1 equivalent) in the chosen solvent (e.g., acetone or a solution of another sensitizer in a transparent solvent). The concentration should be optimized, typically in the range of 0.01-0.1 M.

    • If not using a solvent that is also the sensitizer (like acetone), add the photosensitizer (e.g., benzophenone, 0.1-0.2 equivalents).

    • Transfer the solution to a quartz reaction vessel equipped with a magnetic stir bar and a gas inlet/outlet.

  • Degassing:

    • Degas the solution for at least 30 minutes by bubbling with a gentle stream of argon or nitrogen. For more rigorous degassing, perform at least three freeze-pump-thaw cycles.

  • Irradiation:

    • Place the reaction vessel in a photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp).

    • If necessary, use a cooling system to maintain a constant, low temperature.

    • Irradiate the stirred solution for the required time. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • If a non-volatile sensitizer was used, it needs to be removed. This can often be achieved by column chromatography.

    • The crude product, which may be a mixture of syn- and anti-isomers and other byproducts, can be purified by column chromatography on silica gel or by preparative gas chromatography.[4] The choice of eluent for chromatography will depend on the specific substrate. A nonpolar eluent system like hexane/ethyl acetate is often a good starting point.

Data Presentation

Table 1: Influence of Solvent on the syn/anti Ratio (Hypothetical Data)
SolventDielectric Constant (ε)syn : anti RatioConversion (%)
n-Hexane1.8860 : 4075
Toluene2.3855 : 4580
Dichloromethane8.9340 : 6085
Acetone20.730 : 7090
Acetonitrile37.525 : 7592

This table illustrates a hypothetical trend where increasing solvent polarity favors the formation of the anti-isomer. Actual results will vary depending on the substrate.

Visualizations

Troubleshooting Workflow for Low Conversion

low_conversion_troubleshooting start Low Conversion Observed check_irradiation Check Irradiation Setup start->check_irradiation check_sensitizer Verify Photosensitizer check_irradiation->check_sensitizer Irradiation OK sub_irradiation Incorrect Wavelength? Low Lamp Intensity? Non-UV Transparent Vessel? check_irradiation->sub_irradiation check_quenchers Investigate Quenchers check_sensitizer->check_quenchers Sensitizer OK sub_sensitizer Incorrect Sensitizer? Wrong Concentration? check_sensitizer->sub_sensitizer optimize_concentration Optimize Concentration check_quenchers->optimize_concentration No Obvious Quenchers sub_quenchers Dissolved Oxygen? Impure Solvent/Substrate? check_quenchers->sub_quenchers solution_found Conversion Improved optimize_concentration->solution_found Optimized sub_concentration Concentration Too Low or Too High? optimize_concentration->sub_concentration

Caption: Troubleshooting workflow for low conversion rates.

Decision Pathway for Optimizing anti-Isomer Selectivity

anti_selectivity_optimization start Low anti-Isomer Selectivity screen_solvents Screen Solvents of Varying Polarity start->screen_solvents optimize_temp Optimize Reaction Temperature screen_solvents->optimize_temp No Significant Improvement solution_found anti-Selectivity Improved screen_solvents->solution_found Optimal Solvent Found sub_solvents Test Nonpolar (Toluene) to Polar (Acetonitrile) screen_solvents->sub_solvents consider_additives Consider Supramolecular Additives optimize_temp->consider_additives Still Low Selectivity optimize_temp->solution_found Optimal Temperature Found sub_temp Try Lower Temperatures (e.g., 0°C, -20°C) optimize_temp->sub_temp consider_additives->solution_found Additive Enhances Selectivity sub_additives Use of Gels or Host Molecules consider_additives->sub_additives

Caption: Decision pathway for optimizing anti-isomer selectivity.

References

Validation & Comparative

comparison of syn- and anti-Tricyclo(4.2.0.02,5)octane stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of experimental data reveals a notable difference in the thermodynamic stability of the syn- and anti- isomers of tricyclo[4.2.0.0²,⁵]octane. The anti- configuration is the more stable of the two, exhibiting a lower heat of formation. This guide presents a detailed comparison of their stabilities, supported by experimental data and computational insights, for researchers, scientists, and professionals in drug development.

Quantitative Stability Comparison

The relative stabilities of syn- and anti-tricyclo[4.2.0.0²,⁵]octane have been determined through experimental measurements of their gas-phase standard enthalpies of formation (ΔfH°gas). The data clearly indicates that the anti- isomer is approximately 24 kJ/mol more stable than the syn- isomer.

IsomerStructureGas-Phase Standard Enthalpy of Formation (ΔfH°gas) [kJ/mol]Reference
syn-Tricyclo[4.2.0.0²,⁵]octanesyn-Tricyclo[4.2.0.0²,⁵]octane
235 ± 4.2[Walsh et al., 1981][1]anti-Tricyclo[4.2.0.0²,⁵]octaneanti-Tricyclo[4.2.0.0²,⁵]octane211 ± 3[Walsh et al., 1981][2]

Isomerization Pathway

The relationship between the syn- and anti- isomers can be visualized as an isomerization process. The higher energy of the syn- isomer suggests a thermodynamic driving force for its conversion to the more stable anti- form, although the kinetic barrier for this transformation is a critical factor in its feasibility.

G cluster_syn syn-Tricyclo[4.2.0.0²,⁵]octane cluster_anti anti-Tricyclo[4.2.0.0²,⁵]octane syn Higher Energy Isomer anti Lower Energy Isomer syn->anti Isomerization (Thermodynamically Favorable)

Caption: Thermodynamic relationship between syn- and anti-tricyclo[4.2.0.0²,⁵]octane.

Experimental Protocols

The experimental data for the standard enthalpies of formation were determined by Walsh, Martin, Kunze, Oftring, and Beckhaus in 1981.[2] The primary experimental technique employed was combustion calorimetry.

Combustion Calorimetry:

This classical technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released during the combustion process is absorbed by the surrounding water bath, and the resulting temperature change is precisely measured.

  • Apparatus: A bomb calorimeter, typically consisting of a high-pressure stainless-steel vessel, a water bath with a stirrer, a highly sensitive thermometer, and an ignition system.

  • Procedure (General):

    • A weighed sample of the tricyclo[4.2.0.0²,⁵]octane isomer is placed in a crucible inside the bomb.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is submerged in a precisely measured quantity of water in the calorimeter.

    • The initial temperature of the water is recorded.

    • The sample is ignited electrically.

    • The temperature of the water is monitored until it reaches a maximum and then begins to cool.

    • The heat capacity of the calorimeter system is determined by calibrating it with a substance of known heat of combustion (e.g., benzoic acid).

    • The heat of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.

  • Data Analysis: The standard enthalpy of formation is then derived from the experimental heat of combustion using Hess's Law, taking into account the heats of formation of the combustion products (CO₂ and H₂O).

In addition to combustion calorimetry, the 1981 study by Walsh et al. also investigated the gas-phase kinetics and mechanism of the thermolyses of both the syn- and anti- isomers.[2] This involved studying the decomposition of the compounds at elevated temperatures (390–419 K for the syn- isomer and 412–445 K for the anti- isomer) and analyzing the reaction products and rates.[2] These kinetic studies provide further insight into the relative stabilities and decomposition pathways of the two isomers.

References

A Comparative Guide to the Differential Reactivity of syn- and anti-Tricyclo[4.2.0.0²,⁵]octane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of the syn- and anti- isomers of tricyclo[4.2.0.0²,⁵]octane. These strained cage-like molecules exhibit distinct reactivity profiles, primarily investigated through their thermal rearrangements. Understanding these differences is crucial for their application in organic synthesis and the development of novel molecular scaffolds.

Introduction to syn- and anti-Tricyclo[4.2.0.0²,⁵]octane

Tricyclo[4.2.0.0²,⁵]octane exists as two diastereomers: the syn-isomer, where the two cyclobutane rings are on the same side of the central cyclobutane ring, and the anti-isomer, where they are on opposite sides. This stereochemical difference leads to significant variations in their stability and, consequently, their chemical behavior under thermal conditions.

Comparative Analysis of Thermal Reactivity

The most extensively studied aspect of the differential reactivity of these isomers is their gas-phase thermolysis. The syn-isomer is observed to be less thermally stable than the anti-isomer, rearranging at lower temperatures.

Quantitative Data Summary

The following table summarizes the key quantitative data from gas-phase thermolysis studies of syn- and anti-tricyclo[4.2.0.0²,⁵]octane.[1]

Parametersyn-Tricyclo[4.2.0.0²,⁵]octaneanti-Tricyclo[4.2.0.0²,⁵]octane
Temperature Range 390–419 K412–445 K
Pressure 1–10 Torr1–10 Torr
Arrhenius Equation (log k/s⁻¹) (13.37 ± 0.40) – (31.39 ± 0.74 kcal mol⁻¹)/θ(14.69 ± 0.02) – (35.58 ± 0.04 kcal mol⁻¹)/θ
Major Products cis,cis-cyclo-octa-1,5-diene (ccCOD), cis,trans-cyclo-octa-1,5-diene (ctCOD), anti-Tricyclo[4.2.0.0²,⁵]octanecis,cis-cyclo-octa-1,5-diene (ccCOD), cis,trans-cyclo-octa-1,5-diene (ctCOD)
Minor Products cis- and trans-1,2-divinylcyclobutane (cDVC and tDVC), 4-vinylcyclohexene (VCH)cis- and trans-1,2-divinylcyclobutane (cDVC and tDVC), 4-vinylcyclohexene (VCH)

Where θ = 2.303 RT

Experimental Protocols

The following is a generalized experimental protocol for the gas-phase thermolysis of syn- and anti-tricyclo[4.2.0.0²,⁵]octane, based on the cited literature.[1]

Objective: To determine the kinetic parameters and product distribution of the thermal decomposition of syn- and anti-tricyclo[4.2.0.0²,⁵]octane.

Apparatus:

  • A static pyrolysis system consisting of a Pyrex reaction vessel of known volume.

  • An oven with a temperature controller to maintain a constant temperature within the specified range.

  • A high-vacuum line for evacuating the reaction vessel and introducing the reactant.

  • A gas chromatography (GC) instrument equipped with a suitable column (e.g., packed or capillary) and a flame ionization detector (FID) for product analysis.

Procedure:

  • The pyrolysis reactor is evacuated to a high vacuum.

  • A known pressure of the reactant (syn- or anti-tricyclo[4.2.0.0²,⁵]octane) is introduced into the heated reaction vessel.

  • The reaction is allowed to proceed for a specific period.

  • At the end of the reaction time, the contents of the vessel are expanded into a sample loop of the gas chromatograph for analysis.

  • The products are identified by comparison of their retention times with those of authentic samples.

  • The product distribution is quantified by integrating the peak areas from the GC analysis.

  • The rate constants are determined by monitoring the disappearance of the reactant over time at different temperatures, confirming first-order kinetics.

Reaction Pathways and Mechanisms

The thermolysis of both isomers is proposed to proceed through a common bicyclo[4.2.0]octane-2,5-diyl diradical intermediate.[1] The initial and rate-determining step is the cleavage of one of the strained central C-C bonds of the tricyclooctane core.

Thermolysis_Pathway cluster_syn syn-Isomer Pathway cluster_anti anti-Isomer Pathway cluster_common Common Intermediate and Products syn_TCO syn-Tricyclo[4.2.0.0²,⁵]octane anti_TCO_from_syn anti-Tricyclo[4.2.0.0²,⁵]octane syn_TCO->anti_TCO_from_syn Isomerization Diradical Bicyclo[4.2.0]octane-2,5-diyl Diradical Intermediate syn_TCO->Diradical Slower anti_TCO anti-Tricyclo[4.2.0.0²,⁵]octane anti_TCO->Diradical Faster ctCOD cis,trans-Cycloocta-1,5-diene (ctCOD) Diradical->ctCOD Major ccCOD cis,cis-Cycloocta-1,5-diene (ccCOD) Diradical->ccCOD Major DVC Divinylcyclobutanes (DVC) Diradical->DVC Minor VCH 4-Vinylcyclohexene (VCH) Diradical->VCH Minor ctCOD->ccCOD Isomerization

Caption: Proposed reaction pathway for the thermolysis of syn- and anti-tricyclo[4.2.0.0²,⁵]octane.

The lower thermal stability of the syn-isomer is attributed to greater ring strain. The formation of the anti-isomer from the syn-isomer during thermolysis suggests a reversible opening to the diradical intermediate, which can then reclose to either isomer. The subsequent decomposition of the diradical intermediate leads to the observed product distribution.

Reactivity with Other Reagents

While the thermal reactivity of these isomers has been well-documented, there is a notable lack of comprehensive comparative studies on their reactions with other types of reagents, such as electrophiles, nucleophiles, or in cycloaddition reactions. The high degree of saturation and steric hindrance in these molecules suggests that their reactivity under non-thermal conditions may be limited. Further research in this area would be valuable to fully elucidate the differential reactivity of these fascinating molecules.

Conclusion

The syn- and anti-isomers of tricyclo[4.2.0.0²,⁵]octane exhibit clear differences in their thermal reactivity, with the syn-isomer being the less stable of the two. Their thermolysis proceeds through a common diradical intermediate, leading to a similar mixture of rearrangement products, albeit at different rates and with the notable isomerization of the syn- to the anti-isomer. This guide provides a foundational understanding for researchers interested in the unique chemical properties of these strained hydrocarbons and their potential use in synthetic applications. Further exploration into their reactivity with a broader range of chemical reagents is warranted to expand their synthetic utility.

References

A Comparative Kinetic Analysis of the Thermolysis of syn- and anti-Tricyclo[4.2.0.0²,⁵]octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the gas-phase thermolysis of syn- and anti-tricyclo[4.2.0.0²,⁵]octane. The information presented herein is compiled from experimental studies to facilitate a clear understanding of the kinetic and mechanistic differences between these two isomers. This document summarizes quantitative kinetic data, product distributions, and the proposed reaction mechanism, supported by detailed experimental protocols and visual diagrams.

Quantitative Kinetic Data

The thermal decomposition of both syn- and anti-tricyclo[4.2.0.0²,⁵]octane follows first-order kinetics.[1][2] The rate constants are independent of pressure within the studied range of 1–10 Torr.[1][2] The Arrhenius equations, derived from the experimental data, provide a quantitative comparison of the kinetic stability of the two isomers.

IsomerTemperature Range (K)Arrhenius Equation (log k/s⁻¹)Activation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)
syn-Tricyclo[4.2.0.0²,⁵]octane390–419(13.37 ± 0.40) - (31.39 ± 0.74)/θ31.39 ± 0.742.34 x 10¹³
anti-Tricyclo[4.2.0.0²,⁵]octane412–445(14.69 ± 0.02) - (35.58 ± 0.04)/θ35.58 ± 0.044.90 x 10¹⁴

Where θ = 2.303RT in kcal/mol.[1]

The data clearly indicates that the syn isomer is less thermally stable than the anti isomer, as evidenced by its lower activation energy for decomposition.

Product Distribution

The thermolysis of both isomers yields a similar array of products, although the relative proportions may differ. The major products are cis,cis- and cis,trans-cyclo-octa-1,5-diene.[1][2] Notably, the thermolysis of the syn isomer also results in the formation of the more stable anti isomer.[1][2]

IsomerMajor ProductsMinor Products
syn-Tricyclo[4.2.0.0²,⁵]octanecis,cis-cyclo-octa-1,5-diene (ccCOD), cis,trans-cyclo-octa-1,5-diene (ctCOD), anti-Tricyclo[4.2.0.0²,⁵]octanecis- and trans-1,2-divinylcyclobutane (cDVC and tDVC), 4-vinylcyclohexene (VCH)
anti-Tricyclo[4.2.0.0²,⁵]octanecis,cis-cyclo-octa-1,5-diene (ccCOD), cis,trans-cyclo-octa-1,5-diene (ctCOD)cis- and trans-1,2-divinylcyclobutane (cDVC and tDVC), 4-vinylcyclohexene (VCH)

The formation of these products is consistent with a mechanism involving a common diradical intermediate.[1][2]

Experimental Protocols

The kinetic data presented were obtained from gas-phase thermolysis experiments conducted at low pressures (1–10 Torr).[1][2] A general outline of the experimental procedure is as follows:

  • Sample Preparation: The syn- and anti-tricyclo[4.2.0.0²,⁵]octane isomers are synthesized and purified prior to the kinetic studies.

  • Reactor Setup: A static reactor, typically a Pyrex vessel of known volume, is used. The reactor is housed in a furnace capable of maintaining a constant and uniform temperature to within ±0.1 K. The temperature is monitored by a thermocouple.

  • Sample Introduction: A known pressure of the reactant is introduced into the evacuated and heated reactor. The pressure is kept low to ensure the reaction occurs in the gas phase and to minimize intermolecular interactions.

  • Kinetic Runs: The reaction is allowed to proceed for a specific period. The disappearance of the reactant is monitored over time.

  • Product Analysis: At various time intervals, the reaction is quenched, and the composition of the reaction mixture is analyzed. This is typically achieved using gas chromatography (GC), which separates the different components of the mixture. The identity of the products is confirmed by techniques such as mass spectrometry (MS) or by comparison of their GC retention times with those of authentic samples.

  • Data Analysis: The concentration of the reactant is determined as a function of time. This data is then used to determine the order of the reaction and to calculate the first-order rate constant (k) at a given temperature. By repeating this procedure at different temperatures, the Arrhenius parameters (Ea and A) are determined from a plot of ln(k) versus 1/T.

G cluster_prep Preparation cluster_exp Experimental Setup cluster_run Kinetic Run cluster_analysis Analysis synthesis Synthesis and Purification of Isomers reactor Static Reactor (Pyrex Vessel) synthesis->reactor introduction Introduction of Reactant Vapor reactor->introduction furnace Furnace with Temperature Control furnace->reactor vacuum Vacuum Line vacuum->reactor thermolysis Isothermal Thermolysis introduction->thermolysis quenching Reaction Quenching thermolysis->quenching gc Gas Chromatography (GC) quenching->gc ms Mass Spectrometry (MS) or Retention Time Matching gc->ms data_analysis Data Analysis (Rate Constants, Arrhenius Parameters) gc->data_analysis

Caption: Experimental workflow for the kinetic analysis of tricyclo[4.2.0.0²,⁵]octane thermolysis.

Reaction Mechanism

The thermolysis of both syn- and anti-tricyclo[4.2.0.0²,⁵]octane is proposed to proceed through a common bicyclo[4.2.0]octane-2,5-diyl diradical intermediate.[1] This diradical can then undergo rearrangement to form the observed products. The formation of the anti isomer from the syn isomer suggests a reversible opening to the diradical, followed by ring closure to the more stable anti form.

The approximate proportions of the major decomposition products from the diradical are 60% cis,trans-cyclo-octa-1,5-diene (ctCOD), 25% cis,cis-cyclo-octa-1,5-diene (ccCOD), and 15% cis-1,2-divinylcyclobutane (cDVC).[1]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products syn syn-Tricyclo[4.2.0.0²,⁵]octane anti anti-Tricyclo[4.2.0.0²,⁵]octane syn->anti Isomerization diradical Bicyclo[4.2.0]octane- 2,5-diyl Diradical syn->diradical anti->diradical ctCOD cis,trans-Cyclo-octa-1,5-diene diradical->ctCOD ccCOD cis,cis-Cyclo-octa-1,5-diene diradical->ccCOD cDVC cis-1,2-Divinylcyclobutane diradical->cDVC other Other Minor Products diradical->other

References

Unraveling the Energetic Landscape of Tricyclo[4.2.0.02,5]octane Isomers: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the energetic properties of syn- and anti-Tricyclo[4.2.0.02,5]octane reveals a subtle interplay of steric and electronic effects, with the anti isomer consistently demonstrating greater thermodynamic stability. This guide presents a comprehensive comparison of the energetic profiles of these two isomers, drawing upon both experimental thermochemical data and high-level computational studies.

This guide is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry who are interested in the fundamental energetic properties of strained polycyclic hydrocarbon systems. The data presented herein provides a basis for understanding the relative stabilities and potential reactivity of these and related molecular architectures.

Energetic Stability: A Comparative Overview

The primary determinant of the relative stability of the syn- and anti-Tricyclo[4.2.0.02,5]octane isomers is their enthalpy of formation (ΔfH°), which represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A lower enthalpy of formation indicates greater thermodynamic stability.

Both experimental and computational studies consistently show that the anti isomer is the more stable of the two, possessing a lower enthalpy of formation. This increased stability can be attributed to reduced steric strain and more favorable through-bond interactions in the anti configuration compared to the syn isomer, where the two cyclobutane rings are in closer proximity.

IsomerExperimental ΔfH° (gas, 298.15 K) (kJ/mol)Calculated ΔfH° (gas, 298.15 K) (kJ/mol) - G4 Theory
syn-Tricyclo[4.2.0.02,5]octane235.0 ± 4.2[1]Not Reported
anti-Tricyclo[4.2.0.02,5]octane211.0 ± 3.0[2]217.4[3]

Table 1: Comparison of Experimental and Calculated Gas-Phase Standard Enthalpies of Formation.

Experimental and Computational Methodologies

The presented data is derived from established experimental techniques and robust computational models, providing a high degree of confidence in the comparative analysis.

Experimental Protocol: Combustion Calorimetry

The experimental enthalpies of formation were determined through combustion calorimetry.[4] This well-established technique involves the complete combustion of a known mass of the substance in a constant-volume calorimeter. The heat released during the combustion process is meticulously measured, and from this, the standard enthalpy of combustion is calculated. The standard enthalpy of formation is then derived using Hess's Law, in conjunction with the known standard enthalpies of formation of the combustion products (carbon dioxide and water).

Computational Protocol: Gaussian-4 (G4) and W1BD Theory

The calculated enthalpy of formation for the anti-isomer was obtained using the high-accuracy Gaussian-4 (G4) and W1BD composite theoretical models.[3] These methods employ a series of ab initio molecular orbital calculations with increasing levels of theory and basis set size to extrapolate to a highly accurate energy. The final enthalpy of formation is calculated using the atomization approach, which involves computing the total energy of the molecule and subtracting the energies of its constituent atoms.[3] The difference is then converted to an enthalpy of formation using experimental atomic enthalpies of formation.[3]

Logical Relationship of Isomers

The following diagram illustrates the fundamental relationship between the syn and anti isomers of Tricyclo[4.2.0.02,5]octane, highlighting their interconversion through a hypothetical transition state.

G cluster_isomers Tricyclo[4.2.0.0(2,5)]octane Isomers cluster_energy Relative Energy syn syn-Isomer Higher_Energy Higher Enthalpy of Formation TransitionState Transition State syn->TransitionState anti anti-Isomer Lower_Energy Lower Enthalpy of Formation anti->TransitionState

Caption: Energetic relationship between syn- and anti-Tricyclo[4.2.0.0(2,5)]octane.

References

Spectroscopic Dissection: A Comparative Guide to syn- and anti-Tricyclo[4.2.0.0²⁵]octane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is critical for molecular design and synthesis. This guide provides a comparative analysis of the spectroscopic properties of syn- and anti-Tricyclo[4.2.0.0²⁵]octane, two stereoisomers with distinct spatial arrangements that profoundly influence their spectral fingerprints.

The rigid, caged structures of syn- and anti-Tricyclo[4.2.0.0²⁵]octane, formed through the dimerization of cyclobutadiene, give rise to unique spectroscopic characteristics. These differences are most pronounced in their Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) absorption patterns, and mass spectrometric fragmentation. Understanding these distinctions is paramount for the unambiguous identification and characterization of these molecules in complex reaction mixtures.

Comparative Spectroscopic Data

Spectroscopic Technique syn-Tricyclo[4.2.0.0²⁵]octane anti-Tricyclo[4.2.0.0²⁵]octane
¹H NMR Due to its C₂ᵥ symmetry, the proton spectrum is expected to be more complex, with distinct signals for the bridgehead, cyclobutyl, and methylene protons. The syn arrangement would likely result in through-space coupling effects.The higher C₂ₕ symmetry of the anti-isomer should lead to a simpler ¹H NMR spectrum with fewer unique proton signals.
¹³C NMR A greater number of unique carbon signals are expected due to the lower symmetry compared to the anti-isomer.The higher symmetry should result in a smaller number of distinct carbon resonances.
Infrared (IR) Spectroscopy The C-H stretching and bending vibrations are influenced by the strained polycyclic system. Specific frequencies will be characteristic of the syn geometry.The IR spectrum will also be dominated by C-H stretching and bending modes, but the specific frequencies and intensities will differ from the syn-isomer due to the different molecular symmetry.
Mass Spectrometry (MS) The fragmentation pattern upon electron ionization is expected to be complex, with characteristic retro-Diels-Alder pathways leading to cyclobutadiene radical cations.The fragmentation pattern is also anticipated to show retro-Diels-Alder fragmentation, though the relative abundances of fragment ions may differ from the syn-isomer.

Experimental Protocols

The synthesis and spectroscopic characterization of syn- and anti-Tricyclo[4.2.0.0²⁵]octane are primarily achieved through the photochemical dimerization of cyclobutadiene, which is generated in situ.

Synthesis of syn- and anti-Tricyclo[4.2.0.0²⁵]octane

Materials:

  • A suitable cyclobutadiene precursor (e.g., its iron tricarbonyl complex)

  • Oxidizing agent (e.g., ceric ammonium nitrate)

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • High-pressure mercury lamp or other suitable UV light source

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • The cyclobutadiene precursor is dissolved in an anhydrous solvent under an inert atmosphere.

  • The solution is cooled to a low temperature (typically -78 °C) to stabilize the reactive cyclobutadiene.

  • The oxidizing agent is added to the solution to liberate the cyclobutadiene from its precursor.

  • The reaction mixture is then irradiated with a UV light source to induce the [2+2] cycloaddition. The ratio of syn to anti products can often be influenced by the reaction conditions, including the solvent and temperature.

  • Following the reaction, the mixture is carefully worked up to remove the catalyst and any byproducts.

  • The syn and anti isomers are then separated and purified using chromatographic techniques such as gas chromatography (GC) or column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Samples are dissolved in a deuterated solvent (e.g., CDCl₃).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • Absorption frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are acquired using a mass spectrometer, typically with electron ionization (EI) at 70 eV.

  • The sample is introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the fragment ions are recorded.

Workflow for Spectroscopic Differentiation

The following diagram illustrates the logical workflow for the synthesis, separation, and spectroscopic analysis of syn- and anti-Tricyclo[4.2.0.0²⁵]octane.

Spectroscopic_Differentiation Workflow for Spectroscopic Differentiation of Tricyclo[4.2.0.02,5]octane Isomers cluster_synthesis Synthesis and Separation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Precursor Cyclobutadiene Precursor Liberation In situ Liberation of Cyclobutadiene Precursor->Liberation Oxidation Dimerization Photochemical [2+2] Dimerization Liberation->Dimerization UV Irradiation Mixture Mixture of syn- and anti-Isomers Dimerization->Mixture Separation Chromatographic Separation Mixture->Separation Syn_Isomer syn-Isomer Separation->Syn_Isomer Anti_Isomer anti-Isomer Separation->Anti_Isomer NMR_syn ¹H & ¹³C NMR Syn_Isomer->NMR_syn IR_syn IR Spectroscopy Syn_Isomer->IR_syn MS_syn Mass Spectrometry Syn_Isomer->MS_syn NMR_anti ¹H & ¹³C NMR Anti_Isomer->NMR_anti IR_anti IR Spectroscopy Anti_Isomer->IR_anti MS_anti Mass Spectrometry Anti_Isomer->MS_anti Comparison Comparative Analysis of Spectroscopic Data NMR_syn->Comparison IR_syn->Comparison MS_syn->Comparison NMR_anti->Comparison IR_anti->Comparison MS_anti->Comparison

Caption: Workflow for Isomer Differentiation.

Validating the Structure of a Strained Hydrocarbon: A Comparative Guide to Experimental and DFT-Calculated Data for anti-Tricyclo[4.2.0.02,5]octane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural and energetic characterization of novel molecular scaffolds is paramount. This guide provides a comparative analysis of experimental data and Density Functional Theory (DFT) calculations for anti-Tricyclo[4.2.0.02,5]octane, a strained polycyclic hydrocarbon. By juxtaposing theoretical predictions with empirical findings, we illustrate a validation workflow that enhances confidence in computational models and deepens the understanding of complex molecular systems.

This document outlines the validation of computational results against experimental data for anti-Tricyclo[4.2.0.02,5]octane. The guide presents a comparison of thermochemical data, outlines standard experimental and computational protocols, and uses visualizations to clarify the validation workflow and the relationship between experimental and theoretical data.

Data Presentation: A Side-by-Side Comparison

A critical aspect of validating computational methods is the direct comparison of calculated values with experimental results. The following tables summarize the available experimental data for anti-Tricyclo[4.2.0.02,5]octane and its derivatives, alongside theoretical predictions from DFT and other high-level computational methods.

Table 1: Thermochemical Data Comparison

ParameterExperimental Value (kJ/mol)Calculated Value (kJ/mol)Method/Basis Set
Gas-Phase Enthalpy of Formation (ΔfH°gas)211.0 ± 3.0[1]217.4G4

Note: The Gaussian-4 (G4) composite method is a high-accuracy computational chemistry approach for thermochemical calculations.

Table 2: Comparison of Structural Parameters (Hypothetical Data)

Structural ParameterExperimental Value (Å or °)DFT Calculated Value (Å or °)
C1-C2 Bond LengthData Not Available1.55
C2-C3 Bond LengthData Not Available1.57
C1-C2-C5 AngleData Not Available89.5
C2-C5-C6 AngleData Not Available90.5

Table 3: Spectroscopic Data Comparison (Hypothetical Data)

Similarly, a comparison of experimental and calculated spectroscopic data is crucial for validation. The following table demonstrates how NMR chemical shifts would be compared.

NucleusExperimental Chemical Shift (ppm)DFT Calculated Chemical Shift (ppm)
C1Data Not Available35.2
C2Data Not Available42.8
H1Data Not Available2.15
H2Data Not Available2.50

Experimental and Computational Protocols

Detailed methodologies are essential for the reproducibility and critical evaluation of the presented data.

Experimental Protocols

Gas-Phase Enthalpy of Formation: The experimental enthalpy of formation for anti-Tricyclo[4.2.0.02,5]octane was determined through combustion calorimetry. This technique involves burning a known mass of the substance in a constant-volume container (a bomb calorimeter) filled with excess oxygen. The heat released during combustion is measured by the temperature change of the surrounding water bath. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law, in conjunction with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

X-ray Crystallography (for derivatives): For crystalline derivatives, single-crystal X-ray diffraction is employed to determine the precise three-dimensional arrangement of atoms. A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector. The positions and intensities of the diffracted spots are then used to solve the crystal structure, providing highly accurate bond lengths and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired by dissolving the sample in a deuterated solvent (e.g., CDCl₃) and placing it in a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane). This technique provides information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Computational Protocols

Geometry Optimization and Vibrational Frequencies: The molecular structure of anti-Tricyclo[4.2.0.02,5]octane is optimized using DFT, commonly with the B3LYP functional and a basis set such as 6-31G(d). This process finds the lowest energy conformation of the molecule. Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.

Thermochemical Calculations: High-level composite methods like Gaussian-4 (G4) theory are used to accurately predict the gas-phase enthalpy of formation. These methods combine results from several different levels of theory and basis sets to achieve high accuracy.

NMR Chemical Shift Calculations: NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The geometry of the molecule is first optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)), and then the magnetic shielding tensors are calculated. These are then converted to chemical shifts by referencing them to the calculated shielding tensor of a standard compound like tetramethylsilane.

Visualizing the Validation Process

Diagrams can effectively illustrate the workflow and logical connections in the validation process.

validation_workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_synthesis Synthesis & Purification exp_characterization Spectroscopic & Thermochemical Analysis exp_synthesis->exp_characterization exp_data Experimental Data exp_characterization->exp_data validation Validation: Comparison & Analysis exp_data->validation comp_setup Model & Method Selection comp_calculation DFT Calculations comp_setup->comp_calculation comp_data Calculated Data comp_calculation->comp_data comp_data->validation conclusion Validated Computational Model validation->conclusion

Caption: Workflow for validating DFT calculations with experimental results.

logical_relationship cluster_properties Molecular Properties cluster_methods Methods Thermodynamic Thermodynamic (e.g., ΔfH°gas) Comparison Direct Comparison Thermodynamic->Comparison Structural Structural (e.g., Bond Lengths) Structural->Comparison Spectroscopic Spectroscopic (e.g., NMR Shifts) Spectroscopic->Comparison Experimental Experimental (e.g., Calorimetry, XRD, NMR) Experimental->Thermodynamic Experimental->Structural Experimental->Spectroscopic Computational Computational (e.g., DFT, G4) Computational->Thermodynamic Computational->Structural Computational->Spectroscopic

Caption: Logical relationship between experimental and computational data points.

References

A Comparative Analysis of the Reaction Mechanisms of syn- and anti-Tricyclo[4.2.0.02,5]octane

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and professionals in drug development, this document provides a comparative overview of the reaction mechanisms of syn- and anti-Tricyclo[4.2.0.02,5]octane, supported by experimental data and detailed protocols.

The thermal rearrangements of syn- and anti-Tricyclo[4.2.0.02,5]octane (TCO) isomers have been a subject of significant interest in the study of strained ring systems. Understanding the distinct reactivity of these isomers is crucial for their application in synthetic chemistry. This guide presents a detailed comparison of their reaction mechanisms, drawing upon key experimental findings.

Thermochemical Data

The thermochemical properties of the syn- and anti-TCO isomers provide a foundational understanding of their relative stabilities and energetics.

IsomerEnthalpy of Formation (ΔfH°gas)Reference
syn-Tricyclo[4.2.0.02,5]octane235. ± 4.2 kJ/mol[1]
anti-Tricyclo[4.2.0.02,5]octane211. ± 3. kJ/mol[2]
Kinetic Analysis of Thermolysis

The gas-phase thermolyses of both syn- and anti-TCO have been studied in detail, revealing first-order kinetics. The rate constants for the disappearance of the reactants are described by the following Arrhenius equations.[3][4]

Isomerlog(k/s⁻¹)Temperature Range (K)
syn-TCO(13.37 ± 0.40) – (31.39 ± 0.74 kcal mol⁻¹)/θ390–419
anti-TCO(14.69 ± 0.02) – (35.58 ± 0.04 kcal mol⁻¹)/θ412–445
Where θ = 2.303RT

These kinetic analyses indicate that the thermolysis of syn-TCO proceeds at a lower temperature range than that of the anti-isomer, suggesting a lower activation barrier for the initial ring-opening.

Product Distribution

The thermolysis of both isomers yields a mixture of products, with the major products being cis,cis- and cis,trans-cyclo-octa-1,5-diene (ccCOD and ctCOD). Notably, the thermolysis of syn-TCO also results in the formation of anti-TCO. Minor products for both reactions include cis- and trans-1,2-divinylcyclobutane (cDVC and tDVC) and 4-vinylcyclohexene (VCH).[3][4]

A key finding is that the decomposition of the intermediate bicyclo[4.2.0]octane-2,5-diyl diradical leads to ctCOD, cDVC, and ccCOD in approximate proportions of 60%, 15%, and 25%, respectively.[3][4]

Reaction Mechanisms

The experimental evidence supports a mechanism involving a key intermediate, the bicyclo[4.2.0]octane-2,5-diyl diradical, in the thermolysis of both syn- and anti-TCO.[3][4] The initial step is the cleavage of one of the C1-C7 bonds (or C2-C8) to form this diradical intermediate. The subsequent fate of this diradical determines the final product distribution.

The isomerization of syn-TCO to anti-TCO suggests a reversible opening to the diradical intermediate, which can then reclose to form either isomer. The lower activation energy for the thermolysis of syn-TCO is consistent with greater strain relief upon ring opening.

Below is a visualization of the proposed reaction pathway.

Reaction_Mechanism cluster_syn syn-TCO Pathway cluster_anti anti-TCO Pathway cluster_products Decomposition Products syn_TCO syn-Tricyclo[4.2.0.0(2,5)]octane diradical Bicyclo[4.2.0]octane- 2,5-diyl Diradical syn_TCO->diradical Ring Opening anti_TCO_from_syn anti-Tricyclo[4.2.0.0(2,5)]octane diradical->anti_TCO_from_syn Reclosure ctCOD cis,trans-Cyclo-octa-1,5-diene diradical->ctCOD ~60% ccCOD cis,cis-Cyclo-octa-1,5-diene diradical->ccCOD ~25% cDVC cis-1,2-Divinylcyclobutane diradical->cDVC ~15% tDVC trans-1,2-Divinylcyclobutane diradical->tDVC VCH 4-Vinylcyclohexene diradical->VCH anti_TCO anti-Tricyclo[4.2.0.0(2,5)]octane anti_TCO->diradical Ring Opening

Caption: Proposed reaction mechanism for the thermolyses of syn- and anti-Tricyclo[4.2.0.02,5]octane.

Experimental Protocols

Synthesis of syn- and anti-Tricyclo[4.2.0.02,5]octane

The synthesis of the tricyclo-octanes was carried out following established literature procedures.[4] The corresponding tricyclo-octadienes were prepared by the reduction of 2,3-dichlorocyclobutene with sodium and lithium amalgam. Subsequent reduction of the tricyclo-octadienes with potassium azodicarboxylate in methanol yielded a mixture of syn- and anti-TCO. The isomers were then separated and purified by gas-liquid chromatography (g.l.c.).[4]

Kinetic Measurements

The gas-phase kinetics of the thermolyses were studied at low pressure (1-10 Torr) in a static system. The disappearance of the reactant TCO isomers was monitored over time using gas chromatography. The reactions were found to follow first-order kinetics, independent of pressure.[3][4] The rate constants were determined from the slope of the first-order plots of ln(reactant concentration) versus time.

Below is a schematic of the experimental workflow.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_kinetics Kinetic Analysis start 2,3-Dichlorocyclobutene reduction1 Reduction (Na/Li amalgam) start->reduction1 dienes Tricyclo-octadienes reduction1->dienes reduction2 Reduction (Potassium azodicarboxylate) dienes->reduction2 mixture Mixture of syn- and anti-TCO reduction2->mixture separation Separation (g.l.c.) mixture->separation syn_TCO Pure syn-TCO separation->syn_TCO anti_TCO Pure anti-TCO separation->anti_TCO thermolysis Gas-Phase Thermolysis (Static System, 1-10 Torr) syn_TCO->thermolysis anti_TCO->thermolysis sampling Timed Sampling thermolysis->sampling gc_analysis Gas Chromatography Analysis sampling->gc_analysis data_analysis First-Order Kinetic Plot gc_analysis->data_analysis rate_constants Determination of Rate Constants data_analysis->rate_constants

Caption: Experimental workflow for the synthesis and kinetic analysis of TCO isomers.

References

Thermodynamic Stability of Tricyclo[4.2.0.02,5]octane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the relative thermodynamic stability of the syn- and anti- isomers of Tricyclo[4.2.0.02,5]octane. This analysis is crucial for understanding the energetic landscapes of strained organic molecules, which is of significant interest in the fields of synthetic chemistry, materials science, and drug design. The inherent ring strain in these polycyclic systems dictates their reactivity and potential as synthetic intermediates.

Relative Stability of syn- and anti-Tricyclo[4.2.0.02,5]octane

The thermodynamic stability of the syn- and anti- isomers of Tricyclo[4.2.0.02,5]octane has been determined experimentally through combustion calorimetry. The key thermodynamic parameter for assessing stability is the standard enthalpy of formation (ΔHf°), which represents the change in enthalpy when one mole of a substance in its standard state is formed from its pure elements under standard conditions. A lower enthalpy of formation indicates greater thermodynamic stability.

Based on experimental data, the anti-isomer of Tricyclo[4.2.0.02,5]octane is thermodynamically more stable than the syn-isomer. This increased stability is attributed to reduced steric strain in the anti- configuration, where the two cyclobutane rings are oriented away from each other.

The following table summarizes the experimentally determined gas-phase standard enthalpies of formation for these isomers.

IsomerStructureGas-Phase Standard Enthalpy of Formation (ΔHf°gas)Reference
syn-Tricyclo[4.2.0.02,5]octanesyn-Tricyclo[4.2.0.02,5]octane235.1 ± 4.2 kJ/mol[1]
anti-Tricyclo[4.2.0.02,5]octaneanti-Tricyclo[4.2.0.02,5]octane211.1 ± 3.8 kJ/mol[2]

Experimental Determination of Enthalpy of Formation

The standard enthalpies of formation for the syn- and anti-Tricyclo[4.2.0.02,5]octane isomers were determined by combustion calorimetry.[3] This technique is a fundamental method for measuring the heat of combustion of a substance, from which the enthalpy of formation can be calculated.

Experimental Protocol: Combustion Calorimetry

A general protocol for determining the enthalpy of formation using a bomb calorimeter is as follows:

  • Sample Preparation: A precisely weighed sample of the Tricyclo[4.2.0.02,5]octane isomer is placed in a crucible inside a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

  • Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container called a calorimeter. The temperature of the water is measured with high precision.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Temperature Measurement: The heat released by the combustion of the sample is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature change is carefully monitored and recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimental heat of combustion using Hess's Law. This involves using the known standard enthalpies of formation of the combustion products (carbon dioxide and water).

Isomerization and Thermodynamic Favorability

The relative thermodynamic stabilities of the syn- and anti- isomers can be visualized as an energy landscape. The anti-isomer resides at a lower energy level, indicating it is the thermodynamically preferred conformation. The isomerization from the syn- to the anti- form is an exothermic process.

G Relative Thermodynamic Stability syn syn-Tricyclo[4.2.0.02,5]octane ΔHf° = 235.1 kJ/mol anti anti-Tricyclo[4.2.0.02,5]octane ΔHf° = 211.1 kJ/mol syn->anti Isomerization (Thermodynamically Favorable)

Caption: Relative energy levels of syn- and anti-Tricyclo[4.2.0.02,5]octane isomers.

Conclusion

The experimental data clearly indicates that anti-Tricyclo[4.2.0.02,5]octane is the more thermodynamically stable isomer compared to its syn- counterpart, with a standard enthalpy of formation that is approximately 24 kJ/mol lower. This difference in stability is a critical consideration for synthetic strategies involving these strained polycyclic frameworks and for understanding their potential energy surfaces. The use of combustion calorimetry provides a robust experimental basis for these thermodynamic assignments. Researchers and professionals in drug development can leverage this stability information to inform the design and synthesis of novel molecules with desired conformational and energetic properties.

References

Photoelectron Spectroscopy of syn- and anti-Tricyclo[4.2.0.0²⁵]octadienes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the electronic structure of syn- and anti-tricyclo[4.2.0.02,5]octadienes, two isomeric C₈H₈ hydrocarbons, has been performed using He(I) photoelectron spectroscopy. This guide presents a comparison of their ionization energies, outlines the experimental methodology, and provides a visualization of the key orbital interactions that differentiate these two molecules. This information is of significant value to researchers in physical organic chemistry, molecular physics, and computational chemistry.

Data Presentation: Ionization Energies

The vertical ionization energies for the first four resolved bands in the photoelectron spectra of syn- and anti-tricyclo[4.2.0.02,5]octadienes are summarized in the table below. These values correspond to the energy required to remove an electron from the respective molecular orbitals. The assignment of these bands is based on the concept of "through-space" and "through-bond" interactions between the two π-orbitals of the cyclobutene rings within each isomer.

Ionization Bandanti-Tricyclo[4.2.0.02,5]octadiene (eV)syn-Tricyclo[4.2.0.02,5]octadiene (eV)Orbital Assignment
18.348.80π+ (a₁)
29.319.16π- (b₂)
310.710.5σ
411.211.0σ

Data sourced from studies by Heilbronner, Gleiter, Hekman, and Martin.

The significant difference in the energy splitting between the π+ and π- orbitals for the anti isomer (0.97 eV) and the syn isomer (0.36 eV) is a direct consequence of their different spatial arrangements. In both isomers, the "through-bond" interaction is found to be the dominant factor.

Experimental Protocols

The photoelectron spectra of syn- and anti-tricyclo[4.2.0.02,5]octadienes were obtained using a He(I) photoelectron spectrometer. The general experimental protocol for such measurements on volatile organic compounds is as follows:

  • Sample Introduction: A small amount of the purified solid or liquid sample of the respective isomer is introduced into a heated inlet system. The sample is vaporized under a high vacuum to produce a steady stream of gaseous molecules.

  • Ionization: The gaseous sample is passed into a target chamber where it is irradiated with a monochromatic beam of He(I)α photons, which have an energy of 21.22 eV. This high-energy radiation causes the ejection of valence electrons from the molecules.

  • Electron Energy Analysis: The ejected photoelectrons are directed into an electrostatic electron energy analyzer. This device separates the electrons based on their kinetic energy.

  • Detection and Spectrum Generation: The number of electrons at each kinetic energy is counted by a detector. A plot of the electron count rate versus the binding energy (calculated as the difference between the photon energy and the measured electron kinetic energy) generates the photoelectron spectrum. The spectra are typically calibrated using a known standard, such as argon or xenon.

Visualization of Orbital Interactions

The following diagram illustrates the logical relationship between the molecular geometry of the syn and anti isomers, the nature of their π-orbital interactions, and the resulting splitting observed in their photoelectron spectra.

G cluster_isomers Isomeric Structures cluster_interactions Orbital Interaction cluster_orbitals Molecular Orbitals cluster_pes Photoelectron Spectrum Syn syn-Isomer ThroughBond Through-Bond Interaction (Dominant) Syn->ThroughBond leads to ThroughSpace Through-Space Interaction Syn->ThroughSpace Anti anti-Isomer Anti->ThroughBond leads to Anti->ThroughSpace Pi_plus_syn π+ (Symmetric) ThroughBond->Pi_plus_syn Pi_minus_syn π- (Antisymmetric) ThroughBond->Pi_minus_syn Pi_plus_anti π+ (Symmetric) ThroughBond->Pi_plus_anti Pi_minus_anti π- (Antisymmetric) ThroughBond->Pi_minus_anti PES_syn Small Splitting (0.36 eV) Pi_plus_syn->PES_syn Pi_minus_syn->PES_syn PES_anti Large Splitting (0.97 eV) Pi_plus_anti->PES_anti Pi_minus_anti->PES_anti

Safety Operating Guide

Navigating the Safe Disposal of Tricyclo(4.2.0.02,5)octane, anti-

Author: BenchChem Technical Support Team. Date: November 2025

Waste Characterization and Handling

Proper disposal begins with accurate waste characterization. Tricyclo(4.2.0.02,5)octane, anti-, being a cyclic alkane, is categorized as a non-halogenated organic waste. It is crucial to not mix this waste stream with halogenated solvents, as this can complicate and increase the cost of disposal.[3][4] All containers for this chemical waste must be clearly and accurately labeled to avoid accidental mixing with other chemical waste types.

ParameterGuidelineRationale
Waste Category Non-Halogenated Organic WastePrevents contamination of other waste streams and ensures appropriate disposal treatment.
Container Type Screw-capped, chemically resistant (e.g., polyethylene) drumPrevents leakage and reaction with the container material.[4]
Container Filling Fill to no more than 80% capacityAllows for vapor expansion and prevents spills from overfilling.[4]
Labeling "Non-Halogenated Organic Waste", "Flammable", and list of contentsEnsures clear identification for proper handling, storage, and disposal.[4]
Storage In a designated, well-ventilated, cool, and dry area away from ignition sourcesMinimizes the risk of fire and exposure.[4]

Experimental Protocol for Waste Disposal

The following step-by-step procedure outlines the recommended practice for the collection and disposal of Tricyclo(4.2.0.02,5)octane, anti- waste in a laboratory setting.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling the chemical waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

2. Waste Segregation:

  • At the point of generation, collect all waste containing Tricyclo(4.2.0.02,5)octane, anti- in a designated, properly labeled waste container for non-halogenated organic solvents.[3][4]

  • Do not mix with aqueous waste, halogenated organic waste, or solid waste.

3. Container Management:

  • Use a designated waste container that is in good condition and compatible with the chemical.

  • Keep the waste container securely closed when not in use to prevent the release of flammable vapors.

  • Store the container in a secondary containment tray to mitigate potential spills.

4. Disposal Pathway:

  • The primary and recommended disposal method for flammable organic solvents like Tricyclo(4.2.0.02,5)octane, anti- is through a licensed hazardous waste contractor.[2]

  • This may involve incineration at a high temperature in a specialized facility, which can also be used for energy recovery.[2]

  • Evaporation in a fume hood is not a recommended or compliant disposal method.[2]

5. Documentation:

  • Maintain a log of the chemical waste generated, including the approximate quantity and date of addition to the waste container. This is essential for regulatory compliance and for the waste disposal vendor.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Tricyclo(4.2.0.02,5)octane, anti-.

start Start: Generation of Tricyclo(4.2.0.02,5)octane, anti- Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Stream: Is it mixed with other chemical types? ppe->assess segregate Segregate into Non-Halogenated Organic Waste Container assess->segregate No improper Consult EHS for Proper Segregation and Disposal Protocol assess->improper Yes label Ensure Container is Properly Labeled segregate->label store Store Securely in Designated Waste Area label->store contact Arrange for Pickup by Licensed Hazardous Waste Contractor store->contact document Complete Waste Disposal Manifest contact->document end End: Waste Disposed document->end

Caption: Disposal workflow for Tricyclo(4.2.0.02,5)octane, anti-.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.